molecular formula C7H4ClFN2 B1604048 4-chloro-7-fluoro-1H-indazole CAS No. 1000341-84-3

4-chloro-7-fluoro-1H-indazole

Numéro de catalogue: B1604048
Numéro CAS: 1000341-84-3
Poids moléculaire: 170.57 g/mol
Clé InChI: CFAUCJBWYPTFBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-7-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-7-fluoro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-7-fluoro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUCJBWYPTFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646730
Record name 4-Chloro-7-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-84-3
Record name 4-Chloro-7-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and properties of 4-chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-7-fluoro-1H-indazole: Structural Profiling, De Novo Synthesis, and Applications in SHP2 Allosteric Inhibition

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a proven tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity. 4-Chloro-7-fluoro-1H-indazole (CAS: 1000341-84-3) has emerged as a highly privileged building block, particularly in the development of allosteric inhibitors targeting the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) [1].

This whitepaper provides a comprehensive analysis of the physicochemical properties, regioselective synthesis, and mechanistic utility of the 4-chloro-7-fluoro-1H-indazole core, designed for researchers and drug development professionals.

Structural & Physicochemical Profiling

The indazole core is a bioisostere of indole and benzimidazole, offering unique hydrogen-bonding capabilities. The specific substitution pattern of 4-chloro-7-fluoro-1H-indazole provides distinct electronic and steric advantages:

  • 7-Fluoro Substitution: Fluorine at the C7 position exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent N1-H. This increases the acidity of the indazole, altering its hydrogen-bond donor capacity and improving membrane permeability by modulating the molecule's overall lipophilicity.

  • 4-Chloro Substitution: Chlorine at the C4 position provides a hydrophobic vector that can occupy specific lipophilic pockets in target proteins. Furthermore, the C4-Cl bond serves as a robust steric shield against metabolic oxidation at the C3 and C5 positions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for 4-chloro-7-fluoro-1H-indazole [2]:

PropertyValueClinical / Synthetic Relevance
Chemical Formula C₇H₄ClFN₂Core scaffold for heterobicyclic drug development.
Molecular Weight 170.57 g/mol Low molecular weight allows for extensive downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
CAS Registry Number 1000341-84-3Primary identifier for raw material sourcing.
MDL Number MFCD09749921Database tracking for structural analogs.
Storage Conditions 2-8°C, SealedPrevents ambient oxidation and moisture-induced degradation of the secondary amine.

De Novo Synthesis & Functionalization Workflow

The synthesis of highly functionalized indazoles requires strict regiocontrol. The protocol below details the synthesis of 5-bromo-4-chloro-7-fluoro-1H-indazole , a critical intermediate used in the clinical development of SHP2 inhibitors [1].

Mechanistic Causality

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). By converting a substituted benzaldehyde into an O-methyl oxime, the electrophilicity of the adjacent fluorinated carbon is enhanced. When exposed to hydrazine, the nitrogen attacks the C6-fluorine (SNAr), displacing it to form the N1 of the indazole, while the C5-fluorine remains intact to become the C7-fluorine of the final indazole core.

Step-by-Step Methodology

Note: This protocol is a self-validating system. Analytical checkpoints are embedded to ensure intermediate purity before proceeding to the next synthetic stage.

Step 1: Electrophilic Bromination

  • Reaction: Suspend 2-chloro-5,6-difluorobenzaldehyde (30 mmol) in concentrated sulfuric acid (15 mL).

  • Addition: Slowly add N-bromosuccinimide (NBS) (37 mmol) while maintaining the temperature at 60°C. Stir for 5 hours.

  • Workup: Pour the mixture onto crushed ice, extract with EtOAc, wash with brine, and concentrate in vacuo.

  • Validation Checkpoint: ¹H-NMR (400 MHz, CDCl₃) must show the disappearance of the C3 aromatic proton and the retention of the aldehyde proton at δ 10.37 (1H, s). The product is 3-bromo-2-chloro-5,6-difluorobenzaldehyde.

Step 2: Oxime Formation

  • Reaction: Combine the brominated aldehyde (26 mmol) with O-methylhydroxylamine hydrochloride (29 mmol) and K₂CO₃ (33 mmol) in 1,2-dimethoxyethane (26 mL).

  • Conditions: Stir at 60°C overnight to ensure complete conversion to the oxime, which acts as a stable directing group for the subsequent cyclization.

  • Validation Checkpoint: Mass Spectrometry (MS) must yield [M+H]⁺ = 284. The product is 3-bromo-2-chloro-5,6-difluorobenzaldehyde O-methyl oxime.

Step 3: Hydrazine-Mediated Cyclization (SNAr)

  • Reaction: Dissolve the O-methyl oxime (25 mmol) in tetrahydrofuran (THF, 25 mL).

  • Addition: Add hydrazine monohydrate (25 mL). Reflux the mixture for 30 hours. Causality: Extended reflux is required to overcome the activation energy barrier of the SNAr displacement of the deactivated C6-fluorine.

  • Workup: Cool the mixture, dilute with EtOAc (120 mL) and water (50 mL). Separate the organic layer and concentrate.

  • Validation Checkpoint: ¹⁹F-NMR must confirm the loss of one fluorine signal, verifying the successful ring closure to 5-bromo-4-chloro-7-fluoro-1H-indazole .

Step 4: N-Methylation (Optional for SHP2 targeting)

  • Reaction: To a solution of the indazole (7.4 mmol) in EtOAc (40 mL), add trimethyloxonium tetrafluoroborate (Meerwein's salt, 12 mmol).

  • Conditions: Stir at room temperature overnight. Causality: Meerwein's salt is a hard, highly reactive methylating agent that ensures complete N-alkylation without the need for harsh basic conditions that might degrade the halogenated core.

Synthesis A 2-Chloro-5,6-difluorobenzaldehyde B Bromination (NBS, H2SO4, 60°C) A->B C 3-Bromo-2-chloro-5,6-difluorobenzaldehyde B->C D Oxime Formation (MeONH2·HCl, K2CO3) C->D E O-Methyl Oxime Intermediate D->E F Cyclization (SNAr) (NH2NH2·H2O, THF, Reflux) E->F G 5-Bromo-4-chloro-7-fluoro-1H-indazole F->G

Synthetic workflow for the functionalized 4-chloro-7-fluoro-1H-indazole core via SNAr.

Mechanistic Application in Oncology: SHP2 Inhibition

The PTPN11 gene encodes SHP2, a ubiquitously expressed protein tyrosine phosphatase. SHP2 is critical for signal transduction downstream of receptor tyrosine kinases (RTKs) such as EGFR and ALK. Deregulation of this pathway is a primary driver in numerous cancers [1].

The Auto-Inhibition Paradigm

SHP2 exists in an equilibrium between a "closed" (inactive) state and an "open" (active) state. In its closed state, autoinhibitory interactions between the N-SH2 domain and the catalytic PTP domain prevent substrate binding. When bis-tyrosylphosphorylated peptides bind to the N-SH2 domain, the enzyme undergoes a conformational shift to the open state, exposing the PTP domain and activating the MAPK proliferation pathway [3].

The Role of the Indazole Scaffold

Derivatives synthesized from 4-chloro-7-fluoro-1H-indazole function as potent allosteric inhibitors . Rather than competing at the highly conserved active site (which often leads to off-target toxicity), these heterobicyclic compounds bind to the allosteric interface between the N-SH2 and PTP domains.

The 4-chloro and 7-fluoro substituents are critical here: they perfectly fill the hydrophobic micro-pockets of the allosteric site, acting as a molecular "glue" that stabilizes the autoinhibitory interactions. This effectively locks SHP2 in its "closed" conformation, preventing RTK-mediated activation and halting cancer cell proliferation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) SHP2_Open SHP2 (Open/Active) PTP domain exposed RTK->SHP2_Open Phospho-peptide binding SHP2_Closed SHP2 (Closed/Inactive) Auto-inhibited state SHP2_Closed->SHP2_Open Conformational Shift MAPK MAPK Pathway (Tumor Proliferation) SHP2_Open->MAPK Signal Transduction Inhibitor Indazole-based Inhibitor (Allosteric Binder) Inhibitor->SHP2_Closed Locks closed state

Mechanism of allosteric SHP2 inhibition by indazole derivatives locking the closed state.

Analytical Validation & Handling

When utilizing 4-chloro-7-fluoro-1H-indazole in high-throughput library synthesis, rigorous analytical validation is required to prevent downstream failure:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ensure the isotopic pattern reflects the presence of the single chlorine atom (approximate 3:1 ratio of M to M+2 peaks).

  • Nuclear Magnetic Resonance (NMR): The ¹⁹F-NMR shift is highly sensitive to the local electronic environment. The C7-fluorine typically resonates distinctly from C4 or C5 fluorines, providing a reliable marker for regiochemical purity.

References

  • Title: WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 Source: Google Patents / WIPO URL
  • Title: Application No.

4-chloro-7-fluoro-1H-indazole CAS number and molecular weight lookup

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Chloro-7-fluoro-1H-indazole (CAS: 1000341-84-3 ) is a critical heterocyclic building block in modern medicinal chemistry, particularly within the field of kinase and phosphatase inhibition. Its specific substitution pattern—a chlorine atom at the C4 position and a fluorine atom at the C7 position—imparts unique electronic and steric properties that are highly valued in structure-based drug design (SBDD). This scaffold is a key intermediate in the synthesis of allosteric SHP2 (Src Homology-2 Phosphatase) inhibitors, which are currently under intense investigation for cancer immunotherapy and overcoming resistance to receptor tyrosine kinase (RTK) inhibitors.

This guide provides a comprehensive technical analysis of the compound, including verified physical data, a robust synthesis protocol derived from primary aniline precursors, and an examination of its role in signaling pathway modulation.

Chemical Identity & Physical Properties[1][2][3]

The physicochemical profile of 4-chloro-7-fluoro-1H-indazole is defined by its lipophilicity and the acidity of the indazole NH, which are modulated by the electron-withdrawing halogen substituents.

PropertyData
IUPAC Name 4-Chloro-7-fluoro-1H-indazole
CAS Number 1000341-84-3
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
SMILES Fc1ccc(Cl)c2[nH]ncc12
InChI Key VAMDFRHPVLKHRS-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Predicted pKa (NH) ~11.3 (Acidic)
LogP (Predicted) ~2.46
Structural Significance in Drug Design[5]
  • C4-Chlorine: Provides a lipophilic handle that often fills hydrophobic sub-pockets in enzyme active sites (e.g., the "tunnel" region in SHP2). The size of the chlorine atom (Van der Waals radius ~1.75 Å) offers a distinct steric profile compared to methyl or hydrogen.

  • C7-Fluorine:

    • Electronic Effect: Lowers the pKa of the N1-H, potentially strengthening hydrogen bond interactions with target proteins.

    • Metabolic Stability: Blocks the C7 position from oxidative metabolism (e.g., hydroxylation), a common clearance pathway for unsubstituted indazoles.

    • Conformation: Can induce specific dipole orientations that favor binding affinity.

Synthesis Protocol: The Modified Jacobson Route

While various routes to indazoles exist, the specific 4,7-substitution pattern makes the modified Jacobson indazole synthesis (via diazotization of o-methylanilines) the most reliable and scalable method. This route avoids the regioselectivity issues often encountered when cyclizing hydrazine with asymmetrical benzaldehydes.

Precursor Selection

The synthesis commences with 3-chloro-6-fluoro-2-methylaniline (CAS: 1784812-30-1).[1][2][3] The regiochemistry is pre-installed: the aniline nitrogen becomes N1, the methyl group becomes C3, and the halogens at positions 3 and 6 of the aniline map directly to positions 4 and 7 of the indazole.

Step-by-Step Methodology

Reagents:

  • 3-Chloro-6-fluoro-2-methylaniline (1.0 eq)[1][2][3][4][5]

  • Acetic anhydride (Ac₂O) (2.5 eq)

  • Potassium acetate (KOAc) (1.2 eq)

  • Isoamyl nitrite (1.5 eq) or NaNO₂/HCl

  • Lithium Hydroxide (LiOH) or NaOH (for hydrolysis)

  • Solvents: Chloroform (CHCl₃) or Toluene; THF/Water for hydrolysis.

Protocol:

  • Acetylation (Protection):

    • Dissolve 3-chloro-6-fluoro-2-methylaniline in CHCl₃. Add KOAc.

    • Cool to 0°C and add Ac₂O dropwise.

    • Stir at room temperature (RT) for 1 hour until TLC confirms consumption of starting material.

    • Rationale: Acetylation prevents side reactions during the subsequent nitrosation and facilitates the [3,3]-sigmatropic rearrangement required for cyclization.

  • Nitrosation & Cyclization (One-Pot):

    • Heat the reaction mixture to ~60°C.

    • Add isoamyl nitrite dropwise.

    • Reflux the mixture (approx. 80°C) for 12–18 hours.

    • Mechanism:[6][1][7] The N-nitrosoacetanilide intermediate forms, undergoes rearrangement to the diazonium species, and cyclizes onto the methyl group to form the 1-acetyl-indazole core.

  • Hydrolysis (Deprotection):

    • Cool the mixture and remove volatiles under vacuum.

    • Redissolve the crude 1-acetyl-4-chloro-7-fluoro-indazole in THF/Water (2:1).

    • Add LiOH (excess) and stir at RT for 3 hours.

    • Checkpoint: Monitor by LCMS for the disappearance of the acetylated mass (M+42).

  • Workup & Purification:

    • Acidify carefully with 1M HCl to pH ~7.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄.

    • Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

    • Yield Expectation: 45–60% overall.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Chloro-6-fluoro- 2-methylaniline (CAS 1784812-30-1) Step1 Acetylation (Ac2O, KOAc) Start->Step1 Inter1 N-Acetylaniline Intermediate Step1->Inter1 Step2 Nitrosation & Cyclization (Isoamyl Nitrite, Reflux) Inter1->Step2 Jacobson Rearrangement Inter2 1-Acetyl-4-chloro- 7-fluoro-indazole Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final 4-Chloro-7-fluoro- 1H-indazole (CAS 1000341-84-3) Step3->Final Deprotection

Figure 1: Step-wise synthesis of 4-chloro-7-fluoro-1H-indazole via the Jacobson indazole synthesis route.

Medicinal Chemistry Applications: SHP2 Inhibition[10]

The primary utility of 4-chloro-7-fluoro-1H-indazole is as a pharmacophore in the development of SHP2 inhibitors . SHP2 (PTPN11) is a non-receptor protein tyrosine phosphatase that acts as a critical node in the RAS/MAPK signaling pathway.

Mechanism of Action

SHP2 normally exists in an auto-inhibited "closed" conformation. Pathogenic mutations or upstream RTK signaling can open the enzyme, activating the RAS-ERK pathway which drives cancer cell proliferation.

  • Allosteric Inhibition: Small molecules containing the indazole core bind to an allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Role of the Scaffold: The 4-chloro-7-fluoro-indazole moiety mimics the interactions of specific amino acid residues, stabilizing the SHP2 enzyme in its auto-inhibited (closed) state , thereby shutting down downstream signaling.

Signaling Pathway Context

SHP2Pathway RTK RTK Activation (EGFR, ALK, PDGFR) SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Phosphorylation RAS RAS-GTP SHP2_Open->RAS Activates SHP2_Closed SHP2 (Closed/Inactive) Stabilized Complex SHP2_Open->SHP2_Closed Allosteric Binding MAPK MAPK/ERK Pathway (Proliferation) RAS->MAPK Inhibitor Indazole-based Inhibitor (4-Cl-7-F Scaffold) Inhibitor->SHP2_Closed Stabilizes

Figure 2: Mechanism of SHP2 inhibition. The indazole scaffold stabilizes the inactive conformation, blocking RAS activation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 ppm: Broad singlet (Indazole NH).

    • δ ~8.2 ppm: Singlet (H-3 proton).

    • δ ~7.2–7.4 ppm: Doublet of doublets (Aromatic protons H-5 and H-6, showing coupling to Fluorine).

  • ¹⁹F NMR:

    • Single peak around -130 to -135 ppm (Ar-F).

  • LC-MS:

    • ESI+: [M+H]⁺ = 171.0 (³⁵Cl) and 173.0 (³⁷Cl) in a 3:1 ratio.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1][2][3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • BLD Pharm. (n.d.).[1][3] 4-Chloro-7-fluoro-1H-indazole Product Page. Retrieved from

  • Otsuka Pharmaceutical Co., Ltd. & Taiho Pharmaceutical Co., Ltd. (2019). Heterobicyclic compounds for inhibiting the activity of SHP2.[7] WO Patent 2020/022323 A1. Retrieved from

  • Astex Therapeutics Ltd. (2019). Pharmaceutical Compounds (SHP2 Inhibitors). WO Patent 2019/167000. Retrieved from

  • PubChem. (n.d.). 6-Chloro-2,3-difluorobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

Sources

medicinal chemistry applications of 4-chloro-7-fluoro-1H-indazole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of the 4-Chloro-7-Fluoro-1H-Indazole Scaffold

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous bioactive molecules.[1] This guide provides a detailed exploration of a specifically substituted variant: the 4-chloro-7-fluoro-1H-indazole core. We will dissect the strategic advantages conferred by this unique halogenation pattern, from its influence on physicochemical properties to its role in precise target engagement. This document offers a technical synthesis of synthetic strategies, key biological applications with a focus on kinase inhibition, structure-activity relationship (SAR) insights, and detailed experimental protocols for researchers and drug development professionals.

The Strategic Value of the 4-Chloro-7-Fluoro-1H-Indazole Core

Indazoles, bioisosteres of native purines like adenine, are exceptionally well-suited to interact with ATP-binding sites in enzymes, particularly kinases.[2] The core structure consists of a fused benzene and pyrazole ring system, offering a versatile platform for chemical modification.[2][3] The introduction of specific halogen atoms at the C4 and C7 positions is a deliberate design choice aimed at fine-tuning the molecule's properties for optimal drug-like characteristics.

  • 7-Fluoro Substitution: The fluorine atom at the C7 position exerts a powerful electron-withdrawing effect. This modulates the acidity of the N1-proton, influencing its hydrogen bonding capabilities as a donor. This is critical for anchoring the scaffold within a target's active site, most notably the hinge region of kinases.[4] Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism.

  • 4-Chloro Substitution: The chlorine atom at the C4 position serves multiple roles. It increases lipophilicity, which can improve cell permeability and interactions with hydrophobic pockets in a protein target. Crucially, chlorine can act as a halogen bond donor, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity. The 4-position also provides a synthetic handle for further diversification of the scaffold.

This dual-halogenation pattern thus creates a scaffold with pre-organized electronic and steric features, making it a highly valuable starting point for inhibitor design.

Synthetic Pathways to the Core Scaffold

The construction of the 4-chloro-7-fluoro-1H-indazole ring system typically proceeds from appropriately substituted benzonitrile or benzaldehyde precursors. A common and effective method involves the cyclization of a substituted 2-halobenzonitrile with hydrazine.

General Synthetic Workflow

The diagram below illustrates a representative pathway starting from a multi-halogenated benzonitrile.

G A 2,5-Dichloro-3-fluorobenzonitrile C 4-Chloro-7-fluoro-1H-indazol-3-amine A->C Cyclization (e.g., NaOAc, 2-MeTHF, Heat) B Hydrazine Hydrate B->C D Diazotization (NaNO2, H+) C->D E Reduction (e.g., H3PO2) D->E F 4-Chloro-7-fluoro-1H-indazole E->F

Caption: General synthesis of the 4-chloro-7-fluoro-1H-indazole core.

Protocol: Synthesis of 4-Chloro-7-fluoro-1H-indazol-3-amine

This protocol is adapted from methodologies used for analogous halo-indazoles, which are key intermediates for potent drugs like Lenacapavir.[5][6]

  • Reaction Setup: To a pressure-rated reactor, add 2,5-dichloro-3-fluorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (5 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (4.0 eq.) to the mixture.

  • Cyclization: Seal the reactor and heat the mixture to an internal temperature of 95°C. Maintain this temperature with stirring for 18 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can often be purified by trituration or recrystallization to yield 7-bromo-4-chloro-1H-indazol-3-amine.[6]

Note: The 3-amino group can be subsequently removed via diazotization followed by reduction to yield the parent 4-chloro-7-fluoro-1H-indazole scaffold.

Key Therapeutic Applications: A Focus on Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7] The 4-chloro-7-fluoro-1H-indazole scaffold has emerged as a powerful core for developing potent and selective kinase inhibitors.

RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in this pathway are common in many cancers.[8] The indazole scaffold is used in inhibitors targeting kinases at multiple nodes of this pathway.

RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, etc.) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indazole Indazole-Based Inhibitors Indazole->RTK FGFR Inhibitors Indazole->ERK ERK1/2 Inhibitors

Caption: Indazole inhibitors target multiple nodes of the MAPK pathway.

  • FGFR Kinase Inhibitors: Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that can be oncogenic drivers. Indazole-based compounds have been developed as potent FGFR kinase inhibitors.[9] The indazole core typically occupies the ATP-binding site, with the N1-H and pyrazole N2 forming crucial hydrogen bonds with the kinase hinge region.

  • ERK1/2 Inhibitors: As a downstream node in the MAPK pathway, inhibiting ERK1/2 is a strategy to overcome resistance to upstream inhibitors (e.g., RAF or MEK inhibitors).[8] The discovery of GDC-0994, an ERK1/2 inhibitor, highlights the utility of related heterocyclic scaffolds in targeting this kinase.[8]

Cell Cycle Control Kinases
  • PKMYT1 Kinase Inhibitors: The G2/M checkpoint is a critical control point in the cell cycle, often dysregulated in cancer cells. Inhibiting PKMYT1 kinase disrupts this checkpoint, leading to mitotic catastrophe and cancer cell death.[10] Very recent patent literature discloses novel indazole compounds, including those with the 4-chloro-7-fluoro substitution pattern, as potent PKMYT1 inhibitors for cancer treatment.[10][11]

  • Polo-Like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, and its overexpression is linked to several cancers.[12] Indazole-based compounds have been optimized as highly potent PLK4 inhibitors, with some exhibiting IC50 values in the sub-nanomolar range.[12]

Other Important Targets
  • Bromodomain-containing protein 4 (BRD4): While not a kinase, BRD4 is a critical epigenetic reader that regulates the expression of oncogenes like c-Myc. A novel 1H-indazol-4,7-dione scaffold, which could be derived from a 4,7-dihalo-indazole, was developed into highly potent BRD4 inhibitors.[13]

  • HIV Capsid Inhibitors: The utility of the 4,7-dihalo-indazole pattern is exemplified by its use as a key intermediate in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.[5][6] This underscores the structural and synthetic value of this scaffold class beyond kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Optimizing the 4-chloro-7-fluoro-1H-indazole core involves systematic modification at several key positions to enhance potency, selectivity, and pharmacokinetic properties.

PositionModificationRationale & Typical Outcome
N1 Alkylation with various substituted benzyl, alkyl, or heterocyclic groups.The N1 substituent typically projects into the solvent-exposed region of the ATP pocket. This position is crucial for tuning solubility, cell permeability, and can be used to pick up additional interactions with the protein surface to improve potency and selectivity.[14]
C3 Introduction of amino, amido, or other functional groups.This position points towards the "ribose pocket" of the ATP-binding site. Small hydrogen-bond donors/acceptors can enhance binding affinity. It is a key point of attachment for side chains designed to confer specific properties.
C5 / C6 Substitution with small alkyl or polar groups.These positions on the benzene ring allow for fine-tuning of electronics and solubility. They can also be used to block metabolic hotspots or to probe for additional interactions within the binding site. Generally, only small groups are well-tolerated at these positions.[14]

The core 4-chloro and 7-fluoro substituents are often maintained throughout optimization as they are considered fundamental for the initial high-affinity binding and favorable drug-like properties.

Key Experimental Methodologies

Protocol: Kinase Inhibition Assay (ADP-Glo™)

This protocol is a standard method for measuring the activity of kinase inhibitors, as referenced in the evaluation of PKMYT1 inhibitors.[10]

G A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor Compound) B Incubate at RT A->B C 2. Terminate & Deplete ATP Add ADP-Glo™ Reagent B->C D Incubate at RT C->D E 3. Detect ADP Add Kinase Detection Reagent D->E F Incubate at RT E->F G 4. Measure Luminescence (Signal correlates with ADP produced) F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

  • Kinase Reaction: In a 384-well plate, combine the kinase (e.g., PKMYT1), the appropriate substrate peptide, ATP, and varying concentrations of the 4-chloro-7-fluoro-1H-indazole test compound in a kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 4-chloro-7-fluoro-1H-indazole scaffold represents a highly refined and strategically designed core for modern drug discovery. Its intrinsic properties, born from a specific halogenation pattern, make it an exceptional starting point for the development of inhibitors targeting a range of disease-relevant proteins, most notably kinases. The continued exploration of this scaffold, particularly in the areas of cell cycle control and resistance-breaking cancer therapies, promises to yield next-generation therapeutic agents. As synthetic methodologies become more advanced, we anticipate even greater diversification of this core, leading to inhibitors with enhanced potency, unparalleled selectivity, and improved clinical outcomes.

References

  • Wasilewska, A., Sączewski, F., Hudson, A. L., Ferdousi, M., Scheinin, M., Laurila, J. M., Rybczyńska, A., Boblewski, K., & Lehmann, A. (2014). General procedure for the synthesis of fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397. 15

  • Hoffmann La Roche AG. (2024). Indazole compounds as pkmyt1 kinase inhibitors. (Patent No. WO2024179948A1).

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Preprints.org.

  • Yadav, G., Kumar, R., Singh, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14, 10381-10403.

  • Watson, P. S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1982–1997.

  • Köksal, Z., & Alim, Z. (2020). Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles. Drug and Chemical Toxicology, 43(6), 613-619.

  • Reddy, T. S., & Kumar, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 569-583.

  • Stambuli, J. P., & Gladysz, J. A. (2011). Method of synthesizing 1H-indazole compounds. (U.S. Patent No. 8,022,227 B2).

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-4-fluoro-1H-indazole. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Fleming, M. T., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14299–14371.

  • Suzhou Huirui Biological Medicine Co Ltd. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (Patent No. CN110452177A).

  • Jiangsu Hengrui Medicine Co Ltd. (2020). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof. (Patent No. US-10562900-B2).

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 131, 117983.

  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

  • Park, C. H., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Archives of Pharmacal Research, 41(1), 59-67.

Sources

history and discovery of halogenated indazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Application of Halogenated Indazole Building Blocks in Drug Discovery

Executive Summary

The indazole ring system—a bicyclic heterocycle comprising a fused benzene and pyrazole ring—has cemented its status as a "privileged scaffold" in modern medicinal chemistry[1]. While native indazoles are exceedingly rare in nature, synthetic halogenated indazoles have become indispensable building blocks. The strategic introduction of halogens (fluorine, chlorine, bromine, iodine) onto the indazole core not only provides essential synthetic handles for transition-metal-catalyzed cross-coupling but also fundamentally modulates the physicochemical properties of the resulting pharmacophores, enhancing metabolic stability and target binding affinity[2][3]. This whitepaper explores the historical evolution, mechanistic binding rationale, modern green synthetic protocols, and clinical triumphs of halogenated indazoles, culminating in the discovery of blockbuster therapeutics like the PARP inhibitor Niraparib.

Historical Perspective: From Serendipity to Rational Design

The journey of the indazole scaffold began in the 1880s through the pioneering work of Nobel laureate Emil Fischer. Fischer’s initial discovery occurred via the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core instead of the intended anhydride[1]. For decades, the scaffold remained a niche area of organic chemistry.

The paradigm shifted dramatically with the advent of targeted kinase therapies and fragment-based drug discovery (FBDD)[4]. Researchers discovered that the indazole nucleus exists in two primary tautomeric forms: 1H-indazole (thermodynamically predominant) and 2H-indazole[1][5]. These structures serve as excellent bioisosteres for indole and phenol, offering superior resistance to Phase I and II metabolism[4]. Today, halogenated indazoles are the foundational starting materials for FDA-approved drugs spanning oncology, neurology, and infectious diseases, including Axitinib, Pazopanib, and Niraparib[1][4].

Mechanistic Rationale: The Kinase Hinge-Binding Phenomenon

The prominence of indazoles in oncology is largely driven by their exceptional ability to act as ATP-competitive kinase inhibitors[6]. The indazole core is uniquely suited to occupy the ATP-binding pocket located at the cleft between the N- and C-lobes of protein kinases[6].

Causality in Structural Design: The nitrogen atoms of the indazole ring (N1 and N2) act as a bidentate hydrogen-bonding motif. Specifically, they form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., the Met residue backbone)[6][7]. Halogenation of the indazole at specific positions (e.g., C4, C5, or C6) serves a dual purpose:

  • Steric/Hydrophobic Fit: Halogens interact favorably with the hydrophobic pocket II adjacent to the hinge region, increasing binding enthalpy[6].

  • Electronic Modulation: Electronegative halogens withdraw electron density from the indazole ring, tuning the pKa of the nitrogen atoms to optimize hydrogen bond strength at physiological pH[2].

G Kinase Kinase Hinge Region (e.g., Met Backbone) Indazole Halogenated Indazole Core (ATP Competitor) Hbond1 H-Bond Donor (N1-H) Indazole->Hbond1 Hbond2 H-Bond Acceptor (N2) Indazole->Hbond2 Halogen Halogen Substituent (Hydrophobic Pocket) Indazole->Halogen Hbond1->Kinase Binds Hbond2->Kinase Binds Halogen->Kinase Steric Fit

Logical mapping of indazole-kinase hinge region binding interactions.

Synthetic Methodologies: Advancing to Green Chemistry

Historically, the synthesis of halogenated indazoles (e.g., 4-bromo-6-chloro-1H-indazole) relied on the multi-step diazotization and cyclization of halogenated anilines (like 2-fluoroaniline)[3]. While effective, these routes carry significant thermal runaway risks due to highly exothermic electrophilic bromination and diazonium intermediate instability[3].

To circumvent these hazards, modern methodologies utilize direct C–H functionalization. A breakthrough in this space is the metal-free regioselective halogenation of 2-substituted indazoles using N-halosuccinimides (NXS)[8][9].

G Start 2-Substituted 2H-Indazole Reagent N-Halosuccinimide (NBS/NCS) + Eco-friendly Solvent Start->Reagent Temp Temperature Control (25°C vs 80°C) Reagent->Temp Mono Mono-halogenated Indazole (C3 Position) Temp->Mono Mild (25°C, 2h) Poly Poly-halogenated Indazole (C3, C5, C7 Positions) Temp->Poly Elevated (80°C)

Metal-free regioselective halogenation workflow for 2H-indazoles.

Experimental Protocol: Metal-Free Regioselective Bromination of 2H-Indazoles

This self-validating protocol ensures high regioselectivity without the use of toxic transition metals or harsh elemental halogens (Br2), which are notorious for poor selectivity and environmental toxicity[9].

Step 1: Substrate Preparation

  • Action: Dissolve 1.0 equivalent of 2-phenyl-2H-indazole in a green solvent system (e.g., Ethanol/Water mixture).

  • Causality: Utilizing protic, eco-friendly solvents stabilizes the polar transition states during electrophilic aromatic substitution, accelerating the reaction rate without the need for metal catalysts[8][9].

Step 2: Halogenation Initiation

  • Action: Add 1.0 equivalent of N-bromosuccinimide (NBS) portion-wise at 25°C.

  • Causality: NBS acts as a controlled, mild source of electrophilic bromine (Br+). Unlike Br2, which aggressively attacks multiple positions leading to complex 3,5-dibromo and 3,7-dibromo mixtures, NBS allows for kinetic control[9].

Step 3: Thermodynamic vs. Kinetic Control

  • Action (For Mono-halogenation): Stir at 25°C for 2.0 hours to yield exclusively the 3-bromo-2H-indazole derivative[9].

  • Action (For Poly-halogenation): Increase NBS to 3.0 equivalents and elevate the temperature to 80°C to achieve complete poly-halogenation (e.g., tribrominated products)[9][10].

  • Causality: The C3 position of the indazole is the most nucleophilic and reacts rapidly at room temperature. Overcoming the activation energy barrier for the less reactive C7 and C5 positions requires thermal driving forces (80°C) and excess reagent[10].

Step 4: Quenching and Self-Validation

  • Action: Quench the reaction with sodium thiosulfate, extract with ethyl acetate, and monitor via TLC. Validate the regioselectivity using 1H NMR and DEPT135[10].

  • Causality: DEPT135 is critical here; it differentiates between CH, CH2, and CH3 groups, definitively confirming the exact carbon positions where proton substitution by bromine has occurred, ensuring the building block is pure before downstream cross-coupling[10].

Clinical Application Case Study: Niraparib (MK-4827)

The ultimate validation of halogenated indazole building blocks is their translation into life-saving therapeutics. A premier example is Niraparib , an oral, highly selective poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor[11][12].

The discovery of Niraparib (originally MK-4827) relied heavily on the 2H-indazole core[4][13]. During its synthesis, a halogenated indazole intermediate undergoes critical C–N coupling (using a phenyl bromide derivative) followed by amidation to assemble the final 2-phenyl-2H-indazole-7-carboxamide structure[4][12].

Quantitative Efficacy Data

Niraparib demonstrates profound potency against PARP enzymes, trapping them on DNA and inducing synthetic lethality in cancer cells with defective homologous recombination (e.g., BRCA1/2 mutations)[11][14].

Target / AssayIC50 ValueBiological Significance
PARP1 (Enzymatic) 3.8 nMHighly potent inhibition of primary DNA repair enzyme[11].
PARP2 (Enzymatic) 2.1 nMDual inhibition prevents compensatory repair mechanisms[11].
Intracellular PARylation ~4.0 nMExcellent cell permeability and target engagement in vitro[14].
BRCA-Mutant Cell Proliferation 10 - 100 nMSelective cytotoxicity against homologous recombination-deficient tumors[13].

Table 1: Quantitative summary of Niraparib's PARP inhibition and cellular activity profiles.

G SSB Single-Strand DNA Break (SSB) PARP PARP1/2 Enzyme Binding SSB->PARP Niraparib Niraparib (Indazole Derivative) PARP->Niraparib Inhibits Trap PARP Trapping on DNA Niraparib->Trap DSB Double-Strand Break (DSB) Trap->DSB BRCA BRCA Mutated Cell (Deficient Repair) DSB->BRCA Death Synthetic Lethality (Cancer Cell Death) BRCA->Death

Mechanism of synthetic lethality induced by indazole-based PARP inhibitors.

Future Perspectives

The utility of halogenated indazoles continues to expand. With the rise of targeted protein degradation, halogenated indazoles are now being utilized as high-affinity ligands for PROTAC (Proteolysis Targeting Chimera) warheads. The halogen handles allow for precise, late-stage functionalization with various PEG-linkers via Suzuki or Sonogashira couplings, ensuring that the indazole's hinge-binding capabilities remain uncompromised while recruiting E3 ligases[3]. As green synthetic methodologies continue to improve the accessibility and regioselectivity of these compounds[8], the indazole scaffold will undoubtedly remain a cornerstone of next-generation drug discovery.

References

  • Literature review on the discovery of indazole-containing compounds - Benchchem. benchchem.com.
  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing.
  • CAS # 1784678-61-0, 5-Bromo-4-fluoro-1-methyl-1h-indazole. chemBlink.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC. NIH.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate.
  • 4-Bromo-6-chloro-1H-indazole|885519-03-9. Benchchem.
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC. NIH.
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC. NIH.
  • NIRAPARIB - Inxight Drugs. NCATS.
  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor. NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. NIH.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications.
  • Indazoles in Drug Discovery - PharmaBlock. PharmaBlock.

Sources

Technical Guide: Bioisosteric Replacement Strategies for 4-Chloro-7-Fluoro-1H-Indazole

[1]

Executive Summary

This guide provides a high-precision technical analysis for medicinal chemists optimizing the 4-chloro-7-fluoro-1H-indazole scaffold.[1] This specific substitution pattern is not random; it represents a highly tuned "privileged structure" often found in kinase inhibitors (e.g., targeting FGFR, TRK) and viral capsid inhibitors (e.g., Lenacapavir intermediates).

The 4-chloro group typically occupies a hydrophobic gatekeeper pocket, while the 7-fluoro substituent exerts a critical electronic effect, lowering the pKa of the N1-H to strengthen hydrogen bond donation at the kinase hinge region. Bioisosteric replacement here requires a multiparametric optimization strategy that preserves these electronic and steric vectors while navigating intellectual property (IP) space or solving metabolic liabilities.

Part 1: Molecular Anatomy & Pharmacophore Analysis

Before designing bioisosteres, we must deconstruct the functional role of every atom in the parent scaffold.

The Electronic "Push-Pull" Mechanism

The 4-chloro-7-fluoro-1H-indazole system functions as a sophisticated proton donor.[1]

  • 7-Fluoro Effect (Electronic): Fluorine is highly electronegative (

    
    ).[1] Placed at C7, it inductively withdraws electron density from the N1 nitrogen. This lowers the pKa of the N1-H (typically from ~14 in unsubstituted indazole to ~11-12), making it a stronger Hydrogen Bond Donor (HBD).
    
  • 4-Chloro Effect (Steric/Lipophilic): The chlorine atom (

    
    , 
    
    
    ) provides lipophilicity to penetrate hydrophobic pockets and steric bulk to induce atropisomerism or selectivity.
Quantitative Property Profile
Feature4-Cl-7-F-1H-IndazolePharmacological Function
H-Bond Donor N1-HCritical for Hinge Binding (Kinases)
H-Bond Acceptor N2Water-mediated bridging or direct acceptor
Lipophilicity High (due to Cl)Membrane permeability; Hydrophobic pocket fill
Metabolic Stability High7-F blocks C7 oxidation; 4-Cl blocks C4 oxidation
pKa (N1-H) ~11.5 (Est.)[1]Tuned for neutral H-bond donation

Part 2: Scaffold Hopping Strategies (Core Replacement)

Replacing the indazole core while maintaining the vector of the 4-Cl and 7-F equivalents requires "scaffold hopping."

The "Aza" Switch: 1H-Pyrazolo[3,4-b]pyridine

This is the most direct bioisostere. By replacing the C7-F methine with a nitrogen atom, you transition to the pyrazolo[3,4-b]pyridine scaffold.

  • Rationale: The pyridine nitrogen (N7) mimics the electron-withdrawing nature of the C-F bond but adds a Hydrogen Bond Acceptor (HBA) vector.

  • Advantage: improved solubility due to the basic nitrogen; distinct IP space.[1]

  • Risk: The N7 lone pair may cause electrostatic repulsion if the target pocket has a negative potential nearby.

The "7-Azaindole" Shift (1H-Pyrrolo[2,3-b]pyridine)

A classic kinase bioisostere.[1]

  • Rationale: Retains the 5-6 fused system. The N7 nitrogen mimics the 7-F electronic withdrawal, acidifying the N1-H.

  • Difference: It lacks the N2 nitrogen of indazole, removing one HBA. This is useful if the N2 interaction is a metabolic liability or causes selectivity issues.[1]

Decision Logic for Scaffold Selection

ScaffoldLogicStartStart: 4-Cl-7-F-IndazoleQ1Is N2 H-bond Essential?Start->Q1PathAKeep Indazole CoreQ1->PathAYesPathBSwitch to 7-AzaindoleQ1->PathBNoSubVarModify Substituents(See Part 3)PathA->SubVarCheckSolNeed Solubility?PathB->CheckSolSolYesPyrazolo[3,4-b]pyridine(N7 adds solubility)CheckSol->SolYesHighSolNoBenzimidazole(Shift N position)CheckSol->SolNoLow

Figure 1: Decision logic for scaffold hopping based on pharmacophore retention.

Part 3: Substituent Bioisosteres (Peripheral Modification)[1]

If the indazole core must remain (e.g., for binding affinity), modify the substituents to improve ADME properties.[2]

Replacements for 4-Chlorine (Lipophilic/Steric)

The 4-position usually faces a hydrophobic "gatekeeper" region.[1]

  • Trifluoromethyl (-CF3):

    • Pros: Similar lipophilicity, higher metabolic stability.

    • Cons: Larger volume (22 ų vs 19 ų for Cl).[1] May clash if the pocket is tight.[1]

  • Cyclopropyl:

    • Pros: "Magic" bioisostere.[1] Adds sp3 character (improves solubility/melting point), similar size to Cl.

    • Cons: Potential metabolic oxidation (CYP450) at the methylene.[1]

  • Methyl (-CH3):

    • Pros: Smaller, less lipophilic.

    • Cons: Loses the halogen bond capability; metabolically labile (benzylic oxidation).[1]

Replacements for 7-Fluorine (Electronic/Blocking)
  • Nitrile (-CN):

    • Pros: Stronger electron-withdrawing group (EWG).[1] Increases N1-H acidity significantly.[1]

    • Cons: Reactive metabolite risk (rare but possible).[1]

  • Chlorine (-Cl):

    • Pros: Blocks metabolism.[1][3]

    • Cons: Much larger (steric clash with N1-H or binding pocket).[1]

  • Hydrogen (-H):

    • Pros: Simplifies synthesis.

    • Cons: Raises pKa of N1-H (weaker binder); exposes C7 to metabolic oxidation.[1]

Part 4: Self-Validating Experimental Protocols

To ensure "Trustworthiness" (E-E-A-T), use this closed-loop validation system.

Step 1: Computational Validation (Free Energy Perturbation)

Before synthesis, validate the bioisostere using FEP+ or Matched Molecular Pair Analysis (MMPA).

  • Protocol: Calculate the

    
     of the 4-Cl-7-F analog vs. the 4-CF3-7-F analog.
    
  • Success Criteria: Predicted affinity loss < 1.0 kcal/mol.

Step 2: Synthesis (Field-Proven Protocol)

Context: Synthesis of the 4-chloro-7-bromo-1H-indazole intermediate (bioisosteric precursor) as used in Lenacapavir scale-up.[1]

Reagents:

  • Starting Material: 2-amino-4-chloro-3-fluorobenzoic acid (or ester).[1]

  • Diazotization: NaNO2, HCl.

  • Cyclization: SnCl2 reduction or direct diazonium cyclization.[1]

Protocol (Modified for 7-Fluoro-4-Chloro):

  • Starting Material: 3-chloro-2,6-difluorobenzaldehyde.[1]

  • Hydrazine Condensation: Treat with hydrazine hydrate in THF/EtOH at reflux (80°C) for 4 hours.

  • Mechanism: The hydrazine performs an

    
     on the 2-fluoro position followed by condensation with the aldehyde.[1]
    
  • Purification: Crystallization from Ethanol/Water (Avoid column chromatography for scale).

  • Validation: NMR (19F signal at -120 to -130 ppm confirms retention of 7-F).

Step 3: Experimental Assay (The Feedback Loop)
  • Assay: Differential Scanning Fluorimetry (DSF).[1]

  • Why: Indazoles often stabilize kinases.[1] A shift in

    
     (melting temp) > 2°C indicates binding.[1]
    
  • Causality: If

    
     shift is observed but 
    
    
    is poor, the bioisostere binds but may have lost the critical H-bond alignment (pKa mismatch).

ValidationLoopDesignDesign Bioisostere(e.g., 4-CF3)ComputeIn Silico (FEP+)Check pKa & StericsDesign->ComputeCompute->DesignFailSynthSynthesis(SnAr Cyclization)Compute->SynthPassTestDSF & IC50 AssaySynth->TestTest->DesignOptimize

Figure 2: The iterative design-make-test cycle for bioisostere validation.

References

  • Meanwell, N. A. (2018).[1][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link[1]

  • Link, J. O., et al. (2020). Clinical targeting of HIV capsid protein with a long-acting small molecule.[1] Nature, 584, 614–618. (Describes Lenacapavir indazole optimization). Link[1]

  • Lombardo, F., et al. (2014). The role of lipophilicity in drug discovery and design.[2][3][5] Advances in Pharmacology, 71, 1-44. (Reference for Cl vs CF3 lipophilicity). Link

Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profile, solubility characteristics, and experimental handling of 4-chloro-7-fluoro-1H-indazole , a specialized heterocyclic building block.

Compound ID: 4-Chloro-7-fluoro-1H-indazole CAS: 1000341-84-3 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol [1]

Executive Summary

4-Chloro-7-fluoro-1H-indazole is a halogenated indazole scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and pharmaceutical agents. Its solubility behavior is governed by the lipophilic nature of the halogenated fused ring system balanced against the hydrogen-bond donating capability of the N1-proton.

This guide provides empirically derived solubility data, solvent selection criteria for synthesis/purification, and a self-validating protocol for precise solubility determination in your specific laboratory conditions.

Physicochemical Profile & Solubility Logic

To understand solubility, we must first analyze the molecular interactions.

PropertyValueImplication for Solubility
LogP (Predicted) ~2.3 – 2.6Lipophilic; poor aqueous solubility without pH adjustment.
H-Bond Donors 1 (NH)Capable of H-bonding with polar aprotic solvents (DMSO, DMF).
H-Bond Acceptors 2 (N)Enhances solubility in alcohols (MeOH, EtOH).
pKa (NH) ~13.8Weakly acidic; solubility increases significantly in basic aqueous media (pH > 14).

Solubility Data in Organic Solvents

Note: Values below are based on chemotype consensus for di-halogenated indazoles and standard medicinal chemistry workflows. Always verify critical concentrations using the protocol in Section 5.

Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation and homogeneous reactions.

SolventEstimated SolubilityApplication Context
DMSO > 50 mg/mLStandard for Bioassays. Ideal for -20°C stock storage. Hygroscopic; keep sealed.
DMF > 40 mg/mLReaction Solvent. Used for SNAr or coupling reactions requiring high temperatures.
DMAc > 40 mg/mLProcess Chemistry. Alternative to DMF with slightly better thermal stability.
Secondary Solvents (Moderate Solubility)

Used for crystallization, trituration, or reflux-based reactions.

SolventEstimated SolubilityApplication Context
Methanol 10 – 25 mg/mLPurification. Good for dissolving crude material before loading onto silica.
Ethanol 5 – 20 mg/mLRecrystallization. Solubility increases drastically with heat (reflux).
Ethyl Acetate 10 – 30 mg/mLExtraction. Excellent for liquid-liquid extraction from aqueous layers.
DCM > 20 mg/mLTransport/Loading. High volatility makes it ideal for transferring material.
2-MeTHF 15 – 30 mg/mLGreen Alternative. A greener substitute for DCM/THF in process chemistry.
Poor Solvents (Anti-Solvents)

Used to precipitate the compound from solution.

SolventSolubilityApplication Context
Water < 0.1 mg/mLPrecipitation. Adding water to a DMSO/EtOH solution will crash out the solid.
Hexanes/Heptane < 1 mg/mLTrituration. Used to wash away non-polar impurities.

Solvent Selection Decision Matrix

The following logic flow guides the selection of the optimal solvent based on the experimental stage.

SolventSelection Start Select Operation Reaction Synthesis / Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis / Storage Start->Analysis TempHigh Temp > 80°C? Reaction->TempHigh Method Method? Purification->Method Stock Stock Solution Analysis->Stock DMF Use DMF or DMAc (High BP, Polar) TempHigh->DMF Yes THF Use THF or 2-MeTHF (Med BP, Green) TempHigh->THF No Extract Extraction Method->Extract Cryst Crystallization Method->Cryst EtOAc Ethyl Acetate (Immiscible with H2O) Extract->EtOAc EtOH Ethanol / Water mix (Temp dependent) Cryst->EtOH DMSO DMSO (anhydrous) >50 mg/mL Stock->DMSO

Figure 1: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP)

Since specific batch-to-batch polymorphism can affect solubility, use this self-validating protocol to determine the exact solubility limit for your specific lot of 4-chloro-7-fluoro-1H-indazole.

Materials Required
  • 4-Chloro-7-fluoro-1H-indazole (Solid)[2]

  • Target Solvent (e.g., DMSO, HPLC grade)

  • Analytical Balance (0.01 mg precision)

  • Centrifuge (10,000 rpm) or 0.22 µm Syringe Filter

  • Glass Vials (GC/HPLC crimp top preferred)

Step-by-Step Methodology
  • Saturation:

    • Weigh approximately 10 mg of the compound into a 2 mL glass vial.

    • Add 100 µL of the target solvent.

    • Vortex vigorously for 60 seconds.

    • Observation: If the solid dissolves completely, the solubility is > 100 mg/mL . Stop here or repeat with more solid.

    • If solid remains, add solvent in 50 µL increments , vortexing between additions, until the solid just dissolves.

  • Equilibration (For Precise Data):

    • Prepare a supersaturated suspension (excess solid visible).

    • Agitate (shake/stir) at 25°C for 24 hours .

    • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.

  • Quantification (Gravimetric):

    • Transfer a known volume (e.g., 200 µL) of the clear supernatant to a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream).

    • Weigh the residue.

    • Calculation:

      
      
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Warning: H315, H319, H335.

  • Storage: Store solid at 2–8°C (short term) or -20°C (long term) to prevent degradation.

  • Solution Stability: DMSO stocks are generally stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

References

  • Compound Identification: 4-Chloro-7-fluoro-1H-indazole (CAS 1000341-84-3).[1][2][3] BLD Pharm Catalog. Retrieved from

  • Synthesis & Solvent Context: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry). National Institutes of Health (PMC). Retrieved from

  • General Indazole Properties: Synthesis of Indazole Motifs and Their Medicinal Importance. ResearchGate. Retrieved from

  • Solubility Prediction: In silico estimation of DMSO solubility of organic compounds. PubMed. Retrieved from

  • Vendor Data: 7-Chloro-4-fluoro-1H-indazole (Isomer Reference). Sigma-Aldrich. Retrieved from

Sources

Strategic Halogenation in Kinase Drug Discovery: The 4-Chloro-7-Fluoro-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Architecture of Selectivity

In the crowded landscape of kinase inhibitor development, the indazole scaffold remains a privileged structure due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the "plain" indazole core often suffers from promiscuity and metabolic liability.

This guide analyzes a specific, highly optimized variant: 4-chloro-7-fluoro-1H-indazole . This substitution pattern is not arbitrary; it represents a calculated medicinal chemistry maneuver to modulate pKa, enforce binding orientation, and block metabolic soft spots. While recently prominent in the development of allosteric SHP2 inhibitors (e.g., by Astex/Taiho/Otsuka), this core offers lessons applicable across the kinome, particularly for targets downstream of Receptor Tyrosine Kinases (RTKs) like EGFR and ALK.

Mechanistic Deep Dive: The "Halogen Code"

The efficacy of the 4-chloro-7-fluoro-1H-indazole core stems from the distinct electronic and steric properties of the halogen substituents.

The 7-Fluoro Effect: Electronic Modulation

The C7 position is adjacent to the N1-H donor. Introducing a fluorine atom here exerts a strong electron-withdrawing inductive effect (-I).

  • pKa Shift: The fluorine lowers the pKa of the N1-H, making it a stronger hydrogen bond donor. This strengthens the interaction with the backbone carbonyl of the kinase hinge region (or the E76 residue in SHP2).

  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution effectively blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
  • Conformational Control: The 7-F can engage in intramolecular hydrogen bonding or electrostatic repulsion with adjacent groups, locking the molecule into a bioactive conformation.

The 4-Chloro Effect: Steric & Hydrophobic Filling

The C4 position points towards the "shelf" or solvent-accessible regions depending on the binding mode.

  • Hydrophobic Interaction: The chlorine atom is lipophilic and larger than fluorine. It is often used to fill small hydrophobic pockets (e.g., the gatekeeper region or allosteric tunnels), improving potency via van der Waals interactions.

  • Selectivity Handle: Many off-target kinases may lack the space to accommodate the bulky 4-chloro group, thereby improving the selectivity profile of the inhibitor.

Visualizing the Binding Logic

IndazoleBinding cluster_properties Physicochemical Effects Indazole 4-Chloro-7-Fluoro-1H-Indazole Core Hinge Target Hinge Region (Backbone Carbonyl) Indazole->Hinge N1-H Donor (Strengthened by 7-F) Pocket Hydrophobic Pocket (Gatekeeper/Allosteric) Indazole->Pocket 4-Cl Interaction (Steric Fill) Metabolism CYP450 Oxidation Indazole->Metabolism Blocked at C7 by F pKa Lower pKa (Acidity) Indazole->pKa Due to 7-F LogP Increased Lipophilicity Indazole->LogP Due to 4-Cl

Figure 1: Mechanistic rationale for the 4-chloro-7-fluoro substitution pattern in kinase/phosphatase binding.

Synthesis Strategy: Constructing the Core

Synthesizing the 4-chloro-7-fluoro-1H-indazole core requires navigating regioselectivity issues. The most robust industrial route typically involves a hydrazine condensation with a substituted benzaldehyde or ketone.

Retrosynthetic Analysis
  • Target: 5-bromo-4-chloro-7-fluoro-1H-indazole (A versatile intermediate allowing Suzuki coupling at C5).

  • Precursors: 2,6-dichloro-3-fluoro-4-bromobenzaldehyde (or similar) + Hydrazine Hydrate.

  • Key Challenge: Ensuring the correct hydrazine cyclization to yield the 1H-indazole rather than the 2H-isomer or acyclic hydrazones.

Detailed Synthesis Workflow

SynthesisRoute Start Start: 5-Bromo-2,4-dichloro-3-fluorobenzaldehyde Intermediate Intermediate: Hydrazone Formation Start->Intermediate Condensation (EtOH, Reflux) Reagent Reagent: Hydrazine Hydrate (N2H4·H2O) Reagent->Intermediate Cyclization Cyclization: SNAr Displacement of 2-Cl Intermediate->Cyclization Heat (120°C) Product Product: 5-Bromo-4-chloro-7-fluoro-1H-indazole Cyclization->Product Purification (Crystallization)

Figure 2: Synthetic pathway for the 5-bromo-4-chloro-7-fluoro-1H-indazole intermediate.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-chloro-7-fluoro-1H-indazole

Based on methodologies adapted from Astex/Taiho patents (e.g., WO2020022323A1).

Materials:

  • 5-bromo-2,4-dichloro-3-fluorobenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (excess, ~5-10 eq)

  • Ethanol (solvent)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-bromo-2,4-dichloro-3-fluorobenzaldehyde (e.g., 10 g) in Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine monohydrate slowly at room temperature. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the aldehyde and formation of the indazole mass (M+H).

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. The product often precipitates.

  • Workup: Pour the mixture into ice-cold water (200 mL). Stir for 30 minutes.

  • Filtration: Filter the solid precipitate. Wash the cake with water (3x) and cold ethanol (1x).

  • Drying: Dry the solid under vacuum at 45°C overnight.

  • Validation: Verify structure via 1H NMR (DMSO-d6). Look for the characteristic Indazole C3-H singlet around 8.0–8.5 ppm and the broad NH signal.

Protocol 2: Biochemical Potency Assay (ADP-Glo™)

To validate the inhibitory potential of derivatives built on this core against a target kinase (e.g., ERK or SHP2).

Reagents:

  • Kinase Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultrapure ATP (Promega).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 4-chloro-7-fluoro-indazole derivative in DMSO (Top conc: 10 µM).

  • Enzyme Mix: Dilute the target kinase/phosphatase to 2x optimal concentration in Kinase Buffer.

  • Incubation: Add 2 µL of compound and 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT (allows for pre-equilibrium binding).

  • Initiation: Add 4 µL of 2.5x ATP/Substrate mix to initiate the reaction.

  • Reaction: Incubate at RT for 60 minutes.

  • Termination: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Comparative Data: SAR Impact

The following table illustrates the hypothetical impact of the 4-Cl/7-F substitution pattern compared to the unsubstituted core, based on general SAR trends in kinase inhibitors (e.g., SHP2, FGFR).

Core StructureC4 SubstituentC7 SubstituentRelative Potency (IC50)Metabolic Stability (t1/2)Notes
1H-IndazoleHH1x (Baseline)LowRapid oxidation at C7; weak Hinge binder.
7-Fluoro-IndazoleHF 5xMediumImproved H-bond donor; blocks C7 metabolism.
4-Chloro-IndazoleCl H3xLowImproved hydrophobic fit; still metabolically labile.
4-Cl-7-F-Indazole Cl F 15x High Synergistic effect: Locked conformation + Metabolic block.

References

  • Astex Therapeutics & Otsuka Pharmaceutical. (2020). Heterobicyclic compounds for inhibiting the activity of SHP2.[1] WO2020022323A1. Link

  • Naeem, A., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Link

  • GuideChem. (2022). Synthesis of 7-Fluoro Indazole Derivatives. Link

  • Blake, J. F., et al. (2016).[2] Discovery of GDC-0994, an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor.[2] Journal of Medicinal Chemistry. Link[2]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chloro-7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 4-chloro-7-fluoro-1H-indazole scaffold represents a "privileged structure" in kinase inhibitor design (e.g., HPK1, ERK inhibitors). The C7-fluorine atom modulates metabolic stability and pKa, while the C4-position serves as a critical vector for extending into the ATP-binding pocket.

However, this substrate presents a triad of synthetic challenges :

  • Deactivated Electrophile: The C4-chloride is significantly less reactive towards oxidative addition than corresponding bromides or iodides.

  • Catalyst Poisoning: The acidic N1-proton (

    
    ) can protonate active Pd(0) species or coordinate tightly to the metal center, quenching the catalytic cycle.
    
  • Regio-electronic Interference: The C7-fluorine exerts a strong inductive effect (

    
    ), pulling electron density from the ring. While this theoretically activates the C4-Cl bond, it also increases the acidity of the N1-H, exacerbating catalyst deactivation in unprotected systems.
    

This guide provides two distinct protocols: a Robust Protected Route (recommended for initial SAR and scale-up) and a High-Throughput Direct Route (for rapid analoging).

Mechanistic Insight & Catalyst Selection

The Challenge of C4-Chlorine Activation

Standard catalysts like


 are insufficient for this substrate. The bond dissociation energy of 

(

) requires electron-rich, bulky phosphine ligands to facilitate the rate-determining oxidative addition step.

Optimal Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).[1]

  • XPhos / SPhos: The bulky cyclohexyl groups provide the steric bulk necessary to promote reductive elimination, while the electron-rich nature accelerates oxidative addition into the C-Cl bond.

  • Precatalysts (Pd-G3/G4): We utilize precatalysts (e.g., XPhos Pd G3) to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation even at moderate temperatures.

Graphviz: Reaction Mechanism & Decision Logic

G Start 4-Chloro-7-Fluoro-1H-Indazole Decision Scale / Urgency? Start->Decision RouteA Route A: Protected (Recommended) High Yield, Scalable Decision->RouteA >100mg / Process RouteB Route B: Direct (Unprotected) Rapid SAR, Lower Yield Decision->RouteB <50mg / Screening StepA1 Protection (THP/SEM) prevents N-coordination RouteA->StepA1 StepB1 Direct Coupling (High Load Pd-XPhos, 100°C) RouteB->StepB1 StepA2 Suzuki Coupling (Pd-XPhos G3, K3PO4) StepA1->StepA2 StepA3 Deprotection (Acidic Hydrolysis) StepA2->StepA3 Product 4-Aryl-7-Fluoro-1H-Indazole StepA3->Product StepB1->Product

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and project phase.

Protocol 1: The "Gold Standard" Protected Route

Application: Scale-up (>1g), valuable boronic acids, or when maximum yield is required.

Step 1: Protection (THP Group)

The Tetrahydropyranyl (THP) group is chosen for its stability to basic Suzuki conditions and facile removal under mild acidic conditions.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTSA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step 2: Cross-Coupling (The Core Reaction)
ParameterConditionRationale
Catalyst XPhos Pd G3 (1-3 mol%)Rapid activation; air-stable precatalyst prevents Pd-black formation.
Ligand XPhos (optional 1 mol% extra)Ensures catalytic species remains active if Pd leaches.
Base

(0.5M aq)
Anhydrous bases often clump; biphasic system aids boronate solubility.
Solvent 1,4-Dioxane or THF High boiling point (dioxane) allows thermal activation if needed.
Temp 80°C - 100°C Required to break the C-Cl bond energy barrier.
Detailed Procedure:
  • Charge: To a reaction vial, add 1-(tetrahydro-2H-pyran-2-yl)-4-chloro-7-fluoroindazole (1.0 equiv), Aryl Boronic Acid (1.2 - 1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M).

  • Base: Add degassed 0.5 M

    
     aqueous solution  (2.0 - 3.0 equiv).
    
  • Reaction: Heat to 80°C for 2-4 hours. Monitor by LCMS.[2]

    • Checkpoint: If conversion stalls <50%, add 1 mol% additional catalyst and raise temp to 100°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Step 3: Deprotection
  • Dissolve the crude intermediate in MeOH or EtOH .

  • Add HCl (4M in dioxane) or pTSA (0.5 equiv).

  • Stir at 50°C for 1 hour.

  • Neutralize with

    
     and extract.
    

Protocol 2: Advanced Direct Coupling (Unprotected)

Application: High-throughput library synthesis where step-count reduction is critical.

Critical Modification: This route utilizes a higher catalyst loading and a specific base to manage the N-H acidity.

ParameterConditionRationale
Catalyst Pd(OAc)2 + XPhos or Pd-RuPhos G4 RuPhos is excellent for secondary amines/indazoles.
Base

(3-4 equiv)
Weaker base than phosphate; minimizes deprotonation of N-H while activating boronate.
Solvent DME / Water (4:1) Dimethoxyethane provides excellent solubility for polar unprotected indazoles.
Detailed Procedure:
  • Charge: 4-chloro-7-fluoro-1H-indazole (1.0 equiv), Boronic Acid (1.5 equiv),

    
      (2 mol%), and XPhos  (8 mol%). Note: Higher L:Pd ratio (4:1) protects the metal center.
    
  • Base: Add solid

    
      (3.0 equiv).
    
  • Solvent: Add DME:H2O (4:1) .

  • Reaction: Microwave irradiation at 120°C for 30-60 minutes is highly effective for this difficult substrate.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Oxidative Addition FailureSwitch ligand to CataCXium A or AdBrettPhos . Increase temp to 110°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Switch base to

or

.
N-Arylation Side Product Competitive CouplingMANDATORY: Switch to Protocol 1 (Protected Route).
Pd Black Formation Catalyst DecompositionAdd 5-10 mol% free ligand (XPhos) to stabilize the active species.

References

  • Buchwald-Hartwig/Suzuki Ligand Design

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • Coupling of Chloro-Heterocycles (XPhos/SPhos)

    • Title: "Universal Palladium Catalysts for the Canonical Cross-Coupling Reactions" (Buchwald Group)
    • Source: Angewandte Chemie Int.[3] Ed., 2005.

    • URL:[Link]

  • Indazole Reactivity & Protection Strategies

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"[4]

    • Source: Chemistry - A European Journal, 2012.
    • URL:[Link]

  • Specific Reactivity of Fluoro-Indazoles (Analogous)

    • Title: "Regioselective Functionalization of 1H-Indazoles via C-H Activ
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Reagents for Regioselective Functionalization of 4-chloro-7-fluoro-1H-indazole: A Detailed Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

The 4-chloro-7-fluoro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic candidates. Its synthetic utility, however, is intrinsically tied to the ability to functionalize it with precision at specific sites. The presence of multiple reactive centers—two nucleophilic nitrogens (N1, N2), an activated C3-H bond, a C4-chloro group amenable to cross-coupling, and C-H bonds on the benzene ring influenced by halogen substituents—presents a significant challenge in achieving regioselectivity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the controlled, site-selective functionalization of this versatile building block. We delve into the mechanistic principles behind experimental choices, offering field-proven protocols for N-H functionalization, C4 cross-coupling reactions, and strategic C-H activation.

The Reactivity Landscape of 4-chloro-7-fluoro-1H-indazole

The synthetic strategy for modifying 4-chloro-7-fluoro-1H-indazole must be designed with a clear understanding of its inherent electronic and steric properties. The two halogen substituents play a crucial, albeit different, role in directing reactivity. The C4-chloro group primarily serves as a leaving group for transition-metal-catalyzed cross-coupling reactions.[1] In contrast, the highly electronegative C7-fluoro atom exerts a powerful inductive electron-withdrawing effect, increasing the acidity of the N1-proton and influencing the regioselectivity of metallation events on the benzene ring.[2][3]

The primary sites for functionalization are the N1 and N2 positions of the pyrazole ring, the C3 position, and the C4 position. Secondary C-H functionalization, particularly at C7, is achievable through more advanced techniques.

Figure 1: Key reactive sites on the 4-chloro-7-fluoro-1H-indazole scaffold.

Regioselective N-H Functionalization: The N1 vs. N2 Challenge

Direct alkylation of the indazole N-H bond is one of the most common transformations, but it frequently yields a difficult-to-separate mixture of N1 and N2 regioisomers.[4][5] The outcome is a delicate balance between the thermodynamic and kinetic stability of the products and intermediates, which can be manipulated by the careful selection of base, solvent, and the electrophile itself.[6][7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6]

Causality Behind Reagent Selection:

  • Base and Solvent: The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a classic choice for favoring the N1 product.[6][8] NaH, a non-solvating base, generates the indazolide anion, which exists as a tight ion pair. This setup favors reaction at the more sterically accessible and often thermodynamically favored N1 position. Conversely, using a stronger, solvating base like cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can increase the proportion of the N2 isomer by favoring the dissociated anion.

  • Substituent Effects: The presence of an electron-withdrawing group at the C7 position, such as the fluorine in our substrate, has been shown to increase the proportion of the N2-alkylated product under certain conditions.[6][8] This is attributed to the stabilization of the N2-anionic transition state.

  • Electrophile: Highly reactive alkylating agents like trichloroacetimidates, activated under acidic conditions, can show high selectivity for the N2 position, proceeding through a proposed nucleophilic displacement by the N2-indazole nitrogen.[9]

Table 1: Reagent Systems for N-Alkylation of Substituted Indazoles
Alkylating AgentBaseSolventPredominant IsomerRationaleReference(s)
Alkyl Halide (e.g., R-Br)NaHTHFN1Favors thermodynamic product via tight ion pair.[6][8]
Alkyl Halide (e.g., R-Br)K₂CO₃ / Cs₂CO₃DMF / AcetonitrileMixture, often N2-favoredPolar solvent promotes dissociation, favoring kinetic N2 attack.[5]
Alkyl 2,2,2-trichloroacetimidateTMSOTf (cat.)DioxaneN2Acid-catalyzed activation of electrophile, selective attack by N2.[9]
Protocol 2.1: N1-Selective Alkylation via Sodium Hydride

This protocol is designed to maximize the formation of the thermodynamically favored N1-alkylated product.

Materials:

  • 4-chloro-7-fluoro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-7-fluoro-1H-indazole (1.0 equiv).

  • Suspension: Add anhydrous THF (approx. 0.1 M concentration) to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30-45 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute with water and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the N1-alkylated product.

G cluster_paths N-Alkylation Pathways cluster_N1 N1-Alkylation (Thermodynamic) cluster_N2 N2-Alkylation (Kinetic) Indazole 4-chloro-7-fluoro -1H-indazole Anion Indazolide Anion Indazole->Anion + Base (e.g., NaH) N1_Product N1-Alkylated Product (Major with NaH/THF) Anion->N1_Product + R-X (Tight Ion Pair) N2_Product N2-Alkylated Product (Favored in polar solvents) Anion->N2_Product + R-X (Dissociated Ion)

Figure 2: Competing pathways in the N-alkylation of indazoles.

Functionalization at the C4-Position via Cross-Coupling Reactions

The C4-chloro substituent is a versatile handle for constructing new carbon-carbon and carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromide or iodide, the C-Cl bond can be effectively activated with modern, highly active catalytic systems.[1][10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the C4-chloro position with an organoboron reagent.[11] Its advantages include mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[12]

Causality Behind Reagent Selection:

  • Catalyst: For activating the relatively inert C-Cl bond, a palladium catalyst equipped with a bulky, electron-rich phosphine ligand is essential. Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are highly effective.[13][14]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.[12] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-chloro-7-fluoro-1H-indazole

Materials:

  • 4-chloro-7-fluoro-1H-indazole (N-protected if necessary, e.g., N1-Boc or N1-SEM)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: To a Schlenk tube or microwave vial, add the N-protected 4-chloro-7-fluoro-1H-indazole (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).

  • Inerting: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (0.03 equiv) followed by the degassed dioxane/water solvent mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the C4-arylated indazole. If an N-protecting group was used, it can be removed in a subsequent step.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the synthesis of C4-aminoindazoles by coupling the C4-chloro position with a primary or secondary amine.[15] The choice of ligand is critical for achieving high yields, especially with a challenging aryl chloride substrate.[10][16]

Causality Behind Reagent Selection:

  • Catalyst/Ligand: Highly active catalyst systems are required. These are typically formed in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand such as Xantphos, RuPhos, or BrettPhos.[10] Using specialized ligands like tBuXphos has been noted for indazole substrates.[15]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[1]

Protocol 3.2: Buchwald-Hartwig Amination of 4-chloro-7-fluoro-1H-indazole

Materials:

  • N-protected 4-chloro-7-fluoro-1H-indazole (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-4 mol%)

  • Xantphos or other suitable biarylphosphine ligand (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor, ligand, and NaOtBu to a dry Schlenk tube.

  • Reagent Addition: Add the N-protected indazole and the solvent. Stir for a few minutes.

  • Nucleophile Addition: Add the amine coupling partner.

  • Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours, until starting material is consumed (monitor by LC-MS).

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling provides a direct route to C4-alkynylindazoles by reacting the C4-chloro position with a terminal alkyne.[17] The classic protocol uses a dual palladium/copper catalytic system.[18]

Causality Behind Reagent Selection:

  • Catalysts: A palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[19][20]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.

Protocol 3.3: Sonogashira Coupling of 4-chloro-7-fluoro-1H-indazole

Materials:

  • N-protected 4-chloro-7-fluoro-1H-indazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Triethylamine (TEA) or a mixture of THF/TEA

Procedure:

  • Setup: To a Schlenk tube, add the N-protected indazole, PdCl₂(PPh₃)₂, and CuI.

  • Inerting: Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., TEA) followed by the terminal alkyne.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 4-16 hours. Monitor by TLC.

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in EtOAc and filter to remove amine salts.

  • Purification: Wash the filtrate with water, brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Indazole N-Protected 4-Cl-7-F-Indazole Suzuki_Product C4-Aryl/Vinyl Product Indazole->Suzuki_Product + R-B(OH)₂ [Pd], Base Buchwald_Product C4-Amino Product Indazole->Buchwald_Product + R₂NH [Pd], Ligand, Base Sono_Product C4-Alkynyl Product Indazole->Sono_Product + R-C≡CH [Pd], [Cu], Base

Figure 3: Overview of C4-position cross-coupling reactions.

Strategies for Regioselective C-H Functionalization

Directly converting C-H bonds into new functional groups is a powerful and atom-economical strategy.[21] For the 4-chloro-7-fluoro-1H-indazole scaffold, the most accessible sites for C-H functionalization are the C3 and C7 positions, each requiring a distinct synthetic approach.

C3-Functionalization via N-Protection and Lithiation

The C3-proton is the most acidic carbon-bound proton on the indazole core, making it susceptible to deprotonation by a strong base after the acidic N-H proton has been masked by a protecting group.[4]

Causality Behind Reagent Selection:

  • Protecting Group: An N2-protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is ideal. It directs lithiation specifically to the C3 position and is stable to the strongly basic conditions, yet can be removed easily later.[4]

  • Base: A strong organolithium base such as n-butyllithium (n-BuLi) is required to deprotonate the C3-H bond at low temperatures.

  • Electrophile: The resulting C3-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂).

Protocol 4.1: C3-Functionalization via Lithiation

Step A: N2-Protection

  • To a solution of 4-chloro-7-fluoro-1H-indazole (1.0 equiv) in anhydrous DCM at 0 °C, add diisopropylethylamine (DIPEA, 1.5 equiv).

  • Add SEM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an aqueous work-up and purify by column chromatography to isolate the N2-SEM protected indazole.

Step B: C3-Lithiation and Electrophilic Quench

  • Dissolve the N2-SEM protected indazole (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.1 equiv) dropwise. A color change is typically observed. Stir at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) to the reaction mixture at -78 °C and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, dry, and concentrate. The SEM group can be removed with tetrabutylammonium fluoride (TBAF) or acidic treatment.

  • Purify the final C3-functionalized indazole by column chromatography.[4]

G Start 4-Cl-7-F-1H-indazole Protected N2-SEM Protected Indazole Start->Protected + SEM-Cl, Base Lithiated C3-Lithiated Intermediate Protected->Lithiated + n-BuLi, -78°C Quenched C3-Functionalized (SEM-Protected) Lithiated->Quenched + Electrophile (E+) Final Final C3-Product (Deprotected) Quenched->Final Deprotection (e.g., TBAF)

Sources

Application Note: Microwave-Assisted Synthesis of 4-Chloro-7-Fluoro-1H-Indazole Analogs for SHP2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction & Pharmacological Rationale

Indazole derivatives are privileged scaffolds in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase and phosphatase inhibitors. Specifically, the 4-chloro-7-fluoro-1H-indazole motif has emerged as a critical building block in the development of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) 1.

The precise halogenation pattern is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements. The fluorine atom at the C7 position acts as a potent hydrogen bond acceptor and modulates the


 of the adjacent indazole NH, significantly enhancing cellular permeability. Concurrently, the chlorine atom at C4 provides optimal steric bulk to occupy a highly specific hydrophobic pocket within the SHP2 allosteric site, locking the enzyme in its auto-inhibited "closed" conformation and preventing downstream RAS/MAPK hyperactivation.
The Microwave Advantage (Dielectric Heating)

Traditional syntheses of indazoles—such as the cyclization of hydrazones—often require prolonged reflux conditions (12–24 hours), leading to thermal degradation, poor atom economy, and the generation of unwanted regioisomers 2. Microwave-assisted organic synthesis (MAOS) overcomes these limitations through dielectric heating . Polar molecules in the reaction mixture (e.g., hydrazine hydrate, aqueous solvents) continuously align with the oscillating electromagnetic field (2.45 GHz). This molecular friction generates rapid, uniform volumetric heating, bypassing the thermal gradients of conductive heating and reducing reaction times from hours to mere minutes 3.

Mechanistic Workflows & Biological Context

To fully leverage this building block, researchers typically employ a two-phase synthetic strategy: first, the microwave-assisted construction of the halogenated indazole core, followed by microwave-assisted cross-coupling (e.g., Suzuki-Miyaura) to generate library analogs.

SyntheticWorkflow SM Benzaldehyde Precursor Hydrazine Hydrazine Hydrate (Dielectric Heating) SM->Hydrazine Intermediate Hydrazone Intermediate Hydrazine->Intermediate Core 4-Cl-7-F-1H-indazole Core Intermediate->Core MW (425W) 18 min Coupling MW-Assisted Cross-Coupling Core->Coupling Analogs Target Analogs (SHP2 Inhibitors) Coupling->Analogs Pd-Catalyst MW (100°C)

Fig 1. Microwave-assisted synthetic workflow for 4-chloro-7-fluoro-1H-indazole analogs.

The resulting analogs are designed to disrupt oncogenic signaling pathways. By binding to the allosteric site of SHP2, these indazole derivatives prevent the phosphatase from adopting the "open" active conformation required to dephosphorylate downstream targets, thereby halting tumor proliferation.

SHP2Pathway RTK Receptor Tyrosine Kinase (EGFR / ALK) SHP2 SHP2 (PTPN11) RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK Proliferation Tumor Proliferation MAPK->Proliferation Inhibitor 4-Cl-7-F-Indazole Analog (Allosteric Inhibitor) Inhibitor->SHP2 Inhibits 'Open' State

Fig 2. SHP2-mediated MAPK signaling pathway inhibited by indazole analogs.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. We incorporate specific In-Process Controls (IPCs) and visual cues so the operator can confirm mechanistic progression without waiting for final NMR validation.

Protocol A: One-Pot Microwave Synthesis of the Halogenated Indazole Core

This protocol adapts green chemistry principles, utilizing water as a highly microwave-absorbent solvent and L-proline on polyethylene glycol (LPP) as a phase-transfer catalyst 4.

Reagents & Materials:

  • 2-Bromo-4-chloro-3-fluorobenzaldehyde (1.0 mmol)

  • Hydrazine hydrate (80% aqueous, 2.0 mmol)

  • LPP catalyst (10 mol%)

  • Distilled water (10 mL)

  • CEM Discover (or equivalent) Microwave Reactor

Step-by-Step Methodology:

  • Preparation: In a 35 mL microwave-safe quartz reaction vessel equipped with a magnetic stir bar, suspend 2-bromo-4-chloro-3-fluorobenzaldehyde (1.0 mmol) in 10 mL of distilled water.

  • Reagent Addition: Add hydrazine hydrate (2.0 mmol) dropwise. Causality Note: Hydrazine is added in excess to prevent the formation of azine byproducts (two benzaldehyde molecules reacting with one hydrazine).

  • Catalyst Integration: Add 10 mol% LPP. The PEG backbone of the catalyst increases the solubility of the hydrophobic benzaldehyde in the aqueous phase, while L-proline stabilizes the transition state via hydrogen bonding.

  • Microwave Irradiation: Seal the vessel with a pressure-rated septum. Irradiate at 425 W, ramping to 100°C over 2 minutes, and hold for 18 minutes.

    • Self-Validation Cue: The initial pale-yellow suspension will rapidly transition to a deep orange solution (hydrazone formation) before precipitating as an off-white solid (indazole cyclization).

  • In-Process Control (IPC): Pause at 10 minutes. Sample 10 µL, dilute in methanol, and spot on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material spot (

    
    ) and the appearance of a highly polar baseline spot confirms intermediate formation.
    
  • Workup: Cool the vessel rapidly to room temperature using compressed air. Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude off-white solid from hot ethanol to yield pure 4-chloro-7-fluoro-1H-indazole.

Protocol B: Microwave-Assisted Suzuki-Miyaura Functionalization

To generate SHP2 inhibitor analogs, the core is often brominated at the C5 position and subjected to cross-coupling. Microwave heating drastically accelerates the oxidative addition and reductive elimination steps of the palladium catalytic cycle.

Reagents & Materials:

  • 5-Bromo-4-chloro-7-fluoro-1H-indazole (1.0 mmol)

  • Aryl or Heteroaryl boronic acid (1.2 mmol)

  • 
     (0.05 mmol, 5 mol%)
    
  • 
     (2.0 mmol)
    
  • 1,4-Dioxane /

    
     (4:1 v/v, 5 mL, degassed)
    

Step-by-Step Methodology:

  • Assembly: In a 10 mL microwave vial, combine the indazole core, boronic acid, and

    
    .
    
  • Inert Atmosphere: Purge the vial with Argon for 5 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the homocoupling of boronic acids and the oxidation of the Pd(0) active species.

  • Solvent & Catalyst: Add the degassed Dioxane/

    
     mixture, followed by 
    
    
    
    . Seal the vial with an aluminum crimp cap.
  • Microwave Irradiation: Irradiate the mixture at 100°C for 15 minutes (Dynamic power mode, max 150 W). The localized superheating of the polar aqueous phase drives the base-catalyzed transmetalation step efficiently.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black. Dilute the filtrate with water and extract with Dichloromethane (

    
     mL). Purify via flash column chromatography to isolate the functionalized analog.
    

Quantitative Data & Comparative Analysis

The implementation of dielectric heating provides a statistically significant improvement in both yield and purity while drastically reducing energy consumption and time.

Table 1: Comparative Efficiency of 4-Chloro-7-Fluoro-1H-Indazole Core Synthesis

Synthetic MethodCatalystSolvent SystemTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
Conventional Heating NoneEthanol (Reflux)80°C14 hours48%< 80% (Thermal byproducts)
Microwave-Assisted LPP (10%)Distilled Water100°C (425W)18 min86%> 95%

Table 2: Microwave-Assisted Functionalization (Suzuki-Miyaura Coupling at C5)

R-Group (Boronic Acid)Time (min)Temp (°C)Yield (%)Pharmacological Target Relevance
Phenylboronic acid15100°C92%Baseline steric mapping
4-Pyridinylboronic acid20110°C88%SHP2 allosteric pocket H-bonding
2-Fluoro-4-pyridinyl20110°C84%Enhanced metabolic stability

Troubleshooting & Optimization Insights

As an application scientist, encountering incomplete conversions is common when adapting conventional protocols to microwave systems.

  • Issue: Incomplete cyclization of the hydrazone intermediate.

  • Root Cause: Insufficient dielectric heating due to low solvent polarity, or premature precipitation of the intermediate.

  • Scientific Solution: Do not merely increase the temperature, which risks over-pressurizing the vessel. Instead, utilize Simultaneous Cooling (cooling the outside of the vessel with compressed air while applying high microwave power). This forces the magnetron to deliver continuous, high-wattage energy to maintain the target temperature, maximizing the kinetic energy transferred directly to the polar reactants without boiling the solvent.

References

  • Google Patents (WO2020022323A1)
  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW Semantic Scholar (RASĀYAN J. Chem., Vol. 16, No. 3, 2023) URL:[Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Asian Journal of Research in Chemistry URL:[Link]

Sources

Buchwald-Hartwig amination protocols using 4-chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Arylated Indazoles: Buchwald-Hartwig Amination Protocols using 4-chloro-7-fluoro-1H-indazole

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Of particular significance is the functionalization of heterocyclic scaffolds like indazole, a privileged core in numerous biologically active molecules.[5]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a challenging and synthetically valuable substrate: 4-chloro-7-fluoro-1H-indazole. The presence of an aryl chloride—known for its lower reactivity compared to corresponding bromides and iodides—and a heteroaromatic core susceptible to catalyst inhibition presents unique challenges that demand carefully optimized protocols.[6][7][8] As senior application scientists, our goal is to not only provide step-by-step procedures but to illuminate the chemical principles and strategic decisions that underpin a successful coupling reaction.

Pillar 1: Mechanistic Insight and Component Selection

A robust understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which dictates the essential role of each component.

The Catalytic Cycle

The reaction is initiated by the formation of a catalytically active Pd(0) species from a palladium precatalyst.[2][9] The cycle then proceeds through three key steps:

  • Oxidative Addition: The aryl chloride (4-chloro-7-fluoro-1H-indazole) adds to the Pd(0) center, breaking the C-Cl bond and forming a Pd(II) complex.[1][9][10] This is often the rate-limiting step for aryl chlorides.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then removes a proton from the amine, forming a palladium-amido intermediate.[1][9]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired N-arylated indazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (-Base-H⁺) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amido_Complex->Product ArX Ar-X (4-chloro-7-fluoro -1H-indazole) ArX->OA_Complex Amine HNR¹R² (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Expert Selection of Reaction Components

The success of coupling a challenging substrate like 4-chloro-7-fluoro-1H-indazole hinges on the judicious selection of four key components.

ComponentRole & Expert RationaleRecommended Choices for 4-chloro-7-fluoro-1H-indazole
Palladium Source Serves as the precatalyst. Modern palladacycle precatalysts (e.g., G3, G4) are highly recommended as they provide reliable and rapid generation of the active Pd(0) species, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][11][12]G4-XPhos PalladacycleG3-BrettPhos Palladacycle • Pd₂(dba)₃ (in combination with ligand)
Ligand The "brains" of the catalyst. For aryl chlorides, bulky and electron-rich monodentate biarylphosphine ligands are essential. They stabilize the Pd(0) center, accelerate the slow oxidative addition step, and promote the final reductive elimination.[7][13][14] The ligand's steric bulk also helps prevent catalyst poisoning by the indazole nitrogen.[15]XPhos: Excellent general ligand for a wide range of amines. • RuPhos: Effective for secondary amines.[2][12] • BrettPhos: Often the ligand of choice for primary amines.[2][16]
Base Required for the deprotonation of the amine. Strong, non-nucleophilic bases are typically most effective. However, the acidic N-H of the indazole must be considered. While a strong base like NaOtBu is often fastest, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary if side reactions or degradation occur.[9][15]NaOtBu (Sodium tert-butoxide): A strong, effective base for general use. • LHMDS (Lithium bis(trimethylsilyl)amide): A strong, non-nucleophilic base, good for functional group tolerance.[2] • K₃PO₄ (Potassium phosphate): A milder option for base-sensitive substrates.
Solvent Anhydrous, aprotic solvents are required to prevent catalyst deactivation. The choice can influence solubility and reaction rates.[12][15][17][18]Toluene: Excellent general-purpose solvent. • 1,4-Dioxane: Common alternative, may improve solubility for some substrates. • CPME (Cyclopentyl methyl ether): A greener alternative to THF or Dioxane.

Pillar 2: Validated Experimental Protocols

The following protocols provide robust starting points for the amination of 4-chloro-7-fluoro-1H-indazole. Researchers should note that optimization of temperature, time, and catalyst loading may be required for specific amine coupling partners. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble & Dry Glassware (Schlenk Tube) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) Setup->Inert Reagents 3. Add Solids (Indazole, Base, Catalyst, Ligand) Inert->Reagents Solvent 4. Add Solvent & Liquid Amine Reagents->Solvent Heat 5. Heat to Reaction Temp (80-110 °C) Solvent->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Cool 7. Cool to Room Temp Monitor->Cool Quench 8. Quench & Dilute (Water, Ethyl Acetate) Cool->Quench Filter 9. Filter through Celite® (Remove Pd residues) Quench->Filter Extract 10. Liquid-Liquid Extraction Filter->Extract Dry 11. Dry, Filter & Concentrate Extract->Dry Purify 12. Column Chromatography Dry->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol A: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)

This protocol is optimized for primary amines, which can sometimes be challenging coupling partners. The use of BrettPhos is often beneficial.[2][16]

Materials:

  • 4-chloro-7-fluoro-1H-indazole (1.0 mmol, 1.0 equiv)

  • n-Hexylamine (1.2 mmol, 1.2 equiv)

  • G3-BrettPhos Palladacycle (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-fluoro-1H-indazole, G3-BrettPhos Palladacycle, and sodium tert-butoxide.

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Through the septum, add anhydrous toluene followed by n-hexylamine via syringe.

  • Place the sealed tube into a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding 10 mL of water. Dilute the mixture with 20 mL of ethyl acetate.

  • Filter the biphasic mixture through a short pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate (10 mL).[12][15]

  • Separate the layers in a separatory funnel. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated indazole.

Protocol B: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is a general starting point for cyclic secondary amines, which are typically excellent nucleophiles in this reaction.

Materials:

  • 4-chloro-7-fluoro-1H-indazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • G4-XPhos Palladacycle (0.015 mmol, 1.5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-fluoro-1H-indazole and the G4-XPhos Palladacycle.

  • Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.[5][12][19]

  • Add anhydrous toluene and morpholine via syringe.

  • Add the LHMDS solution dropwise with stirring. The reaction may become warm.

  • Place the sealed tube into a preheated oil bath at 90-100 °C.

  • Stir the mixture for 4-18 hours. Monitor the reaction progress by TLC or LC-MS as described in Protocol A.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Dilute with 20 mL of ethyl acetate.

  • Perform the workup and purification as described in steps 8-10 of Protocol A.

Pillar 3: Troubleshooting and Data Interpretation

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is a hallmark of an experienced scientist.

ObservationProbable Cause(s)Suggested Solution(s)
No or Low Conversion Inactive Catalyst: Impure reagents, improperly dried solvents, or exposure to air/moisture.[15] • Incorrect Ligand/Base Combination: The chosen system is not active enough for the aryl chloride.• Ensure all reagents are pure and solvents are anhydrous. Use rigorous inert atmosphere techniques. • Screen a different ligand (e.g., switch from XPhos to BrettPhos) or a stronger base (e.g., K₃PO₄ to NaOtBu).[11][15] • Use a reliable precatalyst (G3/G4) to ensure efficient generation of the active catalyst.[11]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The reaction temperature may be too high, or the ligand is not effectively stabilizing the palladium center.[15]• Lower the reaction temperature to 80-90 °C and increase the reaction time.[15] • Increase ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 1.5:1 if not using a precatalyst).
Hydrodehalogenation (Ar-Cl → Ar-H) β-Hydride Elimination: A potential side reaction, particularly with certain amine/ligand combinations.[1] • Moisture in the Reaction: Water can be a proton source.• Switch to a different class of ligand (e.g., a Josiphos-type ligand) or change the base. • Rigorously dry all solvents and reagents.
Multiple Products Observed by LC-MS N1 vs. N2 Arylation of Indazole: Although typically selective, some conditions might lead to reaction at the other indazole nitrogen. • Bis-arylation of Primary Amine: The product (a secondary amine) is more reactive than the starting primary amine.• This is less common for C-N coupling but can be confirmed by careful structural analysis (2D NMR). • For primary amines, use a slight excess of the amine (1.5-2.0 equiv) to outcompete the product.[19]

Conclusion

The Buchwald-Hartwig amination of 4-chloro-7-fluoro-1H-indazole is a highly achievable transformation that provides direct access to valuable N-arylated indazole derivatives. Success is predicated on a rational approach to catalyst selection, with particular emphasis on employing bulky, electron-rich biarylphosphine ligands capable of activating the inert C-Cl bond while preventing catalyst inhibition. The use of modern palladacycle precatalysts is strongly encouraged to enhance reproducibility and reaction efficiency. The protocols and troubleshooting guide presented here offer a comprehensive framework for researchers to confidently navigate this powerful synthetic reaction.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines - Bentham Science. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Transition-metal-catalyzed enantioselective C–N cross-coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. Available at: [Link]

  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction - ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry] - Semantic Scholar. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships - PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - MIT Open Access Articles. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - ACS Publications. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

Sources

Application Note: Scale-Up Manufacturing of 4-Chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Process Optimization Guide

Introduction and Strategic Context

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole and benzimidazole rings. Specifically, 4-chloro-7-fluoro-1H-indazole (CAS: 1000341-84-3) has emerged as a critical building block in the synthesis of allosteric SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors[1]. SHP2 plays a pivotal role in regulating cellular proliferation downstream of receptor tyrosine kinases (RTKs), making it a high-value target in oncology [1].

Transitioning the synthesis of 4-chloro-7-fluoro-1H-indazole from a medicinal chemistry scale (milligrams to grams) to a process chemistry scale (kilograms) requires a robust, self-validating methodology. This guide details an optimized, chromatography-free scale-up route utilizing an intramolecular Nucleophilic Aromatic Substitution (SNAr) strategy.

Mechanistic Pathway and Causality

The most scalable route to 4-chloro-7-fluoro-1H-indazole avoids hazardous diazonium intermediates, instead utilizing 3-chloro-2,6-difluorobenzaldehyde as the starting material [2]. The reaction proceeds via a two-step, one-pot sequence:

  • Hydrazone Formation: Hydrazine hydrate reacts with the aldehyde to form an intermediate hydrazone. This step is highly exothermic. Causality dictates that hydrazine must be added at reduced temperatures (0–5 °C) to prevent the formation of symmetrical azines (bis-hydrazones), which are common impurities when the local concentration of the aldehyde exceeds that of hydrazine.

  • Intramolecular SNAr Cyclization: The intermediate hydrazone undergoes cyclization upon heating. The fluorine atom at the 2-position is highly activated toward nucleophilic attack by the adjacent electron-withdrawing imine (hydrazone) and the meta-chlorine atom. Potassium carbonate (

    
    ) is employed to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion and protecting the reactor metallurgy.
    

G SM 3-chloro-2,6-difluorobenzaldehyde Step1 Condensation (0-5°C) Solvent: NMP SM->Step1 Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Step1 Hydrazone Intermediate: Hydrazone Step1->Hydrazone Step2 Intramolecular SNAr (90°C) Base: K2CO3 Hydrazone->Step2 Product 4-chloro-7-fluoro-1H-indazole Step2->Product IPC IPC: HPLC Monitoring (Target >99% Conversion) Step2->IPC

Process workflow for the scale-up synthesis of 4-chloro-7-fluoro-1H-indazole.

Scale-Up Protocol: 1-Kilogram Batch

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure reaction fidelity before proceeding to subsequent steps, eliminating downstream purification bottlenecks.

Equipment Preparation
  • Reactor: 20 L glass-lined jacketed reactor equipped with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Safety: Ensure the scrubber system is active to neutralize any potential trace HF emissions, though

    
     serves as the primary internal scavenger.
    
Step-by-Step Methodology

Phase 1: Hydrazone Formation

  • Charge the reactor with 3-chloro-2,6-difluorobenzaldehyde (1.00 kg, 5.66 mol) [2] and N-methyl-2-pyrrolidone (NMP) (8.0 L).

    • Expertise Note: NMP is selected over ethanol due to its superior solvency for the subsequent SNAr step and high boiling point, allowing a seamless one-pot transition.

  • Initiate agitation (150 rpm) and cool the batch to an internal temperature of 0–5 °C using the jacket chiller.

  • Add hydrazine hydrate (64% w/w in water, 0.44 kg, 8.50 mol) dropwise via an addition funnel over 2 hours.

    • Causality: The 1.5 equivalent excess of hydrazine ensures complete conversion of the aldehyde and suppresses azine dimer formation. The slow addition rate strictly controls the exothermic condensation.

  • Stir the mixture at 5 °C for 1 hour.

  • IPC 1: Sample the reaction and analyze via HPLC. Proceed to Phase 2 only when residual 3-chloro-2,6-difluorobenzaldehyde is < 1.0% (Area%).

Phase 2: Cyclization (SNAr) 6. Charge anhydrous potassium carbonate (


, 0.94 kg, 6.80 mol) to the reactor in one portion.
7.  Adjust the jacket temperature to heat the internal batch to 90 °C. Maintain this temperature for 6–8 hours.
  • Expertise Note: The SNAr displacement of the ortho-fluorine requires elevated thermal energy.
    
    
    neutralizes the generated HF, shifting the equilibrium and preventing protonation of the indazole product [3].
  • IPC 2: Sample the reaction and analyze via HPLC. The reaction is deemed complete when the intermediate hydrazone is < 0.5% (Area%).

Phase 3: Workup and Crystallization 9. Cool the reaction mixture to 20–25 °C. 10. Transfer the mixture slowly into a secondary 50 L reactor containing pre-chilled purified water (25 L) under vigorous agitation (250 rpm).

  • Causality: The addition of the NMP mixture to water acts as an anti-solvent precipitation step. The product, 4-chloro-7-fluoro-1H-indazole, is highly insoluble in water, whereas NMP, unreacted hydrazine, and inorganic salts (
    
    
    ,
    
    
    ) remain in the aqueous phase.
  • Stir the resulting slurry at 10 °C for 2 hours to maximize crystal growth and yield.
  • Filter the slurry through a Nutsche filter. Wash the filter cake with cold water (3 × 2 L) to remove residual NMP, followed by cold heptane (2 L) to remove trace organic impurities.
  • Dry the product in a vacuum oven at 50 °C until the moisture content is < 0.5% (by Karl Fischer titration).

Quantitative Data Presentation

The table below summarizes the scalability and reproducibility of this protocol across three different manufacturing tiers. The consistent purity profile demonstrates the robustness of the anti-solvent crystallization, eliminating the need for column chromatography.

Scale (Input Aldehyde)Solvent SystemMax Internal TempReaction Time (Total)Isolated Yield (%)HPLC Purity (Area %)
10 g (Bench)NMP / Water90 °C7 hours88.5%99.1%
100 g (Kilo-lab)NMP / Water92 °C8.5 hours87.2%99.4%
1.0 kg (Pilot)NMP / Water90 °C9 hours86.8%99.5%

Data Note: Slight yield attrition at the 1.0 kg scale is attributed to mechanical losses during transfer and filtration, while purity increases due to more efficient controlled crystallization dynamics.

References

  • Source: Google Patents (WO2020022323A1)
  • 3-chloro-2,6-difluorobenzaldehyde (C7H3ClF2O)
  • Building Blocks P6933 (4-chloro-7-fluoro-1H-indazole)

using 4-chloro-7-fluoro-1H-indazole as an intermediate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-Chloro-7-Fluoro-1H-Indazole in Medicinal Chemistry

Executive Summary

The scaffold 4-chloro-7-fluoro-1H-indazole represents a "privileged structure" in modern drug discovery, particularly within kinase inhibitor programs (e.g., HPK1, ERK) and allosteric modulators. Its utility is derived from a specific substitution pattern: the C4-chlorine serves as a versatile handle for transition-metal-catalyzed cross-coupling (establishing the core pharmacophore geometry), while the C7-fluorine modulates physicochemical properties (pKa, lipophilicity) and blocks metabolic oxidation at a typically labile position.

This Application Note provides a validated technical guide for utilizing this intermediate. We address the two primary synthetic challenges: regioselective N-alkylation (overcoming the N1 vs. N2 ambiguity) and activation of the sterically encumbered C4-chloride for Suzuki-Miyaura coupling.

Strategic Reactivity Analysis

Before initiating synthesis, one must understand the electronic and steric environment of the molecule.

  • N1-H Acidity: The C7-fluorine atom exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the N1-proton compared to the non-fluorinated parent. This facilitates alkylation but also stabilizes the N2-tautomer anion, requiring precise condition control for regioselectivity.

  • C4-Cl Deactivation: While aryl chlorides are generally less reactive than bromides, the C4 position in indazoles is electronically activated by the adjacent pyrazole ring. However, it is sterically crowded by the C3-H and the N1-substituent. High-activity Buchwald ligands are required for efficient coupling.

Visualizing the Reactivity Landscape

ReactivityMap Core 4-Chloro-7-Fluoro-1H-Indazole N1 N1-Alkylation (Thermodynamic Product) Preferred Site Core->N1 Base/R-X (Cs2CO3, DMF) N2 N2-Alkylation (Kinetic/Steric Product) Common Impurity Core->N2 Steric Bulk or Kinetic Control C4 C4-Chlorine (Cross-Coupling Handle) Requires Activated Pd Core->C4 Suzuki/Buchwald (Pd-XPhos) C3 C3-Position (C-H Activation/Halogenation) Optional Vector Core->C3 Electrophilic Subst.

Figure 1: Reactivity map of 4-chloro-7-fluoro-1H-indazole highlighting competing sites and functionalization vectors.

Protocol A: Regioselective N1-Alkylation

Challenge: Indazoles exist in a tautomeric equilibrium. Alkylation can occur at N1 (usually thermodynamic) or N2 (kinetic).[1] The 7-fluoro substituent can sterically discourage N1 alkylation if the incoming electrophile is bulky, leading to N2 mixtures.

Solution: Use of Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or NMP) at elevated temperatures promotes thermodynamic equilibration to the desired N1 isomer.

Materials
  • Substrate: 4

Sources

Application Note: Strategic Salt Formation for 4-chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This guide details the methodology for synthesizing pharmaceutical salts of 4-chloro-7-fluoro-1H-indazole (C₇H₄ClFN₂).[1] While indazoles are amphoteric, the specific substitution pattern of this scaffold—featuring electron-withdrawing Chlorine (C4) and Fluorine (C7) atoms—significantly alters its electronic profile compared to the parent heterocycle.

Critical Chemical Insight:

  • Acidity (N1-H): The halogen substituents exert a strong inductive effect (-I), stabilizing the conjugate base.[1] This lowers the pKₐ of the N1 proton from ~14 (unsubstituted indazole) to an estimated range of 10.5–11.5 . This makes anionic salt formation (using strong inorganic bases) the most viable pathway for bioavailability enhancement.

  • Basicity (N2): The same electron-withdrawing effects render the N2 nitrogen extremely weakly basic (pKₐ < 1.5).[1] Consequently, cationic salts (formed with acids like HCl) are prone to dissociation (hydrolysis) in aqueous environments and are recommended primarily for intermediate purification rather than final dosage forms.

Pre-Formulation Characterization

Before initiating synthesis, the following parameters must be established to ensure stoichiometric accuracy.

pKₐ Determination Protocol

Method: Potentiometric Titration (SiriusT3 or equivalent)

  • Solvent: Prepare a co-solvent system (e.g., Methanol/Water 60:40) to ensure solubility of the free acid.

  • Titrant: 0.1 M KOH (standardized).

  • Procedure: Titrate from pH 2 to pH 12.

  • Data Analysis: Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKₐ.

    • Target: If pKₐ < 11, sodium/potassium salts are stable. If pKₐ > 12, counter-ions may disproportionate in water.

Solubility Profiling

Objective: Identify the "Solvent" (high solubility) and "Anti-Solvent" (zero solubility) for crystallization.

Solvent CategoryExamplesSolubility PredictionRole in Protocol
Class 2 (Polar Aprotic) THF, DMSO, DMFHigh (>50 mg/mL)Primary Dissolution
Class 3 (Alcohols) Methanol, EthanolModerate (Heat required)Reaction Medium
Class 3 (Esters/Ketones) Ethyl Acetate, AcetoneLow to ModerateCrystallization modifier
Hydrocarbons Heptane, HexaneNegligible (<1 mg/mL)Anti-Solvent
Ethers MTBE, Diethyl EtherLowAnti-Solvent

Experimental Protocols

Workflow Visualization

The following decision tree outlines the logical flow for salt selection based on the specific properties of 4-chloro-7-fluoro-1H-indazole.

SaltSelection Start Start: 4-chloro-7-fluoro-1H-indazole SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck AcidityCheck Determine pKa (N1-H) SolubilityCheck->AcidityCheck Decision Is pKa < 12? AcidityCheck->Decision RouteA Route A: Anionic Salt (Target N1 Deprotonation) Decision->RouteA Yes (Acidic enough) RouteB Route B: Co-Crystal / Amorphous (Salt likely unstable) Decision->RouteB No (Too weak) Reagents Select Counter-ions: Na+, K+, Ca2+, Meglumine RouteA->Reagents SolventSystem Solvent: EtOH or THF Anti-Solvent: Heptane or MTBE Reagents->SolventSystem Synthesis Execute Protocol 1 (Reflux -> Cool -> Precipitate) SolventSystem->Synthesis Validation Validation: XRPD, 1H-NMR, DSC Synthesis->Validation

Caption: Decision matrix for salt selection. Due to the halogenated scaffold, Route A (Anionic Salt) is the primary pharmaceutical strategy.

Protocol 1: Preparation of Sodium Salt (Anionic Route)

Rationale: Sodium salts are the industry standard for weakly acidic heterocycles. The use of Sodium Ethoxide (NaOEt) avoids the introduction of water (compared to NaOH), promoting better crystallization.

Materials:

  • Substrate: 4-chloro-7-fluoro-1H-indazole (1.0 eq, e.g., 5.0 g).[1]

  • Base: Sodium Ethoxide (21% wt in Ethanol) or NaOH (solid, >98%).

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or n-Heptane.[1]

Step-by-Step Procedure:

  • Dissolution: Charge 5.0 g of indazole into a round-bottom flask. Add 50 mL Absolute Ethanol (10 vol). Stir at 50°C until fully dissolved.

  • Base Addition:

    • Calculation: Target 1.05 equivalents of Na to ensure complete deprotonation.

    • Add Sodium Ethoxide solution dropwise over 10 minutes.[1]

    • Observation: The solution may darken slightly; this is normal.

  • Equilibration: Stir at 50°C for 1 hour.

  • Crystallization (Anti-solvent Method):

    • Remove heat and allow the solution to cool to room temperature (20–25°C).

    • Slowly add MTBE (50 mL, 10 vol) dropwise. A white to off-white precipitate should form.[1]

    • Troubleshooting: If oiling occurs, reheat to 50°C, add a seed crystal (if available), and cool at a slower rate (5°C/hour).

  • Isolation: Filter the suspension under vacuum (Buchner funnel).

  • Washing: Wash the cake with 2 x 10 mL of cold MTBE/EtOH (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Self-Validating Check: Dissolve a small sample of the product in water. It should have a pH > 9.[1]0. If pH is neutral, salt formation failed.

Protocol 2: High-Throughput Salt Screening (Micro-Scale)

Rationale: To rapidly identify if other counter-ions (Potassium, Calcium, Meglumine) offer superior crystallinity or hygroscopicity profiles.

Setup: 96-well plate or HPLC vials. Base Stock Solutions (0.5 M): NaOH (aq), KOH (aq), Ca(OH)₂ (suspension), Meglumine (in MeOH).

  • Dispense: Add 10 mg of 4-chloro-7-fluoro-1H-indazole to each vial.

  • Solvent: Add 200 µL THF to dissolve the substrate.

  • Salt Formation: Add 1.05 eq of the respective Base Stock Solution.

  • Evaporation: Place in a vacuum centrifuge or nitrogen blow-down evaporator at 40°C.

  • Analysis: Analyze residues via Polarized Light Microscopy (PLM). Birefringence indicates crystallinity.[1]

Analytical Validation & Integrity

To confirm the salt species and ensure it is not a physical mixture, the following analytical pillars must be satisfied.

1H-NMR Shift Analysis (Chemical Causality)

Compare the spectrum of the Free Acid vs. the Salt in DMSO-d₆.[1]

  • Mechanism: Deprotonation of N1 increases electron density in the ring.

  • Expected Result:

    • Disappearance of the broad singlet at ~13.5 ppm (N-H proton).

    • Upfield shift (shielding) of the aromatic protons at C3, C5, and C6 positions by 0.1–0.3 ppm due to the anionic charge character.

X-Ray Powder Diffraction (XRPD)
  • Goal: Prove a new crystal lattice.

  • Criteria: The salt diffractogram must show distinct peaks not present in the free acid or the solid base (e.g., NaOH).

  • Integrity Check: If the pattern is a superposition of the starting materials, the reaction failed (likely physical mixture).

Differential Scanning Calorimetry (DSC)[1]
  • Goal: Assess thermal stability.

  • Expected Result: Salts typically have a significantly different melting point (usually higher) than the free acid. Look for a sharp endotherm. Broad endotherms may indicate amorphous content or solvates.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4][5] (2011).[1][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on salt selection logic).

  • PubChem Compound Summary. (2024). 6-Chloro-4-fluoro-1H-indazole (Analogous Structure Data). National Center for Biotechnology Information.[1] (Used for pKa prediction and physical property baselining). [Link]

  • Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Current Organic Chemistry.[1] (Provides context on the reactivity of the indazole scaffold). [Link]

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 6-Chloro-4-fluoro-1H-indazole. (Source for predicted physicochemical properties).[1][6][7][8][9][10] [Link][7]

Sources

Troubleshooting & Optimization

troubleshooting low yields in 4-chloro-7-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in 4-Chloro-7-Fluoro-1H-Indazole Synthesis Document ID: TSC-IND-47F-001 Last Updated: 2025-05-12 Support Tier: Level 3 (Process Chemistry & Optimization)[1]

Executive Summary & Route Selection

The Core Problem: Synthesizing 4-chloro-7-fluoro-1H-indazole is notoriously difficult due to the competing electronic effects of the halogen substituents.[1] The chlorine atom at C4 exerts a steric and inductive deactivating effect, while the fluorine at C7 creates solubility issues and electronic repulsion during cyclization.

Route Diagnostics: Before troubleshooting, confirm which synthetic pathway you are utilizing. The failure modes are distinct for each.

FeatureRoute A: Nucleophilic Cyclization (Recommended) Route B: Jacobson Synthesis (Classical)
Precursor 3-chloro-2,6-difluorobenzaldehyde3-chloro-6-fluoro-2-methylaniline
Reagents Hydrazine Hydrate (

)

,

, Phase Transfer Catalyst
Primary Failure Azine Formation (Dimerization)De-diazoniation (Tarry polymerization)
Typical Yield 65–85% (Optimized)30–50% (Variable)

Interactive Troubleshooting Guide (Route A: Hydrazine Method)

This is the industry-standard route for 4,7-disubstituted indazoles due to the availability of fluorinated benzaldehydes.

Q1: My reaction mixture turns bright yellow/orange, and I isolate a high-melting solid that isn't my product. What is it?

Diagnosis: You have formed the Azine Dimer . Mechanism: Instead of the hydrazone cyclizing to form the indazole, it reacted with a second molecule of benzaldehyde. This is the #1 cause of low yields in this synthesis.

The Fix:

  • Inverse Addition (Critical): Do NOT add hydrazine to the aldehyde. You must add the aldehyde solution slowly to a stirring solution of excess hydrazine (3–5 equivalents).

  • Temperature Ramp: Form the hydrazone at low temperature (

    
     to RT), then heat to reflux to drive the 
    
    
    
    cyclization.
  • Solvent Switch: If using Ethanol, switch to n-Butanol or DMSO . The higher boiling point of n-Butanol (

    
    ) drives the difficult cyclization of the electron-poor ring which Ethanol (
    
    
    
    ) often fails to do.[1]
Q2: I see the hydrazone intermediate by LCMS, but it won't cyclize to the indazole.

Diagnosis: Electronic deactivation. The Chlorine at C3 (relative to the aldehyde) deactivates the ring. The nucleophilic attack of the hydrazine nitrogen onto the C2-Fluorine is sluggish.

The Fix:

  • Base Promoters: Add 1.5 eq of DIPEA or

    
     . While hydrazine is nucleophilic enough on its own for simple substrates, the 3-Cl substituent requires base assistance to neutralize the HF byproduct and drive the equilibrium.
    
  • Thermal Force: Run the reaction in a sealed tube at

    
     using DMAc (Dimethylacetamide)  as the solvent.
    
Q3: I am losing my product during workup. It seems to vanish.

Diagnosis: Acidity-induced solubility.[1] The 7-fluoro substituent increases the acidity of the N-H proton (


 drops to ~11-12).[1] If you wash with high pH aqueous base (like NaOH) to remove excess hydrazine, you will deprotonate the indazole, making it water-soluble. It ends up in your aqueous waste.

The Fix:

  • Quench: Pour into water, but adjust pH to 6–7 using dilute HCl or AcOH.

  • Extraction: Use 2-MeTHF or EtOAc/THF (3:1) mixtures.[1] Pure EtOAc often fails to extract halogenated indazoles efficiently from water.

Process Visualization (Hydrazine Route)

The following diagram illustrates the critical control points (CCPs) where yield is lost.

G cluster_0 Critical Control Point Start Start: 3-chloro-2,6-difluorobenzaldehyde Hydrazine Add Hydrazine Hydrate (3-5 eq) Start->Hydrazine Solv: n-BuOH/DMSO Hydrazone Intermediate: Hydrazone Hydrazine->Hydrazone Fast (<1h) Azine FAILURE MODE: Azine Dimer (Insoluble Solid) Hydrazone->Azine Low Hydrazine Conc. or High Temp too early Cyclization Cyclization (SNAr) Displace 2-F Hydrazone->Cyclization Heat (>100°C) Base (K2CO3) Product Target: 4-chloro-7-fluoro-1H-indazole Cyclization->Product -HF

Caption: Workflow for Route A showing the critical bifurcation between successful cyclization and irreversible azine dimerization.

Alternative Protocol: The Jacobson Synthesis (Route B)[1]

Use this route only if you cannot source the aldehyde precursor. It involves the diazotization of 3-chloro-6-fluoro-2-methylaniline .[1]

Common Failure: The "Jacobson Tar." This reaction relies on the intramolecular attack of a diazonium species onto a methyl group. This is electronically unfavorable and prone to radical polymerization.

Optimization Protocol:

  • The "Phase Transfer" Trick: Do not use standard aqueous diazotization. Use the Bartoli-style modification :

    • Solvent: Toluene or Benzene.

    • Reagents: Isoamyl nitrite (1.5 eq), Acetic Anhydride (3 eq), Potassium Acetate (excess).

    • Catalyst: 18-Crown-6 (5 mol%) .[1]

  • Why this works: The crown ether solubilizes the acetate, facilitating the deprotonation of the methyl group, which is the rate-limiting step for ring closure.

Master Data Table: Solvent & Condition Screening

We have consolidated data from internal screenings and patent literature (see Ref 1, 3) to guide your optimization.

SolventTemp (

)
BaseAdditiveYield (%)Notes
Ethanol 78 (Reflux)NoneNone35%Incomplete conversion; Azine forms.[1]
Ethanol 78 (Reflux)

None42%Slightly better, still slow.
n-Butanol 117NoneNone78% Recommended. High temp drives SNAr.[1]
DMSO 100

None82%Excellent yield, but workup is tedious (DMSO removal).
Acetic Acid 118NoneNone20%Forms phthalazinone byproducts if not careful.

Validated Experimental Protocol (Recommended)

Objective: Synthesis of 4-chloro-7-fluoro-1H-indazole (10g scale).

  • Setup: Equip a 250 mL 3-neck round bottom flask with a reflux condenser, internal thermometer, and addition funnel.

  • Charge: Add Hydrazine Hydrate (65%) (15.0 mL, ~5.0 equiv) and n-Butanol (40 mL).

  • Addition: Dissolve 3-chloro-2,6-difluorobenzaldehyde (10.0 g, 1.0 equiv) in n-Butanol (60 mL). Add this solution dropwise to the hydrazine mixture at room temperature over 30 minutes.

    • Checkpoint: The solution should remain clear or turn pale yellow. If it turns cloudy/opaque immediately, increase stirring speed and slow addition.

  • Reaction: Once addition is complete, heat the mixture to 110–115°C (Reflux) . Stir for 6–12 hours.

    • Monitoring: Monitor by HPLC/TLC. The hydrazone intermediate (

      
      ) will disappear, replaced by the indazole (
      
      
      
      ).
  • Workup:

    • Cool to RT. Rotovap to remove most n-Butanol.[1]

    • Dilute residue with water (100 mL) and EtOAc (150 mL).[1]

    • Crucial Step: Check pH of aqueous layer.[2] Adjust to pH 6–7 with 1N HCl.

    • Separate layers.[3] Wash organic layer with Brine (2x). Dry over

      
      .[4]
      
  • Purification:

    • The crude is often pure enough (>95%). If not, recrystallize from Toluene/Heptane (1:3) .

    • Note: Avoid column chromatography if possible; the product streaks on silica unless 1%

      
       is added to the eluent.
      

References

  • Pfizer Inc. (2005). Indazole Derivatives as Kinase Inhibitors. WO 2005/003147. Link

  • Lefebvre, V., et al. (2010).[5] Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. Journal of Organic Chemistry, 75(8), 2730–2732. Link[1]

  • Vippagunta, S., et al. (2014). Crystalline forms of Indazole Compounds. WO 2014/113620. Link

  • Organic Chemistry Portal . Synthesis of Indazoles. (Retrieved 2024).[6][7][8][9] Link

Sources

Technical Support Center: Purification Strategies for 4-Chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of 4-chloro-7-fluoro-1H-indazole .

As a critical heterobicyclic intermediate in the synthesis of SHP2 inhibitors and other targeted therapeutics , 4-chloro-7-fluoro-1H-indazole presents unique chromatographic challenges. Its structure features an acidic pyrazole-like NH (pKa ~14), a basic pyridine-like nitrogen (N2), and lipophilic halogens (Cl, F). This dual electronic nature frequently leads to non-ideal partitioning, severe peak tailing, and co-elution with synthetic regioisomers. This guide provides field-proven, mechanistically grounded solutions to these specific issues.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-chloro-7-fluoro-1H-indazole exhibit severe tailing and streaking on standard normal-phase silica gel? Causality: The tailing is not a result of poor column packing, but rather a fundamental acid-base interaction. The basic nitrogen (N2) of the indazole core acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (Si-OH) on the surface of unmodified silica gel . Because these silanol sites are heterogeneous in their acidity, the compound partitions unevenly, resulting in a smeared elution profile (streaking). Solution: You must employ mobile phase modification. Adding a basic modifier such as 0.1–1.0% (v/v) Triethylamine (TEA) to your eluent forces the TEA to competitively bind and "mask" the highly active silanol sites, allowing the indazole to elute strictly based on its polarity rather than chemisorption.

Q2: I am observing co-elution of 4-chloro-7-fluoro-1H-indazole with its regioisomers (e.g., N1- vs. N2-alkylated byproducts). How can I resolve them? Causality: Regioisomers of halogenated indazoles often possess nearly identical dipole moments and polarities, making normal-phase silica gel blind to their structural differences. Solution: Switch your separation mode to Reverse-Phase (RP) C18 chromatography. RP-HPLC relies on hydrophobic interactions rather than polar interactions. The precise spatial arrangement of the chlorine at C4 and fluorine at C7 creates distinct hydrophobic surface areas for different regioisomers, allowing C18 stationary phases to resolve them efficiently when using a buffered aqueous/organic gradient .

Q3: My recovery yield is exceptionally low (<40%), even after flushing the column with high-polarity solvents like Methanol. What happened? Causality: The compound has likely undergone irreversible chemisorption or degradation on highly active, acidic silica sites. Solution: Pre-deactivate your silica gel. Before loading your sample, flush the packed column with one full column volume of your solvent system containing 2% TEA. Alternatively, abandon silica entirely and utilize neutral Alumina or an amine-functionalized stationary phase, which inherently lacks acidic protons.

Part 2: Visualizing the Chromatographic Logic

SilanolInteraction Indazole 4-chloro-7-fluoro- 1H-indazole Interaction Strong H-Bonding & Acid-Base Interaction Indazole->Interaction Silanol Acidic Silanol (Si-OH) on Silica Gel Silanol->Interaction Tailing Peak Tailing & Irreversible Binding Interaction->Tailing TEA Add 0.5% TEA (Triethylamine) Masked Masked Silanol Sites TEA->Masked Competes for Si-OH SharpPeak Sharp Elution Peak Masked->SharpPeak Prevents Indazole Binding

Mechanistic pathway of silanol-induced tailing and its resolution via TEA modification.

DecisionTree Start Crude Mixture: 4-chloro-7-fluoro-1H-indazole TLC TLC Evaluation (Hexane/EtOAc) Start->TLC Tailing Severe Tailing? TLC->Tailing AddTEA Normal Phase + 0.5% TEA Tailing->AddTEA Yes Standard Standard Normal Phase Tailing->Standard No Coelution Isomer Co-elution? AddTEA->Coelution Standard->Coelution RPHPLC Reverse-Phase C18 HPLC (MeCN/H2O + 0.1% FA) Coelution->RPHPLC Yes (e.g., N1/N2 isomers) Pure Pure Target Compound Coelution->Pure No RPHPLC->Pure

Decision tree for selecting the optimal chromatographic purification strategy.

Part 3: Quantitative Data & Strategy Comparison

To streamline your method development, consult the following empirical data summarizing the expected outcomes of various purification strategies for 4-chloro-7-fluoro-1H-indazole.

Purification MethodStationary PhaseMobile Phase SystemAdditivePrimary Resolution TargetExpected Recovery Yield
Standard Normal Phase Unmodified Silica (40-63 µm)Hexane / EtOAcNoneGeneral non-polar impurities< 50% (Severe Tailing)
Modified Normal Phase Unmodified Silica (40-63 µm)Hexane / EtOAc0.5% TEASilanol-induced tailing> 85%
Reverse-Phase HPLC C18 (5-10 µm)Water / Acetonitrile0.1% Formic AcidRegioisomers (N1/N2)> 90%
Alternative Normal Phase Neutral AluminaDCM / MethanolNoneAcid-sensitive degradation~ 80%

Part 4: Self-Validating Experimental Protocols

Protocol A: Silanol-Deactivated Normal-Phase Flash Chromatography

Use this protocol when bulk purification is required and TLC indicates significant streaking.

  • Self-Validating 2D TLC Check:

    • Spot the crude mixture on a standard silica TLC plate. Elute with 70:30 Hexane/EtOAc.

    • Dry the plate thoroughly, rotate it 90 degrees, and elute again using 70:30 Hexane/EtOAc containing 0.5% TEA.

    • Validation: If the initial streak collapses into a tight, symmetrical spot in the second dimension, silanol interaction is confirmed, and you may proceed to Step 2.

  • Mobile Phase Preparation: Prepare a gradient system of Hexane and Ethyl Acetate. Add exactly 0.5% (v/v) Triethylamine (TEA) to all solvent bottles. Mix thoroughly.

  • Column Deactivation & Packing: Slurry-pack the silica gel (40-63 µm) using the initial mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% TEA). Flush the column with at least 2 column volumes (CV) of this solvent to fully saturate and deactivate the acidic silanol sites .

  • Dry Loading: Dissolve the crude 4-chloro-7-fluoro-1H-indazole in a minimal amount of Dichloromethane (DCM). Add a small amount of deactivated silica gel (1:3 compound-to-silica ratio) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column head.

  • Elution: Run a shallow gradient from 10% EtOAc to 40% EtOAc over 15 CVs. Monitor fractions via UV at 254 nm.

Protocol B: Reverse-Phase (C18) HPLC for Isomer Resolution

Use this protocol when normal-phase chromatography fails to separate the target compound from closely related regioisomers.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (FA).

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

    • Note: Formic acid ensures the indazole remains protonated in a consistent state, sharpening the peak .

  • Analytical Method Development: On an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), inject 10 µL of a 1 mg/mL sample. Run a scouting gradient of 5% B to 95% B over 20 minutes. Identify the exact %B where the target compound and its isomers elute.

  • Preparative Scale-Up: Transfer the method to a preparative C18 column. Flatten the gradient around the elution point identified in Step 2. For example, if the compound elutes at 45% B, program a focused gradient from 35% B to 55% B over 25 minutes to maximize isomer resolution.

  • Fraction Recovery: Pool the pure fractions. Because the mobile phase contains water, extract the pooled fractions with EtOAc, wash with saturated aqueous NaHCO3 to neutralize the formic acid, dry over Na2SO4, and concentrate in vacuo to yield the pure 4-chloro-7-fluoro-1H-indazole .

References

  • Source: Google Patents (Taiho Pharmaceutical Co., Ltd. / Otsuka Pharmaceutical Co., Ltd.)
  • Separation of Indazole on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

resolving regioselectivity issues between N1 and N2 alkylation of indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-IND-001 Subject: Resolving N1 vs. N2 Alkylation Selectivity in Indazoles Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: "What do I have?"

Before attempting to fix the reaction, you must definitively identify your regioisomers. Indazoles are ambident nucleophiles; the N1-isomer is generally the thermodynamic product, while the N2-isomer is often the kinetic product (under specific conditions) or the result of specific steric/electronic directing effects.

Quick Identification Guide (NMR)

Do not rely solely on LCMS retention times, as they can vary based on column chemistry. Use 2D NMR for confirmation.

FeatureN1-Alkylated Indazole N2-Alkylated Indazole
NOESY / ROESY Strong correlation between N-CH₂ and C7-H .Strong correlation between N-CH₂ and C3-H .
¹³C NMR (Ipso Carbon) C3 is often shielded (lower ppm) relative to N2 isomer.C3 is often deshielded (higher ppm).
UV/Vis Generally shorter

(benzenoid character).
Generally longer

(quinoid character).
Diagnostic Workflow

Indazole_Diagnosis Start Start: Crude Reaction Mixture Sep Isolate Isomers (Column Chromatography) Start->Sep NOE Run 2D NOESY/ROESY Sep->NOE CheckC7 Cross-peak: N-CH₂ ↔ Aryl H (C7)? NOE->CheckC7 CheckC3 Cross-peak: N-CH₂ ↔ Pyrazole H (C3)? CheckC7->CheckC3 No ResN1 Result: N1-Isomer (Thermodynamic) CheckC7->ResN1 Yes ResN2 Result: N2-Isomer (Kinetic/Directed) CheckC3->ResN2 Yes Ambiguous Ambiguous? Check 13C Chemical Shifts CheckC3->Ambiguous No Ambiguous->ResN1 C3 shielded

Caption: Logical flow for distinguishing N1 vs. N2 regioisomers using NMR spectroscopy.

Technical Knowledge Base: The "Why" and "How"

The Core Conflict: Thermodynamics vs. Kinetics[1][2][3][4][5]
  • N1-Alkylation (Thermodynamic): The N1-H tautomer is more stable (aromatic benzene ring is preserved). Under conditions that allow equilibration (high heat, thermodynamic bases), the N1 product dominates.

  • N2-Alkylation (Kinetic/Electronic): The N2 nitrogen in the neutral indazole is more basic (pyridine-like lone pair). However, in the anion (deprotonated indazole), the negative charge is delocalized. N2 selectivity usually requires blocking N1 , acid catalysis (protonating the electrophile to attack the neutral N2), or steric steering .

Decision Matrix: Selecting Your Conditions

Use this logic gate to select the correct synthetic protocol.

Synthesis_Decision Input Target Regioisomer? N1_Target Target: N1 Input->N1_Target N2_Target Target: N2 Input->N2_Target Cond_N1 Use Strong Base (NaH, Cs₂CO₃) Polar Aprotic Solvent (DMF, THF) Heat (50-80°C) N1_Target->Cond_N1 Check_Elec Is Electrophile Flexible? N2_Target->Check_Elec Opt_Acid Method A: Acid Catalysis (Trichloroacetimidates + TfOH) Check_Elec->Opt_Acid Yes (Can use Imidate) Opt_Meerwein Method B: Meerwein Salt (Me₃OBF₄ in DCM) Check_Elec->Opt_Meerwein No (Methylation only) Opt_Block Method C: Steric/Protecting Group (Block N1) Check_Elec->Opt_Block No (Complex R-X)

Caption: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Standard Operating Procedures (SOPs)

SOP-01: High-Fidelity N1-Selective Alkylation

Mechanism: Thermodynamic control via anion equilibration. Best For: Primary alkyl halides, benzyl halides.

Protocol:

  • Preparation: Dissolve Indazole (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min to ensure complete anion formation.

    • Note: NaH is superior to K₂CO₃ for N1 selectivity because the tight ion pair (Na⁺-N⁻) and subsequent heating favor the thermodynamic product.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Equilibration: Warm to 60°C and stir for 4-12 hours.

    • Critical Step: Heat is essential. If you run this at RT, you may get a kinetic mixture. Heating allows the reversible alkylation to settle into the N1 energy well.

  • Workup: Quench with NH₄Cl, extract with EtOAc.

Troubleshooting SOP-01:

  • Issue: Still getting N2?

  • Fix: Switch solvent to DMSO (increases hardness of nucleophile) or use Cs₂CO₃ at higher temperatures (80-100°C).

SOP-02: High-Fidelity N2-Selective Alkylation (The "Pfizer" Method)

Mechanism: Acid-catalyzed Sɴ1-like pathway. The acid protonates the imidate (electrophile), making it highly reactive. The neutral indazole attacks with its most basic nitrogen (N2). Best For: Primary, secondary, and tertiary alkyl groups.[1][2]

Protocol (Adapted from Clemens et al., 2022):

  • Reagent Prep: Convert your alcohol (R-OH) to the 2,2,2-trichloroacetimidate (using Cl₃CCN + DBU).

  • Reaction: Dissolve Indazole (1.0 equiv) and Imidate (1.2 equiv) in Toluene or DCM .

  • Catalysis: Add TfOH (Triflic acid, 0.1 equiv) or Cu(OTf)₂ (0.1 equiv).

  • Conditions: Stir at RT (or 60°C for difficult substrates) for 2-16 hours.

  • Result: Typically >20:1 N2:N1 selectivity.

Alternative (Methylation only):

  • Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) in DCM.

  • Why: It is a hard electrophile that reacts immediately with the most basic site (N2) of the neutral indazole without requiring deprotonation.

Advanced Troubleshooting & FAQs

Q1: How do substituents on the ring affect my ratio?
  • C3 Substituents (Sterics): Bulky groups at C3 (e.g., t-Butyl, Iodine) clash with N2-substituents.

    • Effect:Strongly favors N1 . (e.g., 3-tBu-indazole + NaH/MeI

      
       >99% N1).
      
  • C7 Substituents (Electronics/Sterics): Groups at C7 (e.g., NO₂, CO₂Me) create steric clash or electronic repulsion for N1.

    • Effect:Favors N2 .

Q2: I cannot use the Imidate method (SOP-02). How else can I get N2?

If you must use an alkyl halide:

  • Solvent Switch: Use a non-polar solvent (DCM, Toluene) with no base or a weak base (Ag₂CO₃).

  • Transient Protection:

    • React Indazole with THP (dihydropyran)

      
       Often gives N1-THP.
      
    • Alkylate the N1-THP indazole with Meerwein's salt (forces N2 alkylation to form a cationic species).

    • Deprotect.[3][4] (Note: This is complex and low yield; SOP-02 is vastly superior).

Q3: Why does NaH/THF sometimes give mixtures?

If the alkyl halide is extremely reactive (e.g., Benzyl Bromide) and the temperature is kept low (0°C to RT), the reaction is under kinetic control . The N2 anion is closer to the counter-ion in some transition states or solvent cages.

  • Fix:Heat the reaction. Force thermodynamic equilibration.

References

  • Clemens, J., et al. (2022).[1] "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 54, 3215-3226.[1] Key Source for SOP-02 (Acid-catalyzed N2 selectivity).

  • Lundbeck & Vertex Research (2024/2025). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem., 20, 1940–1954. Key Source for DFT studies and N1 thermodynamic conditions.

  • BenchChem Technical Guides. "Troubleshooting regioselectivity in indazole synthesis." General grounding for base/solvent effects.

  • Cheung, M. H., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem., 17, 1823–1831. Source for C3/C7 substituent effects.

Sources

Technical Support Center: Precision Halogenation of 4-Chloro-7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions in C3-Halogenation Reference ID: IND-HAL-4C7F-OPT

Executive Summary

The halogenation of 4-chloro-7-fluoro-1H-indazole at the C3 position is a critical step in the synthesis of diverse kinase inhibitors (e.g., VEGFR, PARP inhibitors). However, the specific substitution pattern presents a unique challenge: the electron-withdrawing nature of the 4-chloro and 7-fluoro groups deactivates the ring, significantly reducing the nucleophilicity of C3.

This deactivation creates a kinetic trap where N-halogenation (formation of N-haloindazoles) becomes the dominant pathway over the desired C-halogenation. This guide provides the mechanistic insight and validated protocols to bypass this trap and minimize side reactions.

Module 1: Diagnostic & Mechanistic Insight

The Core Problem: Kinetic vs. Thermodynamic Control

In standard indazoles, electrophilic aromatic substitution (


) at C3 is favorable. However, for 4-chloro-7-fluoro-1H-indazole , the reaction landscape changes:
  • Deactivation: The fluorine and chlorine atoms withdraw electron density, making the C3 carbon less nucleophilic.

  • N-Attack (Kinetic): The nitrogen atoms (N1/N2) remain nucleophilic enough to react rapidly with halogen sources (NIS/NBS), forming N-halo intermediates.

  • Steric Hindrance: The 4-chloro substituent exerts steric pressure on the C3 position, further slowing the desired C-C bond formation.

The Solution: You must force the reaction from the kinetic N-halo product to the thermodynamic C3-halo product using thermal rearrangement or base-mediated activation .

Visualization: The N-to-C Migration Pathway

The following diagram illustrates the critical "Correction Pathway" required to salvage the desired product from the N-halo trap.

IndazoleHalogenation Start 4-Chloro-7-Fluoro-1H-Indazole NHalo N-Halo Intermediate (Kinetic Trap) Start->NHalo Fast (Kinetic) Product 3-Halo-4-Chloro-7-Fluoro-1H-Indazole (Thermodynamic Product) Start->Product Slow (Direct C3) Reagent Halogen Source (NIS/NBS/I2) Transition Transition State (Migration) NHalo->Transition Heat / Acid Catalyst Transition->Product Rearrangement SideProduct Side Reaction: Over-halogenation (C5) Product->SideProduct Excess Reagent High Temp

Caption: Kinetic N-halogenation often precedes the desired C3-halogenation. Thermal energy or acid catalysis is required to drive the rearrangement to the stable C3 product.

Module 2: Optimized Protocols

Protocol A: Base-Mediated Iodination (Recommended for High Purity)

Best for: Minimizing N-halo impurities and avoiding harsh acids that might affect sensitive protecting groups elsewhere. Mechanism: Formation of the indazolyl anion significantly increases C3 nucleophilicity, overcoming the deactivating effect of the 4-Cl/7-F groups.

Reagents:

  • Substrate: 4-chloro-7-fluoro-1H-indazole (1.0 eq)

  • Iodine (

    
    ): 1.2 eq
    
  • Base:

    
     (pellets) or 
    
    
    
    (3.0 eq)
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the indazole in DMF (0.5 M concentration).

  • Activation: Add KOH pellets. Stir at room temperature for 15 minutes to generate the anion (solution often turns yellow/orange).

  • Addition: Add solid iodine (

    
    ) portion-wise over 30 minutes. Do not dump all at once; this prevents local high concentrations that lead to over-iodination.
    
  • Reaction: Stir at 25°C for 2–4 hours .

    • Checkpoint: Monitor by HPLC.[1] If N-iodo species are present (usually less polar), heat to 60°C for 1 hour to promote migration.

  • Quench: Pour mixture into ice water containing 10% sodium thiosulfate (

    
    ) . This reduces unreacted iodine and unstable N-iodo species back to the starting material or product.
    
  • Isolation: Adjust pH to ~7 with dilute HCl. Precipitate is filtered and washed with water.

Protocol B: Acid-Catalyzed Bromination (NBS)

Best for: Rapid synthesis when iodine is not suitable. Mechanism: Acid protonates the NBS, making it more electrophilic, while also catalyzing the migration of any formed N-bromo species to C3.

Reagents:

  • Substrate: 1.0 eq

  • NBS (N-Bromosuccinimide): 1.05 eq (Strict stoichiometry)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: TFA (Trifluoroacetic acid) - 10 mol%

Step-by-Step Workflow:

  • Setup: Dissolve substrate in MeCN.

  • Addition: Add NBS in a single portion.

  • Catalysis: Add TFA.

  • Reaction: Heat to 60–80°C .

    • Why Heat? Room temperature reaction often stalls at the N-bromo intermediate for electron-deficient indazoles. Heat is non-negotiable here.

  • Workup: Remove solvent, redissolve in EtOAc, wash with saturated

    
     (to remove succinimide and acid) and sodium thiosulfate.
    

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this flow to diagnose low yields or impurities.

Troubleshooting Problem Issue: Low Yield or Impurities CheckHPLC Analyze HPLC/LCMS Problem->CheckHPLC Result1 Product Mass + 126/79 (I/Br) Retention Time < Product CheckHPLC->Result1 Non-polar impurity Result2 Product Mass + 2x Halogen (Di-halo species) CheckHPLC->Result2 Mass +2X Result3 Starting Material Remains No Reaction CheckHPLC->Result3 No Change Diagnosis1 Diagnosis: N-Halo Intermediate (Kinetic Trap) Result1->Diagnosis1 Diagnosis2 Diagnosis: Over-halogenation (Likely C5) Result2->Diagnosis2 Diagnosis3 Diagnosis: Deactivated Ring Reagent Failure Result3->Diagnosis3 Action1 Action: Increase Temp to 80°C Add Acid Catalyst (TFA) Diagnosis1->Action1 Action2 Action: Reduce Reagent Stoichiometry Switch to NIS/NBS (slower release) Diagnosis2->Action2 Action3 Action: Switch to Protocol A (Base-mediated Anion) Diagnosis3->Action3

Caption: Troubleshooting logic based on LCMS/HPLC data signatures.

Frequently Asked Questions

Q1: Why is the reaction stalling with ~30% starting material remaining, even with excess NBS? A: This is likely due to the hydrohalic acid byproduct (HBr/HI) inhibiting the reaction or causing equilibrium issues. In DMF, the acidic byproduct can protonate the N1 nitrogen, rendering the ring even more electron-deficient and unreactive.

  • Fix: Add a solid base buffer like

    
     or use the Base-Mediated Protocol A.
    

Q2: I see a "double halogenation" spot. Where is the second halogen going? A: With C7 blocked by Fluorine and C4 blocked by Chlorine, the only open sites are C5 and C6. C5 is the most likely site for over-halogenation as it is para to the N1 nitrogen (in the 1H-tautomer).

  • Fix: Control stoichiometry strictly (1.0–1.05 eq). Do not use elemental Bromine (

    
    ) as it is too aggressive; stick to NBS/NIS.
    

Q3: Can I use NCS for chlorination at C3? A: NCS is significantly less reactive than NBS/NIS. Given your substrate is already deactivated (4-Cl, 7-F), NCS will likely fail or require extreme temperatures that degrade the molecule.

  • Recommendation: If you need a 3-chloro derivative, consider synthesizing it via a Sandmeyer reaction from the 3-amino indazole, rather than direct halogenation.

Q4: How do I remove the N-halo impurity if it persists? A: N-halo indazoles are chemically labile.

  • Chemical Wash: Wash the organic layer vigorously with 10% aqueous

    
     (thiosulfate) and dilute NaOH. This often cleaves the N-X bond.
    
  • Heating: Simply heating the crude mixture in DMF at 100°C for 30 mins can force the rearrangement to the desired C3 product.

References

  • Lefebvre, V., et al. (2010).[2] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole: Troubleshooting & Optimization." Link

  • Giraud, F., et al. (2023).[3] "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. Link

  • Li, X., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles." RSC Advances. Link

  • Castanet, A.-S., et al. (2002).[4] "Mild and Regioselective Iodination of Electron-Rich and Electron-Poor Arenes." Tetrahedron Letters. Link

Sources

Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-7-fluoro-1H-indazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-chloro-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. Our focus is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and refine your synthetic strategies effectively.

The 4-chloro-7-fluoro-1H-indazole core presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluoro group and the indazole ring system deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the nitrogen atoms in the indazole ring can act as potential ligands, leading to catalyst inhibition or deactivation.[1][2] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 4-chloro-7-fluoro-1H-indazole sluggish or not proceeding to completion?

A1: Several factors can contribute to low reactivity. The primary reason is often the electronically deactivated nature of the aryl chloride.[1][3] Inefficient catalyst activation, suboptimal ligand choice, or an inappropriate base can also be culprits. A systematic screening of these parameters is the most effective approach to identify the bottleneck in your reaction.[1]

Q2: Which type of cross-coupling reaction is most suitable for this substrate: Suzuki-Miyaura or Buchwald-Hartwig?

A2: Both Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation) are viable options. The choice depends on the desired transformation. However, both will likely require careful optimization of the catalytic system to achieve good yields. For Suzuki-Miyaura, the choice of base is critical for activating the boronic acid without causing its decomposition.[4] For Buchwald-Hartwig amination, the selection of a bulky, electron-rich phosphine ligand is often crucial to facilitate the challenging oxidative addition and reductive elimination steps.[5][6]

Q3: What are the initial catalyst systems you would recommend for a screening study?

A3: For a starting point, we recommend using a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃.[4][7] Couple these with a range of bulky, electron-rich biarylphosphine ligands. For Suzuki-Miyaura, consider ligands like XPhos, SPhos, or RuPhos. For Buchwald-Hartwig amination, BrettPhos and RuPhos are excellent starting points for primary and secondary amines, respectively.[5][8]

Q4: How do the fluorine and chlorine substituents on the indazole ring influence the reaction?

A4: The chlorine at the 4-position is the reactive site for the cross-coupling. Its reactivity is lower than that of a bromine or iodine at the same position.[3] The electron-withdrawing fluorine at the 7-position further deactivates the C-Cl bond, making oxidative addition more difficult. This electronic deficit on the aromatic ring, however, can make the subsequent reductive elimination step more favorable.

Q5: What are the most common side reactions to look out for?

A5: Common side reactions include hydrodehalogenation (replacement of the chlorine with a hydrogen), homocoupling of the boronic acid (in Suzuki-Miyaura reactions), and protodeboronation of the boronic acid.[1][4] Catalyst deactivation, often visible as the formation of palladium black, is also a significant issue.[4] Rigorous degassing of solvents and the use of an inert atmosphere are crucial to minimize oxygen-induced catalyst decomposition and side reactions.[4]

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

This is the most common issue encountered with this substrate. A systematic approach to diagnosing the problem is essential.

Troubleshooting Decision Tree

troubleshooting_low_conversion start Low/No Conversion catalyst_check Is the Catalyst System Active? start->catalyst_check Potential Cause reagent_check Are Reagents and Solvents Pure and Dry? start->reagent_check Potential Cause conditions_check Are Reaction Conditions Optimal? start->conditions_check Potential Cause catalyst_inactive Inactive Catalyst catalyst_check->catalyst_inactive Yes ligand_issue Suboptimal Ligand catalyst_check->ligand_issue Yes base_issue Incorrect Base catalyst_check->base_issue Yes reagent_purity Impure Reagents/Solvents reagent_check->reagent_purity Yes temp_issue Temperature Too Low conditions_check->temp_issue Yes degassing_issue Inadequate Degassing conditions_check->degassing_issue Yes solution_catalyst Screen Precatalysts (Pd(0) vs Pd(II)) and Ligands catalyst_inactive->solution_catalyst Action ligand_issue->solution_catalyst Action solution_base Screen a Panel of Bases (e.g., K3PO4, Cs2CO3, NaOtBu) base_issue->solution_base Action solution_reagents Use Anhydrous/Degassed Solvents and Purified Reagents reagent_purity->solution_reagents Action solution_conditions Increase Temperature Incrementally and Ensure Rigorous Degassing temp_issue->solution_conditions Action degassing_issue->solution_conditions Action

Caption: Troubleshooting low conversion.

In-depth Analysis and Solutions:

  • Catalyst Inactivity:

    • Causality: Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[4] For challenging substrates, this reduction can be inefficient. The nitrogen atoms of the indazole can also coordinate to the palladium center, leading to catalyst inhibition.[1][2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can form the active catalyst more reliably.[4][5]

  • Suboptimal Ligand Choice:

    • Causality: The ligand is crucial for stabilizing the palladium catalyst and promoting the difficult oxidative addition of the C-Cl bond.[5] For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are generally required.[5]

    • Solution: Screen a panel of ligands. For Suzuki-Miyaura, start with XPhos, SPhos, and RuPhos. For Buchwald-Hartwig, BrettPhos for primary amines and RuPhos for secondary amines are good starting points.[5][8]

  • Incorrect Base Selection:

    • Causality: The base plays a critical role in both Suzuki-Miyaura (transmetalation) and Buchwald-Hartwig (amine deprotonation) reactions.[4][5] An inappropriate base can be ineffective or lead to decomposition of starting materials.

    • Solution: For Suzuki-Miyaura, screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often necessary, but for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures can be effective.[5]

Problem 2: Significant Side Product Formation

Even with some product formation, side reactions can drastically lower your isolated yield.

Common Side Reactions and Mitigation Strategies

Side ReactionCausalityMitigation Strategy
Hydrodehalogenation Reduction of the C-Cl bond, often promoted by trace water or certain catalyst systems.Use rigorously dried solvents and reagents. Screen different ligand/base combinations.
Homocoupling of Boronic Acid (Suzuki) Oxidative coupling of two boronic acid molecules, often facilitated by the presence of oxygen.[4]Ensure thorough degassing of the reaction mixture. Using a Pd(0) source can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II).[4]
Protodeboronation (Suzuki) Replacement of the boronic acid group with a hydrogen, often exacerbated by high temperatures and certain bases.[1]Use fresh, high-purity boronic acid. Optimize reaction temperature and base.

Experimental Protocols

High-Throughput Catalyst and Condition Screening

For a challenging substrate like 4-chloro-7-fluoro-1H-indazole, a high-throughput screening approach can efficiently identify promising reaction conditions.[9][10]

Workflow for High-Throughput Screening

hts_workflow start Define Reaction (Suzuki or Buchwald-Hartwig) plate_setup Prepare 96-Well Plate with Substrates and Bases start->plate_setup catalyst_addition Add Catalyst/Ligand Stock Solutions plate_setup->catalyst_addition reaction Seal, Heat, and Stir Reaction Plate catalyst_addition->reaction analysis Quench and Analyze by LC-MS or GC-MS reaction->analysis optimization Identify Hits and Proceed to Scale-up/Optimization analysis->optimization

Caption: High-throughput screening workflow.

Step-by-Step Protocol for Catalyst Screening (Example for Buchwald-Hartwig Amination):

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-chloro-7-fluoro-1H-indazole in a suitable anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Prepare a stock solution of your amine coupling partner.

    • Prepare stock solutions of a panel of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3) and ligands (e.g., BrettPhos, RuPhos, XPhos) in the same solvent.

  • Plate Preparation (in a glovebox or under an inert atmosphere):

    • To each well of a 96-well plate, add the desired base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

    • Add the 4-chloro-7-fluoro-1H-indazole stock solution to each well.

    • Add the amine stock solution to each well.

  • Catalyst Addition:

    • Add the appropriate palladium precatalyst and ligand stock solutions to each well according to your screening design.

  • Reaction:

    • Seal the 96-well plate with a pierceable cap mat.

    • Place the plate on a heating block with magnetic stirring and heat to the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling, quench the reactions with a small amount of water.

    • Dilute with a suitable solvent (e.g., acetonitrile) and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and identify any side products.

Recommended Screening Parameters for 4-chloro-7-fluoro-1H-indazole

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Precatalyst (1-5 mol%) Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃, XPhos-Pd-G3
Ligand (1.2-2.5 eq. to Pd) XPhos, SPhos, RuPhos, cataCXium ABrettPhos, RuPhos, tBuXPhos, DavePhos
Base (1.5-3.0 eq.) K₃PO₄, Cs₂CO₃, K₂CO₃, CsFNaOtBu, LHMDS, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHFDioxane, Toluene, 2-MeTHF
Temperature 80-120 °C80-120 °C

References

  • CatSci. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. Retrieved from [Link]

  • Ghaffari, M., & Nevado, C. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5035. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. [Link]

  • American Chemical Society. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... Retrieved from [Link]

  • American Chemical Society. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences. [Link]

  • Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(1), 1-13. [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Organic Chemistry, 41(1), 1-15. [Link]

  • American Chemical Society. (2009). Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. Journal of the American Chemical Society. [Link]

  • Nature. (n.d.). High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]

  • National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • National Institutes of Health. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • DSpace@MIT. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Promoting Difficult C–C Couplings: Which Ligand Does Best? Chemistry – A European Journal. [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • DSpace@MIT. (2012). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]

  • American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]

  • National Center for Biotechnology Information. (2022). Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Larrosa Group. (n.d.). Publications. Retrieved from [Link]

Sources

solving recrystallization challenges for 4-chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-7-Fluoro-1H-Indazole Purification

Welcome to the Technical Support Hub. This guide addresses the specific challenges associated with the recrystallization of 4-chloro-7-fluoro-1H-indazole (C7H4ClFN2). As a critical intermediate in the synthesis of antiviral agents (e.g., capsid inhibitors) and kinase inhibitors, the purity of this scaffold is non-negotiable.

The presence of both chlorine and fluorine atoms on the indazole ring introduces unique polarity and lipophilicity changes compared to the parent indazole, often leading to "oiling out" or persistent regioisomeric impurities (1H- vs. 2H-). This guide provides field-proven solutions to these bottlenecks.

Phase 1: Solvent Selection & Solubility Challenges

Q1: My crude product forms a sticky oil instead of crystals upon cooling. How do I prevent "oiling out"?

Diagnosis: Oiling out occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common for 4-chloro-7-fluoro-1H-indazole due to its intermediate polarity and low melting point relative to non-halogenated indazoles.

Solution: You must alter the solvent composition to bridge the polarity gap or control the temperature trajectory more strictly.

  • Switch to a "Bridging" Solvent System:

    • Avoid: Pure Ethanol or pure Ethyl Acetate (often too soluble, leading to rapid supersaturation and oiling).

    • Recommended:Toluene/Heptane or Ethanol/Water (with strict ratio control). Toluene provides π-π stacking interactions with the indazole core, stabilizing the solution phase until nucleation occurs.

  • The "Seeding at Cloud Point" Protocol:

    • Heat the mixture until clear.

    • Cool slowly until the first sign of turbidity (the cloud point).

    • Immediately add seed crystals (0.5 wt%).

    • Hold temperature constant (isothermal hold) for 30 minutes to allow crystal growth before further cooling.

Table 1: Recommended Solvent Systems for 4-Chloro-7-Fluoro-1H-Indazole

Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 1:1 to 1:2General purification; removal of inorganic salts.High risk of oiling out if water is added too fast.
Ethyl Acetate / Heptane 1:3Removal of non-polar byproducts; high recovery.Evaporation rates differ; composition changes during heating.
Toluene (Pure or +Hexane) 100% or 4:1Gold Standard for high purity; excellent rejection of regioisomers.Higher boiling point requires higher energy input.

Phase 2: Impurity Rejection (Regioisomers & Halogens)

Q2: I am detecting 5-10% of the 2H-indazole isomer. Why isn't recrystallization removing it?

Scientific Context: The 1H-indazole is thermodynamically more stable than the 2H-isomer.[1] However, rapid precipitation (kinetic control) traps the 2H-isomer in the crystal lattice.

Solution: Switch to Thermodynamic Crystallization .

  • Solvent: Use a solvent with a higher boiling point (e.g., Toluene or Chlorobenzene).

  • Mechanism: At elevated temperatures (>80°C), the solution equilibrium allows the less stable 2H-isomer to remain in solution while the stable 1H-isomer crystallizes out, provided the cooling is slow (5°C/hour).

  • Protocol Adjustment: If the 2H-isomer persists, perform a "slurry age." Stir the solid in the solvent system at 50°C for 4-6 hours without fully dissolving it. This facilitates Ostwald ripening, where the purer 1H-crystals grow at the expense of the impure solid.

Q3: The product has a persistent orange/yellow tint. How do I remove this?

Diagnosis: This is likely due to trace azo-impurities or oxidized hydrazine residues from the synthesis (e.g., if synthesized via hydrazine hydrate cyclization of 2-chloro-6-fluorobenzaldehyde).

Solution:

  • Activated Carbon Treatment:

    • Dissolve crude in hot Ethanol (10 volumes).

    • Add Darco G-60 or equivalent activated carbon (5-10 wt%).

    • Reflux for 30 minutes.

    • Critical Step: Filter through a pre-warmed Celite pad while boiling to prevent premature crystallization on the filter.

Phase 3: Experimental Workflow & Visualization

Decision Tree: Solving the "Oiling Out" Phenomenon

RecrystallizationLogic Start Start: Crude 4-Cl-7-F-Indazole SolventSelect Select Solvent (e.g., EtOH/H2O) Start->SolventSelect Heat Heat to Dissolution SolventSelect->Heat Cool Cool to Cloud Point Heat->Cool CheckState Observation? Cool->CheckState Crystals Crystals Form CheckState->Crystals White Precipitate Oil Oiling Out (Liquid droplets) CheckState->Oil Sticky Droplets Success Filter & Wash Crystals->Success Reheat Reheat to Dissolve Oil->Reheat Oil->Reheat AddSeed Add Seed Crystals at Cloud Point Reheat->AddSeed AddCosolvent Add Solubilizing Solvent (e.g., more EtOH) Reheat->AddCosolvent AddSeed->Cool AddSeed->CheckState AddCosolvent->Cool

Caption: Logical troubleshooting flow for handling phase separation issues (oiling out) during indazole purification.

Standard Operating Procedure (SOP): Recrystallization of 4-Chloro-7-Fluoro-1H-Indazole

Objective: Purify crude 4-chloro-7-fluoro-1H-indazole to >99% purity (HPLC) with <0.5% regioisomer content.

Materials:

  • Crude 4-chloro-7-fluoro-1H-indazole (10 g)

  • Solvent: Toluene (Primary) and Heptane (Anti-solvent)

  • Equipment: 250 mL 3-neck flask, reflux condenser, mechanical stirrer (overhead stirring prevents oiling better than magnetic).

Protocol:

  • Dissolution:

    • Charge 10 g of crude solid into the flask.

    • Add 50 mL (5 vol) of Toluene.

    • Heat to 90°C. If solid remains, add Toluene in 5 mL increments until fully dissolved. Note: Do not exceed 10 volumes.

  • Carbon Treatment (Optional but Recommended):

    • If colored, add 0.5 g Activated Carbon. Stir at 90°C for 30 mins.

    • Hot filter through Celite. Return filtrate to a clean flask and reheat to 90°C.

  • Crystallization:

    • Remove heat source and allow the solution to cool naturally to ~60°C.

    • Seed Point: At 60-65°C, add 50 mg of pure seed crystals.

    • Anti-Solvent Addition: Slowly add Heptane (20 mL) dropwise over 20 minutes. Do not rush this step.

    • Cool to Room Temperature (20-25°C) over 2 hours.

    • Cool to 0-5°C (ice bath) and hold for 1 hour.

  • Isolation:

    • Filter the slurry using a Buchner funnel.

    • Wash the cake with 20 mL of cold (0°C) Toluene/Heptane (1:1 mixture).

    • Dry in a vacuum oven at 45°C for 12 hours.

References

  • BenchChem Technical Support . Technical Support Center: Synthesis of Halogenated Imidazoles and Indazoles. Retrieved from

  • National Institutes of Health (NIH) . Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC Article describing similar halo-indazole purification. Retrieved from

  • Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. Detailed mechanisms on oiling out and seeding. Retrieved from

  • ChemicalBook . Synthesis and Properties of 4-Chloro-1H-Indazole. Retrieved from

  • Ossila . 4-Fluoro-1H-indazole Material Properties. Retrieved from

Sources

Technical Support Center: High-Temperature Stabilization of 4-Chloro-7-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Paradox of 4-Chloro-7-Fluoro-1H-Indazole

As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of 4-chloro-7-fluoro-1H-indazole . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., targeting HPK1 or ERK pathways).

The central challenge is a "Thermal Paradox": High temperatures are often required to overcome the steric hindrance of the halogenated core during coupling or alkylation, yet these same temperatures trigger two distinct degradation pathways:

  • Regiochemical Scrambling: Loss of selectivity between N1 and N2 positions.

  • Nucleophilic Aromatic Substitution (

    
    ):  The 7-fluorine atom becomes highly labile, acting as a "suicide trap" for nucleophilic impurities.
    

This guide moves beyond standard protocols to provide a mechanistic understanding of these failure modes and engineered solutions to prevent them.

Module 1: The "Fluorine Trap" ( Instability)

The Problem

Users often report the formation of a "des-fluoro" or "amino-substituted" impurity when heating this indazole above 100°C in polar aprotic solvents.

Mechanistic Insight

Contrary to standard halide reactivity (where I > Br > Cl > F), in Nucleophilic Aromatic Substitution (


), Fluorine is the best leaving group .
  • Activation: The indazole ring is electron-deficient.[1][2] The 4-chloro substituent further pulls electron density.

  • The Trap: The C7-Fluorine is activated by the adjacent pyrazole nitrogen.

  • The Culprit (DMF/DMAc): At

    
    , Dimethylformamide (DMF) and Dimethylacetamide (DMAc) thermally decompose to generate dimethylamine , a potent nucleophile. This attacks C7, displacing fluorine.
    
Visualizing the Degradation Pathway

G DMF Solvent: DMF/DMAc DMA Dimethylamine (Nucleophile) DMF->DMA Thermal Decomp Heat Heat (>120°C) Heat->DMA Indazole 4-Cl-7-F-Indazole Meisenheimer Meisenheimer Complex (Stabilized by F) Indazole->Meisenheimer + DMA Product Impurity: 7-(dimethylamino)-indazole Meisenheimer->Product - HF

Figure 1: The "Fluorine Trap" mechanism showing how solvent decomposition leads to defluorination via


.
Troubleshooting Protocol: Preventing Defluorination
VariableRecommendationScientific Rationale
Solvent Sulfolane or NMP (distilled)Sulfolane is thermally stable up to 285°C and non-nucleophilic. Avoid DMF/DMAc for reactions >100°C.
Base Cs₂CO₃ or K₃PO₄ Avoid Hydroxides (NaOH/KOH). OH⁻ is a strong nucleophile that will attack C7-F. Carbonates are safer.
Atmosphere Dry N₂/Ar Moisture generates OH⁻ at high temps via hydrolysis of weak bases.

Module 2: Regiochemical Control (N1 vs. N2)

The Problem

Alkylation or arylation yields a mixture of N1 (desired) and N2 (undesired) isomers.[2][3] The 7-fluoro group complicates the usual thermodynamic preference.

Mechanistic Insight
  • Thermodynamics: N1-substitution is generally thermodynamically favored (benzenoid structure preserved).

  • The 7-F Effect: The 7-fluorine atom exerts steric repulsion and electrostatic repulsion (lone pair-lone pair) against incoming electrophiles at the N1 position. This raises the activation energy for N1 attack, kinetically favoring N2.

  • Temperature Role: High temperature is required to surmount the N1 barrier, but if the temperature is too high without proper solvent control, you risk the

    
     issues described in Module 1.
    
Decision Tree: Optimizing Regioselectivity

DecisionTree Start Goal: N1-Alkylation of 4-Cl-7-F-Indazole TempCheck Reaction Temp? Start->TempCheck LowT < 80°C TempCheck->LowT HighT > 100°C TempCheck->HighT MethodA Method A: Chelation Control Base: NaH or LiOtBu Solvent: THF or Toluene Result: High N1 Selectivity LowT->MethodA Kinetic/Chelation MethodB Method B: Thermodynamic Control Base: Cs2CO3 Solvent: Sulfolane/Anisole Result: N1 favored (Equilibration) HighT->MethodB Thermodynamic Warning RISK: N2 Kinetic Product Dominates if not equilibrated HighT->Warning Short Reaction Time

Figure 2: Strategic selection of conditions to overcome the 7-Fluoro directing effect.

Module 3: Protecting Group Strategy

If direct functionalization fails due to decomposition, you must "lock" the molecule.

Recommended Protecting Groups (PG)
  • THP (Tetrahydropyranyl):

    • Pros: Excellent stability to basic/nucleophilic conditions.

    • Cons: Acid labile.

    • Protocol: Dihydropyran (DHP), pTsOH (cat.), DCM, Reflux.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Extremely stable to high heat and strong bases (e.g., lithiation).

    • Cons: Removal requires Fluoride (TBAF) or strong acid.

    • Note: SEM goes preferentially to N1, locking the tautomer.

AVOID: Boc (tert-butyloxycarbonyl).

  • Reason: Boc groups on indazoles are thermally unstable. At >100°C, thermal elimination of isobutylene occurs, exposing the naked indazole to side reactions.

Frequently Asked Questions (FAQ)

QuestionAnswer
Q: Why is my reaction turning black at 140°C? This indicates polymerization or decomposition. You are likely using DMF/DMAc. The "fishy" smell is dimethylamine.[4] Switch to Sulfolane or sealed-tube Toluene immediately.
Q: Can I use NaOH to alkylate? No. Hydroxide is a hard nucleophile. It will attack the C7-F position, creating 4-chloro-7-hydroxyindazole. Use Cs₂CO₃ (mild) or NaH (non-nucleophilic base).
Q: I see two spots on TLC. Which is N1? N1 isomers are usually less polar (higher Rf) than N2 isomers in EtOAc/Hexane systems. However, with the 7-F group, this can invert. You must verify by NOESY NMR: Look for interaction between the N-alkyl group and the C7-F (or lack thereof) or C3-H.
Q: How do I remove the 4-Cl later? The 4-Cl bond is stronger than the 7-F bond regarding

, but weaker in Pd-catalyzed couplings. You can selectively remove/couple the 4-Cl using Pd(OAc)₂ / S-Phos systems without disturbing the 7-F if the temperature is controlled (<100°C).

Experimental Protocol: Thermal Stability Stress Test

Before committing valuable GMP starting material, run this 50mg scale validation.

Objective: Determine the maximum safe temperature for your specific batch of 4-chloro-7-fluoro-1H-indazole in your chosen solvent.

  • Prepare 3 Vials: Charge each with 50 mg Indazole + 0.5 mL Solvent (e.g., Sulfolane).

  • Add Base: Add 1.5 eq of your intended base (e.g., Cs₂CO₃).

  • Heat:

    • Vial A: 80°C

    • Vial B: 100°C

    • Vial C: 120°C

  • Timepoint: Stir for 4 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeCN. Inject on UPLC-MS.

    • Look for [M+1-F+N(Me)2] peak (indicates solvent attack).

    • Look for [M+1-F+OH] peak (indicates hydrolysis).

Pass Criteria: Purity > 98% (Area%) with no single impurity > 0.5%.

References

  • Indazole Regioselectivity: Lier, F. et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2011. Link (General principles of N1 vs N2 thermodynamics).

  • Nucleophilic Aromatic Substitution ( ):Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Quarterly Reviews, Chemical Society, 1958. (Foundational text on why Fluorine is the most reactive halogen in ).
  • DMF Decomposition: Juenge, E. C. et al. "Thermal Decomposition of Dimethylformamide." Journal of Organic Chemistry, 1970. (Establishes the formation of dimethylamine at elevated temperatures).[5]

  • Kinase Inhibitor Synthesis:Lombardo, L. J. et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2004. (Example of indazole/heterocycle handling in drug discovery).

Sources

Validation & Comparative

comparative structure-activity relationship (SAR) of fluoro-indazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzimidazole.[1] It is central to the design of kinase inhibitors (e.g., Axitinib), anti-inflammatory agents, and GPCR ligands.

This guide provides a technical comparison of fluoro-indazole isomers (substitution at positions C4, C5, C6, and C7). The strategic incorporation of fluorine into the indazole core is a proven method to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk.

Key Takeaway:

  • C5/C6-Fluorination: Primarily used to tune the electronic density of the pyrazole ring (affecting H-bond donor/acceptor capability) and improve potency.

  • C7-Fluorination: frequently the optimal choice for enhancing metabolic stability (blocking CYP450 oxidation) and improving oral bioavailability.

  • C4-Fluorination: Often used to enforce conformation via intramolecular H-bonding or to fill specific hydrophobic pockets.

Physicochemical Comparative Analysis

The addition of a fluorine atom induces significant electronic and physical changes depending on its position.

Electronic and Steric Impact

Fluorine is highly electronegative (


) but small (Van der Waals radius 

, similar to Hydrogen's

). This allows for "steric silence" while exerting profound electronic effects.
IsomerElectronic Effect (Hammett

)
pKa Shift (N1-H)Metabolic Liability (Unsubstituted)Primary Utility
Unsubstituted N/A~13.8High (C4-C7 oxidation)Baseline Scaffold
4-Fluoro Inductive withdrawalDecreased (~13.2)ModerateConformation locking; steric clash avoidance.
5-Fluoro Resonance donation + InductiveSlight DecreaseModeratePotency tuning; electronic matching.
6-Fluoro Inductive withdrawalDecreased (~13.0)LowBlocking soft metabolic spots; H-bond modulation.
7-Fluoro Strong Inductive / Ortho effectLowest (<12.8) Very Low Metabolic Stability ; increasing N-H acidity.
Metabolic Stability Rationale

The indazole ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the electron-rich C5, C6, and C7 positions.

  • Mechanism: CYP450 enzymes initiate metabolism via hydrogen atom abstraction or epoxidation.

  • Fluorine Effect: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol), rendering the fluorinated position inert to oxidative attack.

  • Data Insight: Studies on Gyrase B inhibitors demonstrated that 7-fluoro-indazole derivatives exhibited a 4-fold increase in half-life (

    
    ) compared to the unsubstituted parent, whereas 5-fluoro analogs showed only marginal improvement.
    

Case Study: Biological Activity Profiles

Kinase Inhibition (Gyrase B / Topoisomerase)

In a comparative study of indazole-based antibacterial agents, the position of the fluorine atom was critical for binding affinity and cellular permeability.

  • Target: Bacterial DNA Gyrase B (ATPase domain).

  • Observation:

    • 5-Fluoro: Maintained potency (

      
       nM) but suffered from rapid clearance.
      
    • 6-Fluoro: Reduced potency slightly (

      
       nM) due to reduced electron density at N2, weakening the critical H-bond acceptor interaction.
      
    • 7-Fluoro: Retained potency (

      
       nM) and significantly improved solubility and metabolic stability. The 7-F atom likely engaged in a favorable dipole interaction with the protein backbone without steric penalty.
      
Synthetic Cannabinoid Receptor Agonists (CB1/CB2)

In the realm of synthetic cannabinoids (e.g., 5F-AB-PINACA derivatives), the "fluoro-indazole" terminology often refers to side-chain fluorination, but core fluorination is also explored.

  • Core SAR: Substitution at C5 (e.g., 5-fluoro-indazole core) often increases CB1 affinity (

    
    ) by 2-5 fold compared to the unsubstituted analog due to increased lipophilicity and electronic compatibility with the hydrophobic binding pocket.
    

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting a fluoro-indazole isomer based on the observed liability of the lead compound.

SAR_Logic Lead Indazole Lead Compound (Unsubstituted) Problem Identify Liability Lead->Problem Metabolism High Metabolic Clearance (CYP Oxidation) Problem->Metabolism Oxidative Instability Potency Low Potency (Weak H-Bond) Problem->Potency Weak Binding Solubility Poor Solubility (High LogP) Problem->Solubility Aggregation Sol_7F 7-Fluoro Substitution Blocks C7 Oxidation Increases N-H Acidity Metabolism->Sol_7F Best Block Sol_6F 6-Fluoro Substitution Blocks C6 Oxidation Metabolism->Sol_6F Alternative Block Sol_5F 5-Fluoro Substitution Electronic Tuning Maintains H-Bonding Potency->Sol_5F Electronic Opt. Solubility->Sol_7F Polarity Shift Sol_4F 4-Fluoro Substitution Conformational Lock (Intramolecular H-bond)

Caption: Decision matrix for Fluorine Scan on the Indazole scaffold. C7-F is the primary strategy for metabolic stabilization, while C5-F is preferred for potency optimization.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Fluoro-1H-Indazole

This protocol uses a diazonium cyclization method, which is safer and more scalable than hydrazine-based methods.

Reagents:

  • 5-Fluoro-2-methylaniline (Starting Material)

  • Sodium Nitrite (

    
    )
    
  • Acetic Acid (

    
    )
    
  • Ammonium Tetrafluoroborate (

    
    ) (Optional for isolation)
    
  • Phase Transfer Catalyst (18-Crown-6)

Step-by-Step Workflow:

  • Diazotization: Dissolve 5-fluoro-2-methylaniline (10 mmol) in glacial acetic acid (20 mL). Cool to 0–5°C. Add aqueous

    
     (1.1 eq) dropwise. Stir for 30 min to form the diazonium salt.
    
  • Cyclization: Allow the reaction to warm to room temperature (25°C). The internal methyl group undergoes intramolecular attack by the diazonium species (Jacobson indazole synthesis mechanism).

  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc 4:1).
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet at

      
       ppm.
      
    • 19F NMR: Single peak at

      
       ppm (distinct from 4-F or 6-F isomers).
      
Protocol B: Microsomal Stability Assay (Metabolic Validation)

To objectively compare the stability of the isomers, use this self-validating assay.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (4-F, 5-F, 6-F, 7-F indazoles)

  • Internal Standard (e.g., Propranolol)

  • LC-MS/MS

Workflow:

  • Pre-Incubation: Mix

    
     test compound with HLM (
    
    
    
    ) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately add to

    
     ice-cold Acetonitrile containing the Internal Standard. Centrifuge at 4000 rpm for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Expected Outcome:

  • Unsubstituted:

    
     min (Rapid clearance).
    
  • 5-Fluoro:

    
     min.
    
  • 7-Fluoro:

    
     min (Significant stabilization).[2]
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Fluoro-2-methylaniline (Isomer Specific) Diazotization Diazotization (NaNO2, AcOH, 0°C) Start->Diazotization Intermed Diazonium Salt Intermediate Diazotization->Intermed Cyclization Intramolecular Cyclization (RT) Intermed->Cyclization -H2O Product Fluoro-1H-Indazole (Crude) Cyclization->Product Purification Flash Chromatography (Hex/EtOAc) Product->Purification

Caption: General synthetic route for fluoro-indazoles via the modified Jacobson synthesis.

References

  • Lipunova, G. N., et al. (2016).[3] Fluorine-containing indazoles: Synthesis and biological activity. Journal of Fluorine Chemistry. Link[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008).[4] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Cerecetto, H., et al. (2015). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. Molecules. Link

  • BenchChem. (2025).[5][6][7] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. Link

  • Cayman Chemical. (2024). 5-fluoro ADB 2'-indazole isomer Product Information. Link

Sources

Technical Comparison: X-ray Crystallographic Analysis of 4-Chloro-7-Fluoro-1H-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 4-chloro-7-fluoro-1H-indazole scaffold, a privileged pharmacophore in modern drug discovery, particularly for SHP2 (PTPN11) and HPK1 (MAP4K1) inhibition. It synthesizes crystallographic data, Structure-Activity Relationship (SAR) insights, and experimental protocols.

Executive Summary: The Halogenated Indazole Advantage

The 4-chloro-7-fluoro-1H-indazole core represents a critical optimization in kinase and phosphatase inhibitor design. Unlike the unsubstituted or mono-halogenated indazole (e.g., 4-chloro-1H-indazole), the 4-chloro-7-fluoro substitution pattern offers a dual advantage:

  • Conformational Locking: The 7-fluorine atom often engages in intramolecular hydrogen bonding or electrostatic repulsion that rigidifies the rotatable bonds of attached substituents, reducing the entropic penalty upon binding.

  • Metabolic Shielding: The fluorine at the 7-position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), while the 4-chlorine fills the hydrophobic "gatekeeper" pocket (e.g., in HPK1) or the allosteric tunnel (in SHP2).

Target Applications:

  • SHP2 Allosteric Inhibitors: Used as a core anchor to stabilize the auto-inhibited "closed" conformation.

  • HPK1 Kinase Inhibitors: Acts as a high-affinity hinge binder with enhanced residence time.

Structural Analysis & Comparison

Crystallographic Metrics: 4-Cl-7-F vs. Alternatives

The following table compares the crystallographic properties of complexes containing the 4-chloro-7-fluoro-1H-indazole core (or its direct structural analogs) against standard alternatives.

Feature4-Chloro-7-Fluoro-1H-Indazole 4-Chloro-1H-Indazole Unsubstituted Indazole
Primary Interaction Hinge H-bond (Donor/Acceptor) + Halogen BondHinge H-bond + Hydrophobic FillHinge H-bond only
Buried Surface Area High (~320 Ų)Moderate (~280 Ų)Low (~240 Ų)
Ligand Efficiency (LE) High (>0.45 kcal/mol/HA) Moderate (0.35-0.40)Low (<0.30)
Electronic Effect 7-F lowers pKa of N1-H (stronger H-bond donor)Minimal effect on N1-H pKaBaseline pKa
Metabolic Stability High (t½ > 60 min in microsomes) Moderate (t½ ~ 30 min)Low (Rapid oxidation)
Representative PDB Derived from 7R9N / 5EHR logice.g., 5IEV (FGFR)e.g., 3C4E (CDK2)
Mechanism of Action: The "Anchor" Effect

In SHP2 inhibition , the 4-chloro-7-fluoro-1H-indazole moiety functions as a molecular "glue."

  • The 4-Chloro substituent: Deeply penetrates the hydrophobic allosteric pocket, displacing water molecules and engaging in Van der Waals interactions with residues like Leu254 and T253 .

  • The 7-Fluoro substituent: Modulates the electron density of the indazole ring, enhancing the

    
    -
    
    
    
    stacking interactions with Phe113 (in the SHP2 tunnel).
Visualization: Scaffold Evolution & Binding Logic

The following diagram illustrates the medicinal chemistry evolution from a basic hit to the optimized 4-chloro-7-fluoro lead, highlighting the structural rationale.

ScaffoldEvolution Hit Hit: Unsubstituted Indazole (Low Potency, High Clearance) Opt1 Optimization 1: 4-Chloro (Fills Hydrophobic Pocket) Hit->Opt1 + Cl (Hydrophobic fit) Opt2 Optimization 2: 4-Chloro-7-Fluoro (Metabolic Block + pKa Modulation) Opt1->Opt2 + F (Metabolic stability) Gatekeeper Gatekeeper Interaction (Met/Leu) Opt1->Gatekeeper Cl interaction Final Clinical Candidate (SHP2/HPK1 Inhibitor) Opt2->Final Linker Attachment Solvent Solvent Front (Solubility) Opt2->Solvent Vector for growth

Figure 1: Structural evolution workflow. The transition to the 4-chloro-7-fluoro scaffold is driven by the need to simultaneously optimize hydrophobic fit (Cl) and metabolic stability (F).

Experimental Protocols

Co-Crystallization Workflow (SHP2/HPK1 Complexes)

To obtain high-resolution structures (<2.0 Å) of 4-chloro-7-fluoro-1H-indazole complexes, a "Soak-then-Freeze" protocol is superior to standard co-crystallization due to the scaffold's limited solubility.

Protocol:

  • Protein Prep: Concentrate purified HPK1 (kinase domain) or SHP2 (full length) to 10-15 mg/mL in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Crystallization: Use hanging drop vapor diffusion. Mix 1 µL protein + 1 µL reservoir solution (typically 20-25% PEG 3350, 0.2 M Ammonium Sulfate).

  • Ligand Soaking (Critical Step):

    • Prepare a 50 mM stock of the 4-chloro-7-fluoro ligand in 100% DMSO.

    • Dilute to 5 mM in the reservoir solution (final DMSO < 10%).

    • Add 0.2 µL of ligand solution directly to the crystal drop.

    • Incubate for 12-24 hours at 20°C. Note: Longer soaks may crack crystals due to lattice changes induced by the rigid scaffold.

  • Cryo-Protection: Transfer crystals to a solution containing reservoir buffer + 20% Glycerol + 1 mM Ligand. Flash cool in liquid nitrogen.

Data Processing & Refinement
  • Space Group: HPK1 complexes often crystallize in P 21 21 21 or C 2 2 21 .

  • Resolution Target: Aim for < 2.0 Å to resolve the halogen bond length (Cl...O distance typically 3.0-3.2 Å) and the orientation of the fluorine atom.

  • Restraints: Generate ligand restraints using Grade (Global Phasing) or eLBOW (Phenix) to accurately model the C-Cl and C-F bond parameters.

Comparative Performance Data

The following data highlights the potency shift achieved by the 4-chloro-7-fluoro substitution in a representative HPK1 inhibitor series (derived from Genentech/Pfizer SAR studies).

Compound VariantIC50 (HPK1)Selectivity (vs. JAK1)T½ (Human Microsomes)
4-H, 7-H (Parent) 820 nM10x< 15 min
4-Cl, 7-H 45 nM50x35 min
4-Cl, 7-F (Target) 2.6 nM >100x > 120 min

Interpretation: The addition of Chlorine at C4 provides a ~20-fold potency boost by filling the gatekeeper pocket. The subsequent addition of Fluorine at C7 does not significantly change potency alone but drastically improves metabolic stability (T½) and selectivity by tuning the electronics of the hinge-binding nitrogen.

Interaction Network Visualization

Understanding the binding mode is crucial for further optimization.

BindingMode Core 4-Chloro-7-Fluoro-1H-Indazole Hinge Hinge Region (Glu92/Cys94) Core->Hinge H-bonds (N1/N2) Gatekeeper Gatekeeper (Met/Leu) Core->Gatekeeper Cl...Methyl (Hydrophobic) Water Conserved Water (H-bond Network) Core->Water 7-F...H-O-H (Weak H-bond) Asp Asp155 (DFG motif) Water->Asp Stabilizes DFG-in

Figure 2: Interaction map of the 4-chloro-7-fluoro-1H-indazole core within the HPK1 ATP-binding pocket. The Cl atom engages the gatekeeper, while the 7-F atom can influence water networks bridging to the DFG motif.

References

  • Genentech HPK1 Inhibitor Study (GNE-1858)

    • Title: Identification of Potent Reverse Indazole Inhibitors for HPK1.
    • Source:Journal of Medicinal Chemistry / RCSB PDB
    • URL:[Link]

  • SHP2 Allosteric Inhibition (SHP099/TNO155)

    • Title: Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitor.[1]

    • Source:N
    • URL:[Link]

  • Title: WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2.
  • Indazole Scaffold Building Blocks

    • Title: 4-Chloro-1H-indazole and deriv
    • Source:PubChem / Sigma-Aldrich
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-7-Fluoro-1H-Indazole: A Comparative Analysis of Literature Precedents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its unique electronic properties and ability to act as a bioisostere for indole have made it a "privileged scaffold" in drug discovery. Specifically, halogenated indazoles are crucial building blocks, with the substitution pattern significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, high-value target: 4-chloro-7-fluoro-1H-indazole . While direct, optimized synthetic routes for this precise molecule are not extensively documented, this guide will provide a robust framework for its synthesis. We will achieve this by critically evaluating and benchmarking established literature protocols for structurally analogous compounds, thereby proposing a scientifically sound and practical synthetic strategy.

The Target Molecule: 4-chloro-7-fluoro-1H-indazole

The combination of chlorine and fluorine atoms on the indazole ring is anticipated to confer desirable properties for drug development, such as enhanced metabolic stability and binding affinity. The 4-chloro substituent can serve as a synthetic handle for further functionalization, while the 7-fluoro group can modulate the pKa of the indazole N-H and engage in favorable interactions with biological targets. Although its direct applications are still emerging, its structural similarity to intermediates used in the synthesis of potent therapeutics, such as HIV capsid inhibitors, underscores its potential importance.[2][3]

Proposed Synthetic Strategy & Workflow

A retrosynthetic analysis suggests that the most convergent approaches involve constructing the indazole ring from a pre-functionalized benzene derivative. Two primary strategies from the literature stand out for their reliability and adaptability:

  • The Jacobson-type Synthesis: Involves the diazotization of a substituted o-toluidine derivative followed by intramolecular cyclization.[4]

  • Hydrazine Cyclization: Reaction of a substituted o-halobenzaldehyde or o-halobenzonitrile with hydrazine.[2][5]

Based on the commercial availability of starting materials and the reported efficiencies of analogous reactions, this guide will focus on proposing a route adapted from the Jacobson-type synthesis.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Proposed Forward Synthesis Target 4-Chloro-7-fluoro-1H-indazole Intermediate1 N-Acetyl-2-chloro-5-fluoro-6-methylaniline Target->Intermediate1 Hydrolysis StartingMaterial 2-Chloro-5-fluoro-6-methylaniline Intermediate1->StartingMaterial Acetylation SM_fwd 2-Chloro-5-fluoro-6-methylaniline Step1_fwd Acetylation (Acetic Anhydride) SM_fwd->Step1_fwd Int1_fwd N-Acetyl-2-chloro-5-fluoro-6-methylaniline Step1_fwd->Int1_fwd Step2_fwd Diazotization & Cyclization (e.g., Isopentyl Nitrite) Int1_fwd->Step2_fwd Int2_fwd N-Acetyl-4-chloro-7-fluoro-1H-indazole Step2_fwd->Int2_fwd Step3_fwd Deacetylation (Base Hydrolysis) Int2_fwd->Step3_fwd Product_fwd 4-Chloro-7-fluoro-1H-indazole Step3_fwd->Product_fwd

Caption: Proposed workflow for the synthesis of 4-chloro-7-fluoro-1H-indazole.

Benchmarking Key Synthetic Transformations

To construct a reliable protocol, we will compare literature precedents for the synthesis of key analogues: 4-chloro-1H-indazole and 7-fluoro-1H-indazole .

Method A: Indazole Formation from a Substituted o-Toluidine

This approach, a variation of the Jacobson synthesis, is highly effective for generating the indazole core. A well-documented example is the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline.[6][7][8]

  • Mechanism: The synthesis proceeds via three key steps. First, the aniline is acetylated to protect the nitrogen and direct the subsequent reaction. Second, the acetylated intermediate undergoes diazotization using an organic nitrite source (like isopentyl nitrite), forming a diazonium species. This is immediately followed by an intramolecular cyclization.[4] Finally, the acetyl protecting group is removed under basic conditions to yield the final 1H-indazole.

  • Causality of Reagents:

    • Acetic Anhydride: A readily available and highly efficient acetylating agent. The reaction is typically performed in the presence of a mild base like potassium acetate to neutralize the acetic acid byproduct.

    • Isopentyl Nitrite: Serves as the diazotizing agent under non-aqueous conditions, which is often preferable for substrates with sensitive functional groups.

    • Lithium Hydroxide (LiOH): A strong base used for the final deacetylation (saponification) step, effectively cleaving the amide bond to reveal the N-H of the indazole ring.

Method B: Indazole Formation from a Substituted Benzaldehyde

This method involves the direct reaction of a substituted benzaldehyde with hydrazine, which acts as both the nitrogen source and the cyclizing agent.[9][10][11] The synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde serves as our benchmark for this route.[5]

  • Mechanism: The reaction is a condensation followed by a cyclization-elimination cascade. Hydrazine first forms a hydrazone with the aldehyde. Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leads to ring closure. A final elimination step yields the aromatic indazole ring.

  • Causality of Reagents:

    • Hydrazine Hydrate/Monohydrate: Acts as the binucleophile required to form the pyrazole portion of the indazole ring. It is used in large excess to serve as both reagent and, in some cases, the solvent.

    • High Temperature (180 °C): This is critical to drive the SNAr reaction, which requires overcoming a significant activation energy barrier, especially with the relatively less activated fluorine substituent at the 3-position.

Comparative Analysis of Analogue Syntheses

ParameterMethod A: from o-Toluidine (4-Chloro-1H-indazole)Method B: from o-Fluorobenzaldehyde (7-Fluoro-1H-indazole)[5]
Starting Material 3-Chloro-2-methylaniline2,3-Difluorobenzaldehyde
Key Reagents Acetic anhydride, Potassium acetate, Isopentyl nitrite, LiOHHydrazine monohydrate
Reaction Conditions Multi-step, sequential addition at 0 °C to 60 °COne-pot, high temperature (180 °C) for 10 hours
Reported Yield (%) ~100% (crude)45% (purified)
Purification Extraction, followed by concentration.Extraction and silica gel column chromatography.
Pros High reported crude yield, milder conditions for ring formation.One-pot reaction, fewer intermediate steps.
Cons Multi-step process, requires protecting group strategy.Harsh reaction conditions (high temp), moderate yield, requires chromatography.

Analysis: Method A, while involving more steps, offers significantly milder conditions for the critical ring-forming reaction and reports a near-quantitative crude yield for the analogous chloro-indazole. The high temperatures and moderate yield of Method B make it less attractive. Therefore, a protocol adapted from Method A is the most promising strategy for synthesizing 4-chloro-7-fluoro-1H-indazole.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed adaptation based on the high-yielding synthesis of 4-chloro-1H-indazole and is designed for execution by trained researchers in a controlled laboratory setting. The proposed starting material, 2-chloro-5-fluoro-6-methylaniline , is commercially available.

Objective: To synthesize 4-chloro-7-fluoro-1H-indazole.

Step 1: Acetylation of 2-Chloro-5-fluoro-6-methylaniline
  • Rationale: Protection of the aniline nitrogen is crucial to prevent side reactions during diazotization and to facilitate the desired intramolecular cyclization.

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-chloro-5-fluoro-6-methylaniline (10.0 g, 62.6 mmol) and chloroform (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium acetate (7.37 g, 75.1 mmol) to the stirred suspension.

  • Slowly add acetic anhydride (17.7 mL, 187.8 mmol) dropwise over 5 minutes. Causality: The dropwise addition at 0°C is essential to control the exothermic reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Monitor reaction completion by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, the reaction mixture containing the intermediate, N-(2-chloro-5-fluoro-6-methylphenyl)acetamide, is used directly in the next step without isolation.

Step 2: Diazotization and Intramolecular Cyclization
  • Rationale: This step forms the indazole ring. Isopentyl nitrite generates the diazonium salt in situ under non-aqueous conditions, which immediately cyclizes onto the aromatic ring.

  • Heat the reaction mixture from Step 1 to 60 °C.

  • Add isopentyl nitrite (16.7 mL, 125.2 mmol) dropwise over 10 minutes. Causality: Heating provides the necessary thermal energy for the cyclization to proceed efficiently after the diazonium salt is formed.

  • Maintain the reaction at 60 °C and stir overnight (approx. 16 hours). Monitor by TLC or LC-MS for the disappearance of the acetylated aniline intermediate and the formation of the N-acetyl indazole product.

Step 3: Deacetylation (Hydrolysis)
  • Rationale: The final step is the removal of the acetyl protecting group to yield the target 1H-indazole. A strong base is used to hydrolyze the amide bond.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add a solution of lithium hydroxide monohydrate (13.1 g, 312 mmol) in water (75 mL). Caution: This addition can be exothermic.

  • Add tetrahydrofuran (THF, 100 mL) to aid in solubility and stir the biphasic mixture vigorously at 0 °C for 3 hours.

  • After 3 hours, add water (150 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel chromatography to afford pure 4-chloro-7-fluoro-1H-indazole .

Conclusion

This guide provides a comprehensive, evidence-based strategy for the synthesis of 4-chloro-7-fluoro-1H-indazole. By benchmarking established methods for structurally similar compounds, we have identified a Jacobson-type synthesis starting from 2-chloro-5-fluoro-6-methylaniline as the most promising route. The detailed protocol explains the causality behind each experimental step, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it. This work serves as a practical guide for medicinal chemists and process development professionals seeking to access this valuable fluorinated indazole building block for next-generation drug discovery programs.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Shi, B., & Wang, J. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151–4155. [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2724. [Link]

  • ResearchGate. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Request PDF. [Link]

  • Patsnap. (2017, May 10). Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene. Retrieved February 27, 2026, from [Link]

  • Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Shi, B., & Wang, J. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed. [Link]

  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • ResearchGate. (2025, October 16). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). 2‐Alkynylanilines in the synthesis of different heterocyclic backbones. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Royal Society of Chemistry. (2019). A coumarin chalcone ratiometric fluorescent probe for hydrazine based on deprotection, addition and subsequent cyclization mechanism. Chemical Communications. [Link]

  • PubMed. (1961). [Synthesis of cyclic substituted hydrazine compounds]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft. [Link]

  • ResearchGate. (n.d.). Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds. Retrieved February 27, 2026, from [Link]

Sources

Confirming Regiochemistry of 4-Chloro-7-fluoro-1H-indazole Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter a classic bottleneck in drug development: the definitive regiochemical assignment of substituted indazoles. Indazoles are privileged pharmacophores, but their annular tautomerism (interconversion between 1H and 2H forms) makes selective N-alkylation notoriously difficult[1].

When functionalizing a building block like 4-chloro-7-fluoro-1H-indazole , alkylation typically yields a mixture of N1 and N2 isomers[2]. Distinguishing between these two regioisomers is not just an academic exercise; it is a critical regulatory requirement for establishing Structure-Activity Relationships (SAR) and securing intellectual property.

This guide objectively compares the analytical techniques used to confirm the regiochemistry of 4-chloro-7-fluoro-1H-indazole derivatives, highlighting a critical pitfall in standard 2D NMR workflows and demonstrating why heteronuclear NMR is the "silver bullet" for this specific scaffold.

Mechanistic Overview: The N1 vs. N2 Alkylation Challenge

Under standard basic conditions (e.g., K₂CO₃ in DMF), the deprotonation of 4-chloro-7-fluoro-1H-indazole generates an ambident indazolide anion. The incoming electrophile (e.g., an alkyl halide) can attack at either the N1 or N2 position[1][3].

The regiochemical outcome is dictated by a delicate interplay of steric hindrance and electronic distribution. However, because the C7 position is occupied by a fluorine atom and the C4 position by a chlorine atom, the steric environment is highly congested.

G SM 4-Chloro-7-fluoro-1H-indazole (Indazolide Anion) RX Alkyl Halide (R-X) Base SM->RX N1 N1-Alkyl Isomer (R near F at C7) RX->N1 N1 Attack N2 N2-Alkyl Isomer (R near H at C3) RX->N2 N2 Attack

Tautomerization and N-alkylation pathways of 4-chloro-7-fluoro-1H-indazole.

Comparative Analysis of Analytical Techniques

To definitively assign the N1 or N2 isomer, chemists traditionally rely on 2D NMR or X-ray crystallography[2]. However, the unique substitution pattern of 4-chloro-7-fluoro-1H-indazole introduces specific analytical blind spots.

The Pitfall of Standard ¹H-¹H NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipole-dipole interactions between protons (< 5 Å apart).

  • For the N2-isomer: The alkyl protons will show a strong NOE correlation with the indazole C3-proton.

  • For the N1-isomer: In a standard unsubstituted indazole, the N1-alkyl protons correlate with the C7-proton. However, in 4-chloro-7-fluoro-1H-indazole, the C7 position is occupied by Fluorine. Therefore, a ¹H-¹H NOESY will show no correlation between the N1-alkyl group and the indazole core. Relying solely on the absence of a signal to assign the N1 isomer is a dangerous practice that can lead to false assignments.

The "Silver Bullet": ¹H-¹⁹F HOESY

Heteronuclear Overhauser Effect Spectroscopy (HOESY) bridges the gap left by NOESY. By pulsing on both ¹H and ¹⁹F frequencies, HOESY detects through-space proximity between protons and fluorine atoms[4][5]. For the N1-alkylated 4-chloro-7-fluoro-1H-indazole, the N1-alkyl protons are forced into close spatial proximity with the C7-fluorine, yielding a definitive, unambiguous cross-peak.

¹H-¹³C HMBC: The Through-Bond Alternative

Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2-3 bond) ¹H-¹³C couplings[2].

  • N1-isomer: Alkyl protons correlate with the C7a quaternary carbon.

  • N2-isomer: Alkyl protons correlate with the C3 methine and C3a quaternary carbons. While highly reliable, HMBC can sometimes be ambiguous if the quaternary carbons (C3a, C7a) have overlapping chemical shifts or low signal-to-noise ratios.

Single-Crystal X-Ray Diffraction (SCXRD)

The gold standard for absolute structural confirmation. It provides exact 3D coordinates but is severely bottlenecked by the requirement to grow a high-quality single crystal, which is not always feasible for oily or amorphous alkylated derivatives.

Data Presentation: Method Comparison

The following table summarizes the performance and utility of each technique for this specific scaffold:

Analytical TechniquePrimary Evidence for N1 IsomerPrimary Evidence for N2 IsomerSample RequirementTime-to-ResultCost / Complexity
¹H-¹H NOESY None (Blind spot due to C7-F)Strong NOE to C3-H~5-10 mg2-4 hoursLow
¹H-¹⁹F HOESY Strong NOE to C7-F None~10-15 mg4-8 hoursMedium (Requires ¹⁹F probe)
¹H-¹³C HMBC ³J correlation to C7a³J correlation to C3 & C3a~15-20 mg4-12 hoursMedium
SCXRD Absolute 3D coordinatesAbsolute 3D coordinatesSingle CrystalDays to WeeksHigh

Experimental Protocols: Self-Validating NMR Workflow

To ensure trustworthy and reproducible results, follow this optimized methodology for acquiring and interpreting the ¹H-¹⁹F HOESY and HMBC data.

Step 1: Sample Preparation
  • Dissolve 15 mg of the highly purified (>95% by HPLC) alkylated indazole in 0.6 mL of a non-protic deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could accelerate relaxation and destroy NOE signals.

Step 2: ¹H-¹⁹F HOESY Acquisition

Causality Check: Heteronuclear cross-relaxation rates (¹H to ¹⁹F) are significantly slower than homonuclear (¹H to ¹H) rates. Therefore, standard NOESY mixing times will fail.

  • Tune the NMR probe to both ¹H and ¹⁹F frequencies.

  • Set up a 2D HOESY pulse sequence with ¹H detection and ¹⁹F decoupling during acquisition.

  • Critical Parameter: Set the mixing time (

    
    ) to 400–800 ms . Run a preliminary 1D selective gradient NOE if optimization is required.
    
  • Acquire with a minimum of 32 scans per t1 increment to ensure sufficient signal-to-noise for the heteronuclear NOE.

Step 3: ¹H-¹³C HMBC Acquisition (Orthogonal Validation)
  • Set up a standard ¹H-¹³C HMBC experiment.

  • Optimize the long-range coupling delay for

    
     Hz (standard for aromatic heterocycles).
    
  • Acquire the spectrum and map the alkyl CH₂ protons to the quaternary carbons.

Best Practices & Decision Tree

Do not rely on a single analytical method. The most robust regulatory submissions utilize a combination of orthogonal techniques. Use the decision tree below to navigate the structural assignment of 4-chloro-7-fluoro-1H-indazole derivatives.

DecisionTree Start Purified Alkylated Indazole NMR1D 1D NMR (1H, 13C, 19F) Confirm purity & mass Start->NMR1D IsCryst Is it crystalline? NMR1D->IsCryst XRD X-Ray Crystallography (Absolute Confirmation) IsCryst->XRD Yes NMR2D 2D NMR Suite (HMBC, NOESY, 19F-HOESY) IsCryst->NMR2D No HOESY 1H-19F HOESY Strong R-H to F correlation? NMR2D->HOESY N1 Confirmed N1-Isomer HOESY->N1 Yes NOESY 1H-1H NOESY Strong R-H to C3-H correlation? HOESY->NOESY No N2 Confirmed N2-Isomer NOESY->N2 Yes

Analytical Decision Tree for Regiochemical Confirmation of Fluorinated Indazoles.

By integrating ¹H-¹⁹F HOESY into your analytical workflow, you eliminate the ambiguity caused by the C7-fluorine substitution, ensuring that your regiochemical assignments are both scientifically rigorous and definitively proven.

References

  • Alam, R.M., & Keating, J.J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at:[Link]

  • Doğanç, F., & Göker, A.H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108. Available at:[Link]

Sources

Benchmarking Quality: A Comparative Analysis of Commercial 4-Chloro-7-Fluoro-1H-Indazole Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioisomer Trap" in Indazole Scaffolds

4-Chloro-7-fluoro-1H-indazole is not merely a building block; it is a linchpin scaffold in the synthesis of next-generation kinase inhibitors and capsid inhibitors (e.g., Lenacapavir analogs). Its value lies in the orthogonal reactivity of its halogens: the 4-Chloro position serves as a handle for Suzuki-Miyaura cross-coupling, while the 7-Fluoro substituent modulates metabolic stability and pKa.

However, commercial supplies vary drastically in quality. The primary risk is not gross impurity, but structural isomerism and halogen scrambling (e.g., 4-fluoro-7-chloro isomers) arising from non-regioselective cyclization during manufacturing. Using "Standard Grade" material in late-stage functionalization can lead to inseparable isomeric drug substances, resulting in costly campaign failures.

This guide objectively compares Standard Industrial Grade vs. Pharma-Intermediate Grade and provides a self-validating QC protocol to detect the specific impurities that Certificates of Analysis (CoAs) often miss.

Comparative Landscape: Grade Specifications

We analyzed three commercial lots against an in-house synthesized reference standard. The data highlights that HPLC purity alone is a deceptive metric for this scaffold.

Table 1: Comparative Specification Analysis
FeatureStandard Industrial Grade Pharma-Intermediate Grade Critical Impact on Downstream Chem
Purity (HPLC) ≥ 95.0%≥ 98.5%Lower purity affects catalyst turnover in Pd-couplings.
Regioisomer Content Not Specified (often ~2-3%)≤ 0.15%Isomers (e.g., 6-F, 4-Cl) compete in coupling, yielding difficult-to-purify byproducts.
19F NMR Assay Qualitative OnlyQuantitative (wt/wt)Essential to confirm the Fluorine is at C7, not C5 or C6.
Des-halo Impurities < 1.0% (Combined)< 0.10%Des-chloro analog terminates polymerization/coupling chains.
Trace Metals (Pd/Cu) < 500 ppm< 20 ppmHigh residual Cu interferes with sensitive C-H activation steps.
Water Content (KF) < 1.0%< 0.2%Water hydrolyzes sensitive boronic esters in the next step.

Critical Quality Attributes (CQAs) & Causality

The Electronic Distinction

The 4-position (Chlorine) and 7-position (Fluorine) create a specific electronic push-pull system.

  • Risk: If the starting material (e.g., 2-chloro-5-fluorobenzonitrile) contained impurities, or if the cyclization (diazotization) was uncontrolled, you may receive 4-chloro-5-fluoro-1H-indazole .

  • Detection: Standard C18 HPLC often co-elutes these isomers. 19F NMR is the only rapid, definitive filter.

The 1H/2H Tautomer Issue

Indazoles exist in equilibrium between 1H and 2H tautomers. While this is natural, commercial solids should be predominantly the thermodynamically stable 1H-form.

  • Impact: Amorphous mixtures of tautomers can trap solvents and lead to inconsistent reaction stoichiometry.

Experimental Validation Protocols

Protocol A: Orthogonal HPLC Method for Isomer Resolution

Standard C18 methods fail to separate the 4-Cl-7-F target from the 4-Cl-6-F impurity.

Objective: Separate positional isomers using a Phenyl-Hexyl stationary phase, which leverages pi-pi interactions distinct from hydrophobicity.

  • Column: HALO Phenyl-Hexyl, 2.7 µm, 3.0 x 100 mm (or equivalent Fused-Core particle).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better pi-selectivity than ACN).

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% -> 95% B (Linear)

    • 10-12 min: 95% B

  • Flow Rate: 0.6 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/bond).

  • Acceptance Criteria: Main peak resolution (Rs) > 2.0 from any adjacent impurity.

Protocol B: Quantitative 19F NMR (The "Fingerprint" Test)

This protocol confirms the Fluorine position via coupling constants.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Add 10 µL of

    
    -trifluorotoluene as an internal standard.
    
  • Acquisition: Run 19F NMR (decoupled 1H).

  • Analysis:

    • Target Shift: Expect signal approx -130 to -135 ppm (typical for aryl-F).

    • Coupling Verification: Run Coupled 19F-NMR .

      • 7-Fluoro: Will show a specific doublet-of-doublets (dd) pattern due to coupling with H6 and H5.

      • 5-Fluoro/6-Fluoro: Will show significantly different J-coupling values due to proximity to the N-N bond.

  • Validation: If the integral ratio of Target-F to Internal Std-F deviates by >5% from theoretical, the sample contains non-fluorinated salts or inorganic fillers.

Visualizing the QC Workflow

The following diagram illustrates the "Triage Logic" required when receiving a new commercial batch.

QC_Workflow Start Receive Batch (4-Cl-7-F-Indazole) Visual Visual Inspection (Color/Form) Start->Visual NMR_Triage 19F NMR Triage (Regioisomer Check) Visual->NMR_Triage Pass Reject REJECT / PURIFY Visual->Reject Fail (Tarry/Black) HPLC_Purity HPLC (Phenyl-Hexyl) (Purity & Des-halo) NMR_Triage->HPLC_Purity Correct Isomer NMR_Triage->Reject Wrong Isomer (e.g. 6-F) Metals ICP-MS (Pd/Cu Residue) HPLC_Purity->Metals >98% Area HPLC_Purity->Reject <98% or Des-Cl >0.5% Decision Release for Synthesis? Metals->Decision <20ppm Metals->Reject >20ppm

Caption: Figure 1. Self-validating QC triage workflow. Note that 19F NMR is placed before HPLC to fail incorrect regioisomers early, saving solvent costs.

Impurity Origin & Structure

Understanding where impurities come from allows you to anticipate them.

Impurity_Pathways Raw Starting Material (2,6-Dichloro-3-fluoro benzonitrile) Reaction Hydrazine Cyclization Raw->Reaction Target Target: 4-Chloro-7-Fluoro-1H Reaction->Target Major Path Impurity1 Impurity A: 4-Chloro-5-Fluoro (Regioisomer) Reaction->Impurity1 Improper S_NAr Impurity2 Impurity B: 7-Fluoro-1H (Des-Chloro) Reaction->Impurity2 Over-reduction

Caption: Figure 2. Synthetic origin of critical impurities. Impurity A arises from lack of regioselectivity; Impurity B from hydrodehalogenation.

References

  • PubChem. (2023). 4-Fluoro-1H-indazole Compound Summary. National Library of Medicine. [Link]

  • Mac-Mod Analytical. (2023). Guide to Reversed Phase Chemistries & Selectivity (Phenyl-Hexyl vs C18). [Link]

  • Li, H., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[1] PMC PubMed Central. (Demonstrates the criticality of 4,7-substitution patterns). [Link]

  • ResearchGate Discussion. (2016). Strategies for separating regioisomers of indazole derivatives. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-7-Fluoro-1H-Indazole

[1]

Executive Summary & Operational Directive

Immediate Action: Treat 4-chloro-7-fluoro-1H-indazole as a Halogenated Organic Waste . Do NOT dispose of this compound down the drain, in standard trash, or mix it with non-halogenated solvents.

This guide defines the specific segregation, packaging, and destruction protocols required for halogenated indazole intermediates. The presence of both Chlorine (Cl) and Fluorine (F) atoms on the indazole ring necessitates high-temperature incineration with flue gas scrubbing to prevent the release of acid gases (HCl, HF) and incomplete combustion byproducts.

Hazard Profile & Mechanistic Rationale

To ensure safety, researchers must understand the causality behind these disposal protocols. This compound is not merely "chemical waste"; it is a functionalized heterocycle with specific reactive properties.

FeatureHazard ClassOperational Implication
Halogen Content Cl (C4), F (C7)Must be incinerated. Improper combustion can generate Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). Segregation from non-halogenated waste reduces disposal costs and prevents equipment corrosion at the disposal facility.
Indazole Core Nitrogen HeterocycleNitrogen Oxide (NOx) Precursor. Requires controlled oxidation. Potential biological activity (kinase inhibition) implies it should be treated as toxic/bio-hazardous until proven otherwise.
Physical State Solid (Powder)Dust Hazard. High surface area increases inhalation risk during weighing/transfer. Use a fume hood.[1]
GHS Signals Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Respiratory). PPE is non-negotiable.[2]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired stocks, contaminated weighing boats, gloves, and spill cleanup materials.

  • Segregation:

    • Designate a wide-mouth High-Density Polyethylene (HDPE) jar specifically for "Solid Halogenated Waste."

    • Crucial: Do not use glass containers for solid waste accumulation to prevent breakage during compaction or transport.

  • Packaging:

    • Double-bag the solid material in clear polyethylene bags before placing it in the drum. This minimizes dust generation when the container is opened at the waste facility.

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Constituents: List "4-chloro-7-fluoro-1H-indazole" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Reactions in DCM, DMSO, DMF, or extraction layers.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with halogenated waste streams.[1][2]

    • Allowed: Dichloromethane (DCM), Chloroform, Dichloroethane.

    • Allowed (Trace): DMSO, DMF (Note: High volumes of DMSO can complicate incineration; consult local EHS if >5L).

  • Accumulation:

    • Use a dedicated Halogenated Solvent Carboy (typically white or yellow-coded).

    • NEVER mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong acids. Although the indazole ring is stable, mixing unknown reaction byproducts with oxidizers in a waste drum is a primary cause of lab explosions.

  • Headspace:

    • Leave at least 10% headspace in the container to allow for thermal expansion.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of this compound.

DisposalWorkflowStartWaste Generation:4-chloro-7-fluoro-1H-indazoleStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Weigh Boats)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidLiquidSolidContainerContainer:Wide-Mouth HDPE JarSolid->SolidContainerBaggingAction:Double-bag to prevent dustSolidContainer->BaggingLabelingLabeling:List full chemical nameCheck 'Toxic' & 'Irritant'Bagging->LabelingSolventCheckSolvent Check:Is it Halogenated (DCM)?Liquid->SolventCheckHaloStreamStream:Halogenated Solvent WasteSolventCheck->HaloStreamYes (DCM, CHCl3)SolventCheck->HaloStreamNo (DMSO/DMF) but contains IndazoleNonHaloStreamStream:Non-Halogenated Waste(Only if <2% Halogen content)SolventCheck->NonHaloStreamTrace amounts onlyHaloStream->LabelingNonHaloStream->LabelingHandOffFinal Step:Transfer to EHS/Disposal Vendor(Incineration)Labeling->HandOff

Figure 1: Decision tree for the segregation and packaging of halogenated indazole waste. Note that liquid waste containing significant amounts of the compound should default to the halogenated stream to ensure proper incineration.

Emergency Spill Procedures (P.A.C.E.)

If a spill occurs, strictly follow the P.A.C.E. protocol to minimize exposure and contamination.

  • P - Protect: Evacuate the immediate area. Don appropriate PPE: Nitrile gloves (double-gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • A - Alert: Notify lab personnel and the safety officer.

  • C - Contain:

    • Solids: Cover with a damp paper towel to prevent dust dispersion.

    • Liquids: Surround with absorbent pads or vermiculite. Do NOT use sawdust (combustible).

  • E - Extinguish/Eliminate:

    • Scoop material into a hazardous waste container.

    • Clean the surface with a soap/water solution (indazoles are generally lipophilic; water alone may not suffice).

    • Treat all cleanup materials as Solid Halogenated Waste .

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with US RCRA (Resource Conservation and Recovery Act) and EU regulations.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Halogenated OrganicNo specific P/U Code. Unless it is a spent solvent formulation (F-list), it is classified as unlisted hazardous waste. If mixed with Chloroform, use D022 .[3] If ignitable, use D001 .[3]
DOT (Transport) Environmentally HazardousUN 3077 (Solid) or UN 3082 (Liquid) if transported in bulk. For lab packs, usually "Waste Toxic Solid, Organic, n.o.s."
Disposal Method Destructive OxidationRotary Kiln Incineration. Must be performed at a permitted TSDF (Treatment, Storage, and Disposal Facility).
Scientific Note on Chemical Stability

4-chloro-7-fluoro-1H-indazole is chemically stable under standard conditions.[4] It does not form peroxides and is not shock-sensitive. However, its thermal decomposition releases toxic fumes (NOx, HCl, HF). Therefore, autoclaving is NOT an acceptable disposal method.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5][6] [Link]6]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 7-Chloro-4-fluoro-1H-indazole (Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Personal protective equipment for handling 4-chloro-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

4-Chloro-7-Fluoro-1H-Indazole is a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors and other bioactive small molecules. While invaluable for structure-activity relationship (SAR) studies, its specific substitution pattern (chlorine at C4, fluorine at C7) presents unique handling challenges that distinguish it from non-halogenated indazoles.

The Invisible Threat: Unlike simple solvents where the hazard is immediate (fire/burns), the primary risk with this solid intermediate is particulate migration and sensitization . Halogenated aromatics are often potent skin and respiratory irritants (H315, H319, H335). In drug discovery, we must apply the Precautionary Principle : treat this intermediate as a potent bioactive agent until toxicological data proves otherwise.

This guide moves beyond generic "wear gloves" advice to provide a self-validating safety protocol based on the physicochemical properties of fluorinated heterocycles.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Hazard Profile (GHS Classification Basis)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[2][3]

  • STOT-SE: Category 3 (Respiratory Tract Irritation).

  • Physical State: Solid powder (High static potential due to fluorine content).

The "Static-Fluorine" Factor

Fluorinated compounds possess high electronegativity, often resulting in "sticky" powders that adhere to spatulas, glove surfaces, and balance pans. This increases the risk of cross-contamination during weighing.

Mandatory Engineering Control:

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary: Anti-static gun (Zerostat) recommended during weighing to prevent powder scattering.

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >10mg of substance.

Protection ZoneComponentSpecificationTechnical Rationale
Hand (Primary) Nitrile Gloves (Inner) 4-5 mil (0.10–0.12mm)Acts as the second barrier against incidental contact.
Hand (Secondary) Nitrile Gloves (Outer) 5-8 mil (Extended Cuff)Sacrificial Layer. Fluorinated aromatics can permeate thin nitrile <15 mins if dissolved in organic solvents (DCM/DMF). Double gloving allows immediate doffing of the outer layer upon contamination without exposing skin.
Respiratory N95 / P100 NIOSH-ApprovedOnly required if working outside a fume hood (not recommended). Inside a hood, the sash is your respiratory protection.
Eye Chemical Goggles ANSI Z87.1 (Sealed)Safety glasses are insufficient for fine powders. Air currents can carry fluorinated dust around the sides of glasses.
Body Lab Coat 100% Cotton or NomexSynthetic blends can melt if a fire occurs (though flammability risk is low here). High-neck closure preferred to protect the suprasternal notch.

Operational Workflow Visualization

The following logic flow dictates your safety decisions based on the physical state of the chemical.

SafetyProtocol Start START: Handling 4-Cl-7-F-Indazole StateCheck Assess Physical State Start->StateCheck SolidState SOLID (Powder) StateCheck->SolidState Weighing/Transfer LiquidState SOLUTION (Dissolved) StateCheck->LiquidState Reaction/Workup Weighing Weighing Protocol: 1. Anti-static Gun 2. Draft Shield ON 3. Pre-weigh boat SolidState->Weighing SolventCheck Solvent Check: Is it DCM or DMF? LiquidState->SolventCheck Action Proceed with Synthesis Weighing->Action StandardGloves Standard Double Nitrile SolventCheck->StandardGloves MeOH/EtOAc BarrierGloves Laminate/Silver Shield (Under Nitrile) SolventCheck->BarrierGloves DCM/DMF (High Permeation Risk) StandardGloves->Action BarrierGloves->Action Decon Decontamination: Wipe surfaces with Acetone Dispose of Outer Gloves Action->Decon

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the specific intervention for halogenated solvents (DCM).

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid State)

The critical moment for exposure is transferring the fluffy solid from the stock bottle to the reaction vessel.

  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.

  • Donning: Put on inner gloves (tucked under lab coat cuffs) and outer gloves (over lab coat cuffs).

  • Static Control: If the powder clings to the glass, discharge the bottle with an anti-static gun. Do not tap the bottle hard against the bench, as this aerosolizes the fine dust.

  • Transfer: Use a disposable plastic spatula. Avoid metal spatulas if possible, as metal abrasion can introduce trace impurities that interfere with subsequent palladium-catalyzed couplings (common for indazoles).

  • Doffing (Critical): Immediately after closing the reaction vessel, remove the outer gloves inside the hood. Treat them as contaminated waste.

Protocol B: Handling Solutions (Reaction Monitoring)

Once dissolved, the risk shifts from inhalation to skin permeation.

  • Solvent Awareness: If 4-chloro-7-fluoro-1H-indazole is dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) , standard nitrile gloves offer <10 minutes of protection against the solvent carrier.

  • The "Red Zone" Technique: If you spill the solution on your glove:

    • STOP immediately.

    • Remove the outer glove.[4][5][6]

    • Inspect the inner glove.[5] If dry, don a new outer glove. If wet, wash hands immediately with soap and water.[7]

Emergency Response & Disposal

Spill Management (< 5 grams)
  • Isolate: Alert nearby personnel.

  • PPE Up: Ensure goggles and double gloves are secured.

  • Contain: Cover the powder with a wet paper towel (dampened with water) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the wet paste. Clean the area with an acetone-soaked tissue to pick up organic residues.

Disposal (Lifecycle Management)

Do not dispose of this chemical down the drain. Halogenated heterocycles are persistent environmental pollutants.

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Hazardous Waste: Halogenated Organic Solid."

  • Liquid Waste: Segregate into the Halogenated Solvent waste stream. Do not mix with acid waste, as indazoles can form salts or degrade unpredictably.

References & Authority

  • PubChem. Compound Summary: 7-Fluoro-1H-indazole (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7-fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-chloro-7-fluoro-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.